Dichloromethyl methyl ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91480. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
dichloro(methoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTGGSXWHGKRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063636 | |
| Record name | Dichloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-02-3 | |
| Record name | Dichloromethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethyl methyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methane, dichloromethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloromethyl methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichloromethoxymethane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dichloromethyl Methyl Ether from Methyl Formate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the primary synthesis routes for dichloromethyl methyl ether starting from methyl formate (B1220265). It includes detailed experimental protocols, quantitative data, and process visualizations to support laboratory research and development. This compound is a valuable reagent in organic synthesis, notably for the formylation of aromatic compounds (Rieche formylation) and as a chlorinating agent.[1]
Synthesis Methodologies
There are two principal methods for the synthesis of this compound from methyl formate:
-
Reaction with Phosphorus Pentachloride: This is a well-documented and high-yield laboratory method involving the reaction of methyl formate with phosphorus pentachloride (PCl₅), often using phosphorus oxychloride (POCl₃) as a reaction medium.[1][2]
-
Reaction with Phosgene (B1210022) and Catalysts: An alternative industrial approach involves the reaction of methyl formate with phosgene (COCl₂), or its safer equivalents like diphosgene or triphosgene (B27547), in the presence of a catalyst.[3]
This guide will focus on the phosphorus pentachloride method due to the availability of detailed public-domain experimental data.
Method 1: Reaction of Methyl Formate with Phosphorus Pentachloride
This process involves the chlorination of methyl formate using PCl₅. Phosphorus oxychloride serves as a convenient solvent, facilitating a homogenous reaction.[2] The overall reaction is as follows:
HCOOCH₃ + PCl₅ → Cl₂CHOCH₃ + POCl₃
Experimental Protocols
The following protocol is a synthesis of procedures described in established literature.[2][4]
Materials and Equipment:
-
Methyl formate (dried over sodium sulfate)[2]
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Three-necked flask (2-L)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Ice-salt bath
-
Distillation apparatus (for vacuum and fractional distillation)
Procedure:
-
Reaction Setup: In a fume hood, equip a 2-liter three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Attach calcium chloride guard tubes to the top of the condenser and dropping funnel to protect the reaction from moisture.[2][4]
-
Charging the Flask: Charge the flask with phosphorus oxychloride (250 ml) and phosphorus pentachloride (832 g, 4.0 moles).[2]
-
Addition of Methyl Formate: Place methyl formate (264 g, 4.4 moles) in the dropping funnel.[2] Begin stirring the PCl₅/POCl₃ mixture and cool the flask in an ice bath to maintain a temperature of 10–20°C.[2]
-
Reaction: Add the methyl formate dropwise from the dropping funnel to the stirred mixture. The addition rate should be controlled to ensure the reaction temperature does not exceed 20°C. This addition typically takes about 1.5 to 2 hours.[2][4]
-
Digestion: Once the addition is complete, remove the ice bath and continue stirring. The temperature should be kept below 30°C, using occasional cooling if necessary, until all the phosphorus pentachloride has dissolved (approximately 1 hour).[2][4]
-
Initial Distillation (Reduced Pressure): Reconfigure the apparatus for distillation under reduced pressure. Distill the reaction mixture using a water bath at 50–65°C and a pressure of 80–120 mm.[2] It is crucial to perform this initial distillation under reduced pressure to avoid significant decomposition of the product.[2] The receiver flask should be cooled to between -10°C and -20°C in an ice-salt bath.[2]
-
Fractional Distillation: The collected distillate is a mixture of this compound and phosphorus oxychloride.[4] This mixture should be carefully fractionally distilled at atmospheric pressure through an efficient column (e.g., a 90-cm vacuum-jacketed column packed with glass beads).[2]
-
Purification: Collect the fraction boiling between 82°C and 95°C. A subsequent redistillation of this fraction will yield the pure product.[2][4] The final product must be protected from moisture during storage.[2][4]
Data Presentation
The quantitative data from the described synthesis method are summarized below.
| Parameter | Value | Reference |
| Yield | 77–84% | [2] |
| Boiling Point | 82–85.5°C | [2] |
| Refractive Index (n²⁰D) | 1.4303 | [2] |
Mandatory Visualizations
Diagram 1: Overall Reaction Scheme
Caption: Reaction of methyl formate with PCl₅.
Diagram 2: Experimental Workflow
Caption: Synthesis and purification workflow.
Method 2: Catalytic Reaction with Phosgene
This method presents an alternative to using phosphorus pentachloride. It involves reacting methyl formate with phosgene, diphosgene, or triphosgene at elevated temperatures (typically 60-90°C) in the presence of a catalyst.[3]
Catalysts:
-
Trisubstituted phosphine (B1218219) oxides (e.g., triphenylphosphine (B44618) oxide)
-
Trisubstituted phosphine dichlorides
-
Certain formamides[3]
The catalyst is typically used in quantities of 5 to 50 mol% relative to the formate.[3] While potentially more suited for industrial scale-up, this method may result in lower conversion rates compared to the PCl₅ route, with one cited example achieving 27% transformation.[3]
Diagram 3: Logical Relationship of Components in Catalytic Method
Caption: Components of the catalytic synthesis.
Safety Considerations
-
Handling of Reagents: Phosphorus pentachloride and phosphorus oxychloride are corrosive and react violently with water. Phosgene is an extremely toxic gas. All manipulations must be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Moisture Sensitivity: this compound and the reagents used for its synthesis are sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be protected from atmospheric moisture.[2][4]
-
Product Hazard: this compound is a hazardous chemical. Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.
References
Dichloromethyl Methyl Ether: A Technical Overview of its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethyl methyl ether (DCME), with the chemical formula C₂H₄Cl₂O, is a halogenated ether that serves as a valuable reagent in organic synthesis.[1][2][3] It is a colorless liquid characterized by a pungent, chloroform-like odor.[1][3][4] Structurally, it features a methoxy (B1213986) group attached to a dichloromethyl group, which imparts significant reactivity, making it a potent electrophile.[5] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, key applications, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a volatile and flammable liquid.[6][7] It is soluble in most organic solvents but reacts with water.[1][4][6] The key physical and chemical properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂H₄Cl₂O | [1][3][8][9] |
| Molecular Weight | 114.96 g/mol | [3][6][8][9] |
| Appearance | Colorless liquid | [6][8] |
| Boiling Point | 85 °C | [8][9] |
| Density | 1.271 g/mL at 25 °C | [8][9] |
| Refractive Index | n20/D 1.431 | [8][9] |
| Vapor Pressure | 84 hPa at 20 °C | [8] |
| Flash Point | 42 °C (107.6 °F) | [9] |
| Solubility | Soluble in most organic solvents; reacts with water. | [1][6] |
Chemical Properties and Hazards
| Property | Description | Reference |
| Reactivity | Reacts with water to form hydrochloric acid and formaldehyde.[4] Incompatible with strong oxidizing agents and acids.[4][6] | |
| Flammability | Highly flammable liquid and vapor.[6][7] Vapors may form explosive mixtures with air.[7] | |
| Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[6] Causes severe skin burns and eye damage.[6][7] | |
| Carcinogenicity | Limited evidence of a carcinogenic effect; considered a potential carcinogen.[1][4][6][8] | |
| Storage | Store in a cool, well-ventilated place, away from moisture and incompatible materials.[7][10] Recommended storage temperature is 2-8°C.[3][9] |
Synthesis of this compound
This compound can be synthesized through various methods, with one of the most common being the reaction of methyl formate (B1220265) with phosphorus pentachloride.[2][8][11]
Experimental Protocol: Synthesis from Methyl Formate
This protocol is adapted from a procedure published in Organic Syntheses.[11]
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Methyl formate (dried over sodium sulfate)
-
Ice bath
-
Three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel
-
Distillation apparatus
Procedure:
-
In a 2-liter three-necked flask, prepare a suspension of 832 g (4.0 moles) of phosphorus pentachloride in 250 ml of phosphorus oxychloride.[11]
-
Cool the flask in an ice bath to maintain a temperature of 10–20°C.[11]
-
Slowly add 264 g (4.4 moles) of methyl formate to the stirred suspension over approximately 1.75 hours.[11]
-
After the addition is complete, continue stirring the mixture at a temperature below 30°C for about 1 hour, or until all the phosphorus pentachloride has dissolved.[11]
-
Replace the reflux condenser with a distilling head and distill the reaction mixture under reduced pressure (80–120 mm Hg) with a bath temperature of 50–65°C.[11]
-
Collect the distillate in a receiver cooled to -10° to -20°C.[11]
-
Redistill the collected fraction (boiling point 80-100°C) through a vacuum-jacketed column to obtain pure this compound (boiling point 82–85.5°C).[11]
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves, goggles, and a face shield, must be worn.[7][8]
References
- 1. CAS 4885-02-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound C₂H₄Cl₂O Online [nsrlaboratories.com]
- 4. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Buy this compound | 4885-02-3 [smolecule.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,1-Dichlorodimethyl ether | 4885-02-3 [chemicalbook.com]
- 9. 二氯甲基甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Dichloromethyl Methyl Ether: Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethyl methyl ether (DCME) is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly as a formylating agent for aromatic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and in-depth experimental procedures for its use. The information is intended for professionals in research and development who require a thorough understanding of this versatile reagent.
Chemical Identification and Physical Properties
This compound is a colorless to light yellow liquid. Key identification and physical data are summarized below.
| Property | Value | Reference |
| CAS Number | 4885-02-3 | [1][2][3][4][5] |
| Molecular Formula | C₂H₄Cl₂O | [1][2][4] |
| Molecular Weight | 114.96 g/mol | [1][5] |
| Alternate Names | α,α-Dichloromethyl methyl ether, 1,1-Dichlorodimethyl ether | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 85 °C (lit.) | [2][5] |
| Density | 1.271 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.431 (lit.) | [5] |
| Flash Point | 42 °C (107.6 °F) - closed cup | [6] |
| Vapor Pressure | 84 hPa at 20 °C | [3] |
Safety Data Sheet Summary
This compound is a hazardous substance and requires strict safety protocols. The following table summarizes its key hazard information.
| Hazard Category | Description | GHS Classification |
| Flammability | Highly flammable liquid and vapor. | Flammable Liquid, Category 2 or 3 |
| Acute Toxicity | Harmful if swallowed or inhaled. | Acute Toxicity, Oral, Category 4; Acute Toxicity, Inhalation, Category 4 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Skin Corrosion, Category 1B |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Eye Damage, Category 1 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | STOT SE, Category 3 |
| Carcinogenicity | Limited evidence of a carcinogenic effect. | [7] |
Hazard Statements:
Precautionary Statements:
-
Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][8][9]
-
Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8][9]
-
Storage: P403 + P235 (Store in a well-ventilated place. Keep cool).[8][9]
Experimental Protocols
This compound is a key reagent in the Rieche formylation, a method for introducing a formyl group to aromatic compounds.[5]
General Procedure for the Formylation of Aromatic Compounds
This protocol is a general guideline for the formylation of electron-rich aromatic rings using this compound and a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).
Experimental Workflow:
Caption: General workflow for the formylation of aromatic compounds.
Detailed Methodology:
-
A solution of the appropriate aromatic compound (e.g., phenol, anisole (B1667542) derivative) is prepared in a dry, inert solvent such as dichloromethane (B109758) (DCM) in a three-necked flask equipped with a stirrer, dropping funnel, and an inert gas inlet.[1][9]
-
The flask is purged with an inert gas (e.g., Argon or Nitrogen) and cooled to 0 °C in an ice bath.[1][9]
-
A Lewis acid, typically titanium tetrachloride (TiCl₄), is added dropwise to the stirred solution over a period of 15-30 minutes. The amount of Lewis acid can vary, with a common molar ratio being 2.2 equivalents relative to the aromatic substrate.[1][9]
-
The reaction mixture is stirred at 0 °C for 30-60 minutes.[9]
-
This compound (typically 1.0 to 1.1 equivalents) is then added dropwise over approximately 15 minutes, maintaining the temperature at 0 °C.[1][9]
-
The reaction is allowed to proceed with stirring for an additional 1-2 hours at 0 °C.[9]
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][9]
-
The mixture is then allowed to warm to room temperature and stirred for an additional hour.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed successively with 0.1 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1][9]
-
The organic phase is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or crystallization.[1]
Reaction Pathway:
Caption: Simplified reaction pathway for Rieche formylation.
Synthesis of this compound
For research purposes, this compound can be synthesized in the laboratory. A common method involves the reaction of methyl formate (B1220265) with phosphorus pentachloride.
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[11]
-
Cool the stirred mixture to 10 °C.[11]
-
Add methyl formate dropwise at a rate that maintains the reaction temperature below 20 °C. This addition typically takes about one hour.[11]
-
After the addition is complete, continue stirring and allow the mixture to warm, ensuring the temperature does not exceed 30 °C, until all the phosphorus pentachloride has dissolved.[11]
-
Remove the stirrer and condenser and set up for vacuum distillation.
-
Distill the reaction mixture under reduced pressure, collecting the distillate in a flask cooled in an ice-salt bath.[11]
-
The collected distillate, a mixture of this compound and phosphorus oxychloride, is then fractionally distilled at atmospheric pressure.[11]
-
Collect the fraction boiling between 82-95 °C and redistill to obtain pure this compound (b.p. 85 °C).[11]
-
The product must be stored in a tightly sealed container, protected from moisture.
Applications in Synthesis
Beyond its primary use in formylation, this compound serves as a versatile reagent in various organic transformations:
-
Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3]
-
Chloromethylation: It can be used as a chloromethylating agent to introduce chloromethyl groups into various molecules.[3]
-
Polymer Chemistry: It finds applications in the production of specialty polymers and in modifying polymer properties for use in coatings and adhesives.[3]
Handling, Storage, and Disposal
Due to its hazardous nature, strict protocols must be followed when handling, storing, and disposing of this compound.
-
Handling: All work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat, must be worn.[8] An eyewash station and safety shower should be readily accessible.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[10] Recommended storage temperature is 2-8 °C.[5]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.
This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always consult the most current Safety Data Sheet and relevant literature before use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound | 4885-02-3 [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. bu.edu [bu.edu]
- 11. Synthesis of this compound [designer-drug.com]
An In-depth Technical Guide to the Reaction of Dichloromethyl Methyl Ether with Aromatics
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of aromatic compounds, a fundamental transformation in organic synthesis, introduces an aldehyde moiety onto an aromatic ring. This functional group serves as a versatile synthetic handle for constructing more complex molecules, including active pharmaceutical ingredients. Among the various formylation methods, the Rieche formylation stands out for its effectiveness with electron-rich aromatic systems.[1][2][3] This reaction employs dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄), to achieve C-C bond formation.[4][5]
This guide provides a comprehensive technical overview of the Rieche formylation, detailing its core mechanism, experimental protocols, quantitative data on yields and regioselectivity, and critical safety considerations.
Core Reaction Mechanism
The Rieche formylation is a variant of the Friedel-Crafts acylation, proceeding via an electrophilic aromatic substitution (SEAr) pathway. The overall process can be dissected into three primary stages: generation of the electrophile, nucleophilic attack by the aromatic ring, and hydrolysis to the final aldehyde product.
Stage 1: Electrophile Generation this compound itself is not sufficiently electrophilic to react with an aromatic ring. A strong Lewis acid, typically TiCl₄ or SnCl₄, is required for activation. The Lewis acid coordinates to the ether oxygen, weakening the C-Cl bonds and generating a highly reactive electrophilic species. This electrophile is best represented as a resonance-stabilized dichloromethoxymethyl cation-Lewis acid complex, [CH(Cl)OCH₃]⁺[TiCl₅]⁻. This cation is the active agent that participates in the subsequent substitution reaction.
Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the activated complex. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base (such as the [TiCl₅]⁻ counterion or solvent) then abstracts a proton from the site of substitution, restoring the aromaticity of the ring and yielding an α-chloro ether intermediate.
Stage 3: Hydrolysis The resulting α-chloro ether is unstable and is readily hydrolyzed during the aqueous workup phase of the reaction. Water attacks the electrophilic carbon, leading to the elimination of HCl and methanol, and the formation of the final aromatic aldehyde product.
Factors Influencing Regioselectivity
The regiochemical outcome of the Rieche formylation is governed by the electronic and steric properties of the substituents on the aromatic ring. For phenolic substrates, a notable feature is the high preference for ortho-formylation.[6][7]
This selectivity is attributed to a chelation effect where the Lewis acid (TiCl₄) coordinates to both the phenolic oxygen and the oxygen of a nearby ether or methoxy (B1213986) group.[6] This coordination pre-organizes the substrate, directing the electrophilic attack to the ortho position. This effect can override standard electronic directing effects, making the reaction a powerful tool for synthesizing specific isomers of hydroxybenzaldehydes.[5][6] In the absence of such chelating groups, the substitution pattern generally follows the established rules for electrophilic aromatic substitution, favoring positions activated by electron-donating groups.
Experimental Protocols
The following section outlines a generalized protocol for the formylation of electron-rich aromatic compounds, synthesized from procedures reported in the literature.[6][8][9][10]
Materials and Equipment:
-
Reactants: Aromatic substrate, this compound (Cl₂CHOCH₃), titanium tetrachloride (TiCl₄).
-
Solvent: Anhydrous dichloromethane (B109758) (DCM).
-
Reagents for Workup: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or ice water, 0.1 N HCl, brine, anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Glassware: Oven-dried, three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer.
-
Atmosphere: Inert atmosphere (Argon or Nitrogen).
Generalized Procedure:
-
Reaction Setup: The aromatic substrate (1.0 eq.) is dissolved in anhydrous DCM in a three-necked flask under an inert atmosphere.
-
Lewis Acid Addition: The solution is cooled to 0 °C using an ice bath. Titanium tetrachloride (2.2 eq.) is added dropwise via a syringe or dropping funnel over 15-30 minutes, maintaining the low temperature. The mixture is stirred for 30-60 minutes at 0 °C.[6][8]
-
Formylating Agent Addition: this compound (1.0-1.1 eq.) is added dropwise to the cooled, stirring mixture over approximately 15-25 minutes.[6][10]
-
Reaction Progression: The reaction mixture is stirred at 0 °C for a period, then allowed to warm to room temperature and stirred for an additional 1-17 hours, depending on the substrate's reactivity.[10][11] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by pouring the mixture into a flask containing crushed ice or a saturated aqueous solution of NH₄Cl.[8][10]
-
Extraction and Wash: The organic layer is separated. The aqueous layer is extracted multiple times with DCM. The combined organic layers are washed successively with 0.1 N HCl, water, and brine.[8]
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, distillation, or crystallization to yield the pure aromatic aldehyde.[6][10]
Quantitative Data Summary
The Rieche formylation is highly effective for a range of electron-rich phenols and phenol (B47542) ethers. The table below summarizes representative yields and regioselectivity data from the literature.
| Entry | Aromatic Substrate | Temp. (°C) | Products (ortho:para ratio) | Total Yield (%) | Reference |
| 1 | 3,5-Dimethoxyphenol | 0 | 2-CHO:4-CHO (82:18) | 94 | [6] |
| 2 | 2,3,5-Trimethylphenol | 0 | 2-CHO:4-CHO (7:3) | 93 | [6] |
| 3 | 3,4,5-Trimethoxyphenol | 0 | 2-CHO (exclusive) | High | [6] |
| 4 | Phenol | 0 | 2-CHO:4-CHO (2.3:1) | ~68 (HPLC) | [4][9] |
| 5 | Anisole | 0 | 2-CHO:4-CHO (1:1.6) | 70 | [12] |
| 6 | 3-Methoxyphenol | 0 | 6-CHO:2-CHO:4-CHO (1:3.2:1.6) | 61 | [9][12] |
Note: "CHO" denotes the formyl group. Ratios are determined from the crude product mixture.
Safety Precautions
It is imperative to handle the reagents used in the Rieche formylation with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: This reagent is highly flammable, corrosive, and toxic by inhalation, ingestion, and skin contact.[13][14][15] It causes severe skin burns and eye damage.[13] There is also limited evidence of it being a carcinogen.[14] It should be stored under nitrogen in a cool, dry place.[13]
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a highly corrosive liquid that reacts violently with moisture in the air to release toxic and corrosive hydrogen chloride (HCl) gas. All manipulations must be performed under a strictly inert atmosphere using anhydrous solvents and techniques.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
All waste materials should be disposed of in accordance with institutional and local environmental regulations. A thorough risk assessment must be conducted before performing this reaction.[10]
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]
A Comprehensive Technical Guide to the Solubility of Dichloromethyl Methyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloromethyl methyl ether (DCME) is a reactive chemical intermediate with significant applications in organic synthesis, particularly as a formylating and chloromethylating agent. Its utility in pharmaceutical and agrochemical development necessitates a thorough understanding of its physical properties, most notably its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, a general protocol for solubility determination, and a visualization of its application in a common synthetic transformation.
Introduction
This compound (CAS No. 4885-02-3), also known as 1,1-dichlorodimethyl ether, is a colorless to light yellow liquid with a pungent odor.[1][2] Its high reactivity makes it a versatile reagent, but also necessitates careful handling and a clear understanding of its behavior in different solvent systems. The choice of solvent is critical for optimizing reaction conditions, ensuring homogeneity, and facilitating product purification. This guide aims to provide a centralized resource on the solubility of DCME in commonly used organic solvents.
Solubility of this compound
Extensive review of available literature indicates that while quantitative solubility data for this compound is not readily published, there is a strong consensus on its qualitative solubility. DCME is widely described as being soluble in most common organic solvents.[3][4] Conversely, it has limited solubility in water and is known to react with it.[5]
The following table summarizes the qualitative solubility of this compound in a range of organic solvents.
| Solvent Family | Solvent | Qualitative Solubility | Reference(s) |
| Halogenated | Dichloromethane (DCM) | Soluble | [5] |
| Chloroform | Soluble | [3] | |
| Ethers | Diethyl Ether | Miscible | [6] |
| Tetrahydrofuran (THF) | Assumed Soluble/Miscible | N/A | |
| Alcohols | Methanol | Soluble | [3] |
| Ethanol | Miscible | [6] | |
| Ketones | Acetone | Soluble | [6] |
| Esters | Ethyl Acetate | Assumed Soluble/Miscible | N/A |
| Hydrocarbons | Toluene | Soluble | N/A |
| Hexane | Assumed Soluble/Miscible | N/A |
Note: "Assumed Soluble/Miscible" is based on the general statement that DCME is soluble in most organic solvents and the chemical similarity to solvents in which solubility is explicitly stated. It is always recommended to perform a small-scale test to confirm solubility before proceeding with a large-scale reaction.
Experimental Protocol for Solubility Determination
While specific published protocols for determining the solubility of this compound are unavailable, a general gravimetric method can be employed. This method involves preparing a saturated solution of the solute in the solvent and then determining the mass of the solute in a known volume of the solution.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Thermostatically controlled shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with airtight caps
-
Syringe filters (chemically compatible with the solvent and DCME)
-
Drying oven
Procedure:
-
Temperature Control: Set the shaker or water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.
-
Sample Preparation: In a series of glass vials, add an excess of this compound to a known volume of the organic solvent. "Excess" means adding enough DCME so that a separate, undissolved phase of DCME is clearly visible after initial mixing.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled environment. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the undissolved DCME to settle.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear, supernatant (saturated solution) using a calibrated pipette. To avoid transferring any undissolved DCME, it is advisable to use a syringe fitted with a compatible filter.
-
Gravimetric Analysis: Transfer the withdrawn aliquot to a pre-weighed, dry volumetric flask. Determine the mass of the flask containing the saturated solution.
-
Solvent Evaporation: Gently evaporate the solvent from the flask under reduced pressure or in a fume hood. Care must be taken as this compound is volatile.
-
Final Weighing: Once the solvent and any remaining volatile components are completely removed, reweigh the flask containing the non-volatile solute residue (if any impurities were present). The mass of the dissolved this compound can be determined by the difference in mass.
-
Calculation: Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the dissolved DCME and the volume of the aliquot taken.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Safety Precautions: this compound is a hazardous substance and a suspected carcinogen.[4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Visualization of a Key Synthetic Application
This compound is a key reagent in the protection of alcohols as methoxymethyl (MOM) ethers. This is a common strategy in multi-step organic synthesis to prevent the reaction of a hydroxyl group while other transformations are carried out on the molecule. The general workflow for this protection reaction is depicted below.
Caption: General workflow for the protection of an alcohol as a methoxymethyl (MOM) ether.
Conclusion
This compound exhibits broad solubility in a wide array of common organic solvents, making it a versatile reagent in organic synthesis. While precise quantitative solubility data remains elusive in the public domain, its qualitative miscibility with ethers, halogenated solvents, alcohols, and ketones is well-established. The provided general experimental protocol offers a reliable method for researchers to determine quantitative solubility in specific solvent systems as needed. The visualized workflow for alcohol protection highlights a key application, underscoring the importance of understanding the fundamental properties of this reagent for its effective use in research and development.
References
Spectroscopic Data of Dichloromethyl Methyl Ether: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for dichloromethyl methyl ether (Cl2CHOCH3). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes key spectroscopic data in a structured format, details experimental methodologies, and provides a visual representation of the data relationships.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectroscopic data for this compound were acquired in deuterated chloroform (B151607) (CDCl3). The data reveals the characteristic signals corresponding to the methyl and dichloromethyl protons and carbons.
¹H NMR Data
The proton NMR spectrum of this compound exhibits two distinct signals, corresponding to the methyl (-OCH3) and the dichloromethyl (-CHCl2) protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.54 | Singlet | -OCH₃ |
| 6.50 | Singlet | -CHCl₂ |
¹³C NMR Data
The carbon-13 NMR spectrum shows two signals, which have been assigned to the methyl and dichloromethyl carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 59.5 | -OCH₃ |
| 109.5 | -CHCl₂ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound was obtained from a neat liquid sample. The characteristic absorption bands provide insights into the vibrational modes of the molecule's functional groups.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 2960 | C-H stretch (methyl) |
| 1450 | C-H bend (methyl) |
| 1180 | C-O-C stretch (asymmetric) |
| 820 | C-Cl stretch |
Experimental Protocols
NMR Spectroscopy
A solution of this compound (typically 1-5% for ¹H NMR and 5-20% for ¹³C NMR) in deuterated chloroform (CDCl₃) is prepared in a standard 5 mm NMR tube. The use of CDCl₃ is crucial as it is a common solvent for organic compounds and its residual proton and carbon signals are well-characterized, preventing interference with the sample signals. The spectra are typically referenced to the residual solvent signal (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS). For a volatile substance like this compound, it is important to ensure the NMR tube is properly capped to prevent evaporation during the experiment. The data presented here is consistent with spectra obtained on a 300 MHz NMR spectrometer.
FTIR Spectroscopy
For a neat liquid sample of this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly and create a thin, uniform film. It is important to avoid trapping air bubbles between the plates. The salt plates are then mounted in a sample holder and placed in the beam path of the FTIR spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and subtracted from the sample spectrum to eliminate any interference from the plates or the atmosphere.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical flow of obtaining and interpreting the spectroscopic data for this compound.
Dichloromethyl Methyl Ether: A Technical Guide to Hazards and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information, handling protocols, and hazard data for dichloromethyl methyl ether (CAS RN: 4885-02-3). Due to its hazardous nature, a thorough understanding of its properties and associated risks is imperative for all personnel handling this compound. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDSs).
Summary of Hazards
This compound is a highly flammable, corrosive, and toxic liquid that poses significant health risks.[1][2] It is classified as harmful if swallowed, in contact with skin, or inhaled.[2][3][4][5] Furthermore, it is known to cause severe skin burns and eye damage.[2][4][5] Several sources also indicate that there is limited evidence of a carcinogenic effect.[1]
Hazard Classifications:
-
Skin Corrosion/Irritation: Category 1B[2]
-
Serious Eye Damage/Eye Irritation: Category 1[2]
-
Carcinogenicity: Category 1A (May cause cancer)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4885-02-3 | [2][6][7] |
| Molecular Formula | C₂H₄Cl₂O | [6][7] |
| Molecular Weight | 114.96 g/mol | [1][7] |
| Appearance | Colorless to light yellow liquid | [1][6][7] |
| Odor | Odor of ethylene (B1197577) dichloride | [1] |
| Boiling Point | 85 °C (lit.) | [6] |
| Density | 1.271 g/mL at 25 °C (lit.) | |
| Flash Point | 42 °C (107.6 °F) - closed cup | |
| Solubility | Does not mix with water. Soluble in most organic solvents. | [1] |
| Vapor Density | >1 (heavier than air) | [1] |
Table 2: Hazard and Safety Information
| Parameter | Value | Source(s) |
| Signal Word | Danger | [2][3] |
| Hazard Statements | H225/H226, H302+H312+H332, H314, H335, H350 | [3][4][5] |
| Precautionary Statements | P201, P210, P261, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338, P308+P313, P370+P378, P403+P235, P405, P501 | [3][4][5] |
| Storage Temperature | 2-8°C | [7] |
| Storage Class | 3 - Flammable liquids | |
| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter |
Experimental Handling and Safety Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following sections provide detailed procedural guidance.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood with sufficient ventilation.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required for all personnel handling this substance.
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][2]
-
Skin Protection:
-
Wear appropriate chemical-resistant gloves (e.g., Neoprene, PVC).[1] Glove suitability and durability depend on usage; for brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[1]
-
Wear a chemical-resistant apron (PVC) and overalls.[1]
-
Wear non-sparking safety footwear.[1]
-
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A filter for organic vapors is required if exposure limits may be exceeded or if irritation is experienced.[1][2]
Safe Handling and Storage Workflow
The following workflow outlines the essential steps for the safe handling and storage of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy this compound C₂H₄Cl₂O Online [nsrlaboratories.com]
Synthesis of Dichloromethyl methyl ether using phosphorus pentachloride
An in-depth technical guide on the synthesis of dichloromethyl methyl ether using phosphorus pentachloride is presented below, intended for researchers, scientists, and drug development professionals. This guide details the chemical reaction, experimental procedures, and quantitative data, supplemented with visual diagrams to illustrate the process.
Introduction
This compound (DCME) is a valuable reagent in organic synthesis, primarily utilized for the formylation of aromatic compounds in the Rieche formylation reaction and as a chlorinating agent.[1] Its synthesis can be achieved through various methods, including the chlorination of chlorodimethyl ether and the reaction of methyl formate (B1220265) with phosphorus pentachloride.[1][2] This guide focuses on the latter method, providing a detailed overview of the synthesis using phosphorus pentachloride.
Chemical Reaction
The synthesis of this compound from methyl formate and phosphorus pentachloride proceeds via the chlorination of the formyl group. The overall reaction is as follows:
HCOOCH₃ + PCl₅ → CHCl₂(OCH₃) + POCl₃
Experimental Protocols
Two detailed experimental procedures are provided below, offering slight variations in scale and equipment.
Protocol 1
This protocol is adapted from a smaller-scale laboratory preparation.[3]
Apparatus:
-
A 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, thermometer, and a reflux condenser.
-
Calcium chloride guard tubes for the condenser and dropping funnel to protect from moisture.
-
An ice bath for temperature control.
-
Distillation apparatus, including a simple distillation head, condenser, receiver flask, and a vacuum adapter.
Procedure:
-
In a fume cupboard, place 50 mL of phosphorus oxychloride and 156 g (0.75 mol) of phosphorus pentachloride into the three-necked flask.[3]
-
Add 48 g (49 mL, 0.8 mol) of methyl formate to the dropping funnel.[3]
-
Cool the flask to 10°C using an ice bath.[3]
-
Add the methyl formate dropwise over approximately 1 hour, ensuring the reaction temperature does not exceed 20°C.[3]
-
Once the addition is complete, remove the ice bath and continue stirring. Maintain the temperature below 30°C, using occasional cooling if necessary, until all the phosphorus pentachloride has dissolved.[3]
-
Reconfigure the apparatus for vacuum distillation. Distill the mixture under reduced pressure (water pump) with a water bath temperature of about 60°C. Collect the distillate in a receiver flask cooled to -25 to -30°C.[3]
-
The crude distillate, a mixture of this compound and phosphorus oxychloride, is then purified by fractional distillation at atmospheric pressure through a 50-cm column packed with glass helices. The column should be heated to 60°C.[3]
-
Collect the fraction boiling between 82°C and 95°C and refractionate to obtain pure this compound.[3]
Protocol 2
This protocol, from Organic Syntheses, describes a larger-scale preparation.[2]
Apparatus:
-
A 2 L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[2]
-
Calcium chloride tubes to protect the condenser and dropping funnel.[2]
-
An ice bath for cooling.
-
A distillation head and a 90-cm vacuum-jacketed column packed with glass beads for purification.
Procedure:
-
To the 2 L flask, add 832 g (4.0 moles) of phosphorus pentachloride and 250 mL of phosphorus oxychloride.[2] Phosphorus oxychloride acts as a suspension medium for a more homogeneous reaction.[2][4]
-
Add 264 g (272 mL, 4.4 moles) of methyl formate (previously dried over sodium sulfate) to the dropping funnel.[2][4]
-
Cool the flask in an ice bath and add the methyl formate with stirring over about 1.75 hours, maintaining the reaction temperature between 10–20°C.[2]
-
After the addition, continue stirring at a temperature below 30°C for approximately 1 hour until all the phosphorus pentachloride dissolves.[2]
-
Replace the reflux condenser with a distilling head and distill the mixture under a pressure of 80–120 mm Hg, with a bath temperature of 50–65°C. The receiver should be cooled to -10°C to -20°C.[2]
-
Redistill the collected material through a 90-cm vacuum-jacketed column at a 1:10 reflux ratio.[2]
-
Collect the fraction boiling between 80-100°C and redistill to yield pure this compound.[2]
Data Presentation
The quantitative data from the described protocols are summarized in the tables below for easy comparison.
Table 1: Reactant and Product Quantities
| Parameter | Protocol 1 | Protocol 2 |
| Phosphorus Pentachloride | 156 g (0.75 mol)[3] | 832 g (4.0 mol)[2] |
| Methyl Formate | 48 g (0.8 mol)[3] | 264 g (4.4 mol)[2] |
| Phosphorus Oxychloride | 50 mL[3] | 250 mL[2] |
| Product Yield | 70 g (76%)[3] | 353–386 g (77–84%)[2] |
| Product Boiling Point | 85°C[3] | 82–85.5°C[2] |
Table 2: Reaction and Purification Parameters
| Parameter | Protocol 1 | Protocol 2 |
| Addition Temperature | < 20°C[3] | 10–20°C[2] |
| Addition Time | ~1 hour[3] | ~1.75 hours[2] |
| Post-addition Stirring Temp. | < 30°C[3] | < 30°C[2] |
| Initial Distillation | Reduced pressure, ~60°C bath[3] | 80–120 mm Hg, 50–65°C bath[2] |
| Receiver Temperature | -25 to -30°C[3] | -10 to -20°C[2] |
| Final Purification | Fractional distillation (50 cm column)[3] | Fractional distillation (90 cm column)[2] |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from methyl formate and phosphorus pentachloride is a well-established and effective method, yielding the product in good purity and high yields of 76-84%.[2][3] Careful control of the reaction temperature during the addition of methyl formate is crucial to ensure a safe and efficient reaction. The process involves a straightforward work-up procedure consisting of vacuum and fractional distillations to isolate the pure product. Due to the nature of the reagents and product, appropriate safety precautions, such as working in a well-ventilated fume hood and protecting the reaction from moisture, must be strictly followed.[2][3]
References
An In-Depth Technical Guide to the Synthesis of Dichloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dichloromethyl methyl ether, with a primary focus on the chlorination of its precursor, chlorodimethyl ether. This document details the chemical principles, experimental methodologies, and quantitative data associated with the primary synthetic routes. The information is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound (DCME) is a valuable reagent in organic synthesis, primarily utilized as a formylating agent in the Rieche formylation of aromatic compounds and as a chlorinating agent.[1] Its synthesis is a critical process for laboratories that employ it in the development of pharmaceutical intermediates and other fine chemicals. While several methods for its preparation exist, the direct chlorination of chlorodimethyl ether is a key approach. This guide will explore this method in detail, alongside a prominent alternative synthesis, to provide a well-rounded understanding for the practicing chemist.
Synthesis of this compound
There are two primary methods for the synthesis of this compound that are well-documented in the chemical literature:
-
Method 1: The direct chlorination of chlorodimethyl ether.
-
Method 2: The reaction of methyl formate (B1220265) with phosphorus pentachloride.
This guide will cover both methods, providing theoretical background and detailed experimental protocols.
Method 1: Chlorination of Chlorodimethyl Ether
The conversion of chlorodimethyl ether to this compound is achieved through a free-radical chlorination reaction. This process can be initiated either photochemically or through the use of chemical radical initiators.[2] The reaction can be performed in either the liquid or gas phase.[2]
Reaction Scheme:
CH₂Cl-O-CH₃ + Cl₂ → CHCl₂-O-CH₃ + HCl
The chlorination of chlorodimethyl ether proceeds via a classic free-radical chain mechanism, which consists of three stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This can be achieved by exposure to UV light or by a chemical initiator like benzoyl peroxide, which decomposes upon heating to form radicals that can initiate the process.
-
Propagation: The chlorine radical abstracts a hydrogen atom from the chloromethyl group of chlorodimethyl ether, forming a chloromethyl methyl ether radical and a molecule of hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to produce this compound and a new chlorine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, a chlorine radical and a chloromethyl methyl ether radical, or two chloromethyl methyl ether radicals.
Method 1a: Photochemical Chlorination (General Protocol)
WARNING: This reaction should be performed in a well-ventilated fume hood due to the toxicity and volatility of the reactants and products. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Apparatus Setup: A three-necked, round-bottom flask is equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap to neutralize excess chlorine and HCl gas. The flask is positioned to be irradiated by a UV lamp.
-
Reaction: Chlorodimethyl ether is charged to the flask. An inert solvent such as carbon tetrachloride can be used if desired. The reaction mixture is stirred, and a slow stream of chlorine gas is bubbled through the liquid. The UV lamp is then turned on to initiate the reaction.
-
Monitoring: The reaction is monitored by gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. The crude product is then purified by fractional distillation.
Method 1b: Chemically Initiated Chlorination (General Protocol)
WARNING: This reaction involves the use of a peroxide initiator, which can be explosive under certain conditions. The reaction should be conducted with appropriate safety precautions.
-
Apparatus Setup: A three-necked, round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap.
-
Reaction: Chlorodimethyl ether and a radical initiator, such as benzoyl peroxide (typically 1-2 mol%), are charged to the flask. The mixture is heated to reflux. A solution of sulfuryl chloride in an inert solvent is then added dropwise from the dropping funnel.
-
Monitoring: The reaction progress is monitored by GC.
-
Workup: After the addition is complete and the reaction has gone to completion, the mixture is cooled to room temperature. The crude product is carefully washed with a dilute aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by water and brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified by fractional distillation.
Method 2: Synthesis from Methyl Formate and Phosphorus Pentachloride
This is a well-established and reliable method for the preparation of this compound, with a detailed procedure available from Organic Syntheses.[2]
Reaction Scheme:
HCOOCH₃ + PCl₅ → CHCl₂-O-CH₃ + POCl₃
The following protocol is adapted from Organic Syntheses, Coll. Vol. 5, p.49 (1973); Vol. 47, p.51 (1967).
-
Apparatus Setup: A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Both the condenser and the dropping funnel are fitted with calcium chloride drying tubes to protect the reaction from moisture.
-
Reaction: 832 g (4.0 moles) of phosphorus pentachloride is placed in the flask with 250 ml of phosphorus oxychloride.[2] The mixture is stirred, and 264 g (4.4 moles) of methyl formate is added from the dropping funnel.[2] The reaction vessel is cooled in an ice bath to maintain the temperature between 10-20°C during the addition, which takes approximately 1.75 hours.[2]
-
Completion: After the addition is complete, the mixture is stirred at a temperature below 30°C for about 1 hour, or until all the phosphorus pentachloride has dissolved.[2]
-
Distillation: The stirrer is removed, and the flask is set up for distillation under reduced pressure. The reaction mixture is distilled at a pressure of 80-120 mm Hg with a bath temperature of 50-65°C. The receiver should be cooled in an ice-salt bath.[2]
-
Purification: The collected distillate is then redistilled through a 90-cm vacuum-jacketed column packed with glass beads at a reflux ratio of 1:10. The fraction boiling at 82-85.5°C is collected as pure this compound.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound via the reaction of methyl formate with phosphorus pentachloride.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Amount (grams) |
| Phosphorus Pentachloride | PCl₅ | 208.24 | 4.0 | 832 |
| Methyl Formate | C₂H₄O₂ | 60.05 | 4.4 | 264 |
| This compound | C₂H₄Cl₂O | 114.95 | 3.07 - 3.36 | 353 - 386 |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | 10-20°C (addition), <30°C (stirring) | [2] |
| Reaction Time | ~2.75 hours (total) | [2] |
| Distillation Pressure | 80-120 mm Hg | [2] |
| Boiling Point of Product | 82-85.5°C | [2] |
| Yield | 77-84% | [2] |
Safety Considerations
Both chlorodimethyl ether and this compound are classified as hazardous substances. They are toxic, flammable, and corrosive. It is imperative that all handling and reactions involving these chemicals are conducted in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken to avoid inhalation of vapors and contact with skin and eyes. Due to their reactivity with water, all glassware should be thoroughly dried before use, and the reactions should be carried out under anhydrous conditions.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, yielding valuable aromatic aldehydes. These aldehydes are crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products.[1][2] The Rieche formylation provides an effective method for the formylation of electron-rich aromatic compounds, such as phenols and their ethers, using dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, most commonly titanium tetrachloride (TiCl₄).[3][4] This method, first reported by Alfred Rieche in 1960, is particularly advantageous for the ortho-formylation of phenols, offering good to excellent yields and high regioselectivity, often avoiding the diformylation products that can be an issue with other methods like the Vilsmeier-Haack or Duff reactions.[3][5][6]
The high reactivity of aldehydes makes them a key functional group in organic chemistry, serving as precursors for a variety of other functionalities such as alcohols, carboxylic acids, and amines.[1] Consequently, the development of mild and efficient formylation methods is of significant interest. The Rieche formylation, particularly when mediated by TiCl₄, has been shown to be a powerful tool for this purpose, with the regioselectivity being highly influenced by the coordination of the Lewis acid with the oxygen atoms of the phenol (B47542) and any other coordinating groups on the aromatic ring.[2][5][7]
Reaction Mechanism and Regioselectivity
The Rieche formylation proceeds via an electrophilic aromatic substitution pathway. The Lewis acid, TiCl₄, activates the this compound, increasing its electrophilicity. For phenols, TiCl₄ is believed to coordinate with the phenolic oxygen, directing the electrophilic attack to the ortho position.[5][7][8] This coordination not only enhances the reaction rate but also accounts for the high ortho-selectivity observed in many cases.[5][7][8]
In the case of phenols with other coordinating groups, such as methoxy (B1213986) groups, the regioselectivity can be further influenced. For instance, with 3,5-dimethoxyphenol, the coordination of TiCl₄ with a methoxy group can partially block substitution at the 4-position, favoring the formation of the 2-formyl derivative.[5]
Quantitative Data Summary
The following tables summarize the results obtained from the Rieche formylation of various electron-rich phenols using this compound and TiCl₄.
Table 1: Formylation of Substituted Phenols [1][5]
| Entry | Substrate | Product(s) | Ratio (ortho:para) | Yield (%) |
| 1 | 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol / 4-Formyl-3,5-dimethoxyphenol | 82:18 (at 0°C) | 94 |
| 2 | 2,3,5-Trimethylphenol | 2-Formyl-3,5,6-trimethylphenol / 4-Formyl-3,5,6-trimethylphenol | 7:3 (at 0°C) | 93 |
| 3 | 3,4,5-Trimethoxyphenol | 2-Formyl-3,4,5-trimethoxyphenol | Exclusive ortho | High |
| 4 | Phenol | 2-Hydroxybenzaldehyde / 4-Hydroxybenzaldehyde | 50:18 | - |
| 5 | 3-Methoxyphenol | 6-Hydroxy-2-methoxybenzaldehyde / 2-Hydroxy-4-methoxybenzaldehyde / 4-Hydroxy-2-methoxybenzaldehyde | 1:3.2 (inseparable mixture) / isolated | 44 (mixture), 17 (isolated) |
Experimental Protocols
General Procedure for the ortho-Formylation of Electron-Rich Phenols[5][6]
This protocol is adapted from the method described by Garcia et al.[5]
Materials:
-
Appropriate electron-rich phenol (20–150 mmol)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the appropriate phenol (1.0 eq) in anhydrous dichloromethane (approx. 1.5 mL/g of phenol).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Addition of Lewis Acid: While stirring, add titanium tetrachloride (2.2 to 5.0 eq) dropwise over 15–30 minutes. The reaction mixture may change color.
-
Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes.
-
Addition of Formylating Agent: Add this compound (1.0 eq) dropwise over 15 minutes.
-
Reaction Time: Continue stirring the reaction mixture at 0 °C for an additional 1–2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Let it stand for 1 hour.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic phase.
-
Wash the organic layer sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or crystallization to afford the desired formylated phenol.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the Rieche formylation of electron-rich phenols.
Experimental Workflow
Caption: General experimental workflow for the Rieche formylation.
Applications in Drug Development
Hydroxy-substituted aromatic aldehydes are pivotal building blocks in the synthesis of numerous biologically active compounds and pharmaceuticals. The formyl group can be readily converted into other functionalities, enabling the construction of complex molecular architectures. For example, formyl-substituted phenols are precursors to benzopyran and benzofuran (B130515) structures, which are common motifs in natural products and drug molecules.[5] The ability of the Rieche formylation to selectively introduce a formyl group onto an electron-rich phenolic ring under relatively mild conditions makes it a valuable tool in medicinal chemistry and drug discovery programs.
Safety Considerations
-
Titanium tetrachloride (TiCl₄) is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing hydrogen chloride gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a regulated substance and a potential carcinogen.[9] All manipulations should be carried out in a fume hood, and exposure should be minimized.
-
The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the decomposition of the reagents by atmospheric moisture.
-
The quenching step is exothermic and should be performed slowly and with cooling.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Formylation of electron-rich aromatic rings mediated by this compound and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Dichloromethyl Methyl Ether: A Robust Formylating Agent for Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethyl methyl ether (DCME) has emerged as a potent and versatile reagent for the formylation of a wide array of aromatic and heterocyclic compounds. This process, often referred to as the Rieche formylation, provides a direct and efficient method for the introduction of a formyl group (-CHO) onto electron-rich ring systems, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The reaction typically proceeds via an electrophilic aromatic substitution mechanism, facilitated by a Lewis acid catalyst, most commonly titanium tetrachloride (TiCl₄).[1][2] These application notes provide a comprehensive overview, detailed protocols, and safety considerations for the use of this compound as a formylating agent for heterocycles.
Reaction Mechanism and Principles
The Rieche formylation initiates with the activation of this compound by a Lewis acid, such as TiCl₄, to generate a highly electrophilic dichloromethoxymethyl cation.[2] This electrophile then attacks the electron-rich heterocyclic ring to form a sigma complex intermediate. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting dichloromethyl group during workup yields the desired aldehyde.
Applications in Heterocyclic Chemistry
This compound is particularly effective for the formylation of electron-rich heterocycles, including pyrroles, indoles, furans, and thiophenes. The regioselectivity of the formylation is influenced by the nature of the heterocyclic ring and the substituents it bears.
Formylation of Pyrroles
The formylation of pyrrole (B145914) derivatives using this compound and a Lewis acid has been shown to be a highly regioselective process. For instance, 1H-pyrrole-2-carboxylates can be formylated to afford either the 4-formyl or 5-formyl derivatives in nearly quantitative yields, depending on the reaction conditions and the specific dichloromethyl alkyl ether used.[4][5]
Formylation of Phenols and other Electron-Rich Aromatics
While not strictly heterocycles, the formylation of electron-rich phenols and other aromatic compounds using this compound provides a valuable context for its reactivity. The reaction, mediated by TiCl₄, has been extensively studied for a range of phenols, methoxybenzenes, and methylbenzenes, demonstrating its utility in producing aromatic aldehydes.[6][7] The regioselectivity is significantly influenced by the coordination between the atoms in the aromatic moiety and the titanium center.[6][8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the formylation of various substrates using this compound.
| Substrate | Lewis Acid | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Mesitylene | TiCl₄ | Methylene (B1212753) Chloride | 0 to 35 | 50 min | Mesitaldehyde | 81-89 | [9] |
| 1H-Pyrrole-2-carboxylates | Not Specified | Not Specified | Not Specified | Not Specified | 4-formyl and 5-formyl derivatives | Nearly quantitative | [4][5] |
| 3,5-Dimethoxyphenol | TiCl₄ | Dichloromethane | 0 | 1-2 h | 2-Formyl-3,5-dimethoxyphenol | 94 (82:18 mixture with 4-formyl) | [8] |
| 2,3,5-Trimethylphenol | TiCl₄ | Dichloromethane | 0 | 1-2 h | 2-Formyl-3,5,6-trimethylphenol | 93 (7:3 mixture with 4-formyl) | [8] |
| 3,4,5-Trimethoxyphenol | TiCl₄ | Dichloromethane | 0 | 1-2 h | 2-Formyl-3,4,5-trimethoxyphenol | High | [8] |
| Fluorine-containing anisoles | AlCl₃, FeCl₃, or TiCl₄ | Not Specified | Not Specified | Not Specified | Corresponding aldehydes | Good | [10][11] |
Experimental Protocols
General Procedure for the Formylation of an Aromatic Compound (Rieche Formylation)
This protocol is adapted from the synthesis of mesitaldehyde.[9]
Materials:
-
Aromatic substrate (e.g., mesitylene)
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Dry methylene chloride
-
Crushed ice
-
Anhydrous sodium sulfate
-
Hydroquinone (B1673460) (optional, as an antioxidant)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve the aromatic substrate in dry methylene chloride.
-
Cool the solution in an ice bath.
-
Add titanium tetrachloride to the cooled solution over a few minutes.
-
While maintaining cooling and stirring, add this compound dropwise over a period of 20-30 minutes. The reaction typically initiates upon the addition of the first drop, as indicated by the evolution of hydrogen chloride gas.
-
After the addition is complete, continue stirring the mixture in the ice bath for a short period (e.g., 5 minutes), followed by stirring at room temperature for 30 minutes, and then at a slightly elevated temperature (e.g., 35°C) for 15 minutes.
-
Pour the reaction mixture into a separatory funnel containing crushed ice and shake thoroughly for acidic workup.
-
Separate the organic layer. Extract the aqueous layer with two portions of methylene chloride.
-
Combine the organic layers and wash them three times with water.
-
(Optional) Add a crystal of hydroquinone to inhibit autoxidation of the aldehyde product.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain the desired aldehyde.
Preparation of this compound
A common laboratory preparation of this compound involves the reaction of methyl formate (B1220265) with phosphorus pentachloride.[12]
Materials:
-
Methyl formate (dried over sodium sulfate)
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser (with a calcium chloride tube), and a dropping funnel (with a calcium chloride tube), stir phosphorus pentachloride with phosphorus oxychloride.
-
Cool the reaction vessel in an ice bath to maintain a temperature of 10-20°C.
-
Add methyl formate dropwise with stirring over approximately 1.75 hours, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue stirring at a temperature below 30°C until all the phosphorus pentachloride has dissolved (about 1 hour).
-
Remove the stirrer and replace the reflux condenser with a distilling head.
-
Distill the reaction mixture under reduced pressure (80-120 mm) with a bath temperature of 50-65°C. The receiver should be cooled to -10° to -20°C.
-
Redistill the collected material through a vacuum-jacketed column packed with glass beads to obtain pure this compound (b.p. 82-85.5°C). The product must be stored protected from moisture.[12]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[13][14]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[15] It is also a suspected carcinogen.[15]
-
Flammability: It is a highly flammable liquid and vapor.[14][15]
-
Corrosivity: It can cause severe skin burns and eye damage.[13]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid all personal contact, including inhalation.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[14] Keep containers tightly closed and protected from moisture.[12]
Visualizations
Caption: Mechanism of the Rieche formylation of heterocycles.
Caption: General experimental workflow for formylation.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
Application Notes and Protocols for the Chlorination of Carboxylic Acids with Dichloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Acyl chlorides are significantly more reactive than their parent carboxylic acids, making them ideal substrates for nucleophilic acyl substitution reactions. Dichloromethyl methyl ether (DCMME) is a versatile reagent known for its applications in formylation and chlorination reactions.[1] Its use as a chlorinating agent for carboxylic acids has been noted, particularly for the preparation of acyl chlorides from specialized substrates like acetylated monocarboxylic acid sugars and acetylated amino acids.[2] This protocol aims to provide a general framework for utilizing DCMME for the synthesis of acyl chlorides from a broader range of carboxylic acids.
Reaction Principle and Plausible Mechanism
The reaction proceeds via the activation of the carboxylic acid by this compound, leading to the formation of an acyl chloride and byproducts. The exact mechanism for the reaction of carboxylic acids with DCMME is not extensively detailed in the literature. However, a plausible pathway can be proposed based on the known reactivity of similar reagents.
The reaction likely initiates with the nucleophilic attack of the carboxylic acid oxygen on the electrophilic carbon of this compound. This is followed by a series of steps involving the elimination of a chloride ion and the methoxy (B1213986) group to form a reactive intermediate. Subsequent intramolecular rearrangement and expulsion of byproducts yield the final acyl chloride.
Proposed Reaction Scheme:
It is important to note that the stoichiometry and byproducts may vary depending on the reaction conditions.
Experimental Protocol
This protocol provides a general procedure for the chlorination of a carboxylic acid using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
This compound (DCMME)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), chloroform, or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
This compound is a toxic and corrosive substance. Handle it with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction may produce toxic and corrosive byproducts such as hydrogen chloride gas. Ensure proper scrubbing of the off-gases.
-
All glassware must be thoroughly dried to prevent hydrolysis of the reagent and product.
Procedure:
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (e.g., a bubbler with a sodium hydroxide (B78521) solution), and a dropping funnel, add the carboxylic acid (1.0 equivalent).
-
Dissolution: Add a suitable volume of an anhydrous aprotic solvent to dissolve the carboxylic acid.
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon).
-
Reagent Addition: Through the dropping funnel, add this compound (1.0 - 1.2 equivalents) dropwise to the stirred solution at room temperature. The addition rate should be controlled to manage any exotherm.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent and any volatile byproducts are carefully removed under reduced pressure.
-
Purification: The resulting crude acyl chloride can be purified by distillation under reduced pressure or by crystallization, depending on its physical properties.
Data Presentation
Quantitative data on the chlorination of a wide variety of simple carboxylic acids using this compound is not extensively reported in the scientific literature. The primary documented applications are for more complex substrates. For example, Organic Syntheses describes the use of this compound for the preparation of acyl chlorides from acetylated monocarboxylic acid sugars and acetylated amino acids, though specific yield data for a range of substrates is not tabulated.[2] Researchers are encouraged to perform small-scale optimization experiments to determine the optimal conditions and expected yields for their specific substrates.
For comparison, the following table summarizes typical reagents used for the conversion of carboxylic acids to acyl chlorides:
| Chlorinating Agent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., DCM), reflux | SO₂, HCl (gaseous) | Common and effective, byproducts are easily removed. |
| Oxalyl Chloride ((COCl)₂) | In a solvent (e.g., DCM) with catalytic DMF, RT | CO, CO₂, HCl (gaseous) | Milder than SOCl₂, useful for sensitive substrates. |
| Phosphorus Pentachloride (PCl₅) | Neat or in a solvent, often at RT | POCl₃, HCl | A solid reagent, work-up can be more complex. |
| This compound (DCMME) | In an anhydrous aprotic solvent, RT to moderate heat | HCl, CO, CH₃Cl (plausible) | Alternative reagent, specific applications documented.[2] |
Visualization
Logical Workflow for Acyl Chloride Synthesis
The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid using a chlorinating agent like this compound.
Caption: General workflow for the synthesis of acyl chlorides.
Plausible Signaling Pathway (Reaction Mechanism)
The diagram below outlines a plausible mechanistic pathway for the reaction between a carboxylic acid and this compound.
Caption: Plausible reaction mechanism for chlorination.
Conclusion
This compound serves as a viable, albeit less commonly documented, reagent for the chlorination of carboxylic acids. This protocol provides a foundational method for researchers to explore its use. Due to the limited availability of broad-spectrum quantitative data, careful optimization for each specific substrate is recommended. The provided workflow and plausible mechanism offer a conceptual framework for understanding and executing this chemical transformation. As with any chemical synthesis, adherence to strict safety protocols is paramount when handling this compound and the resulting acyl chlorides.
References
Application Notes and Protocols: Dichloromethyl Methyl Ether in the Synthesis of Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dichloromethyl methyl ether in the synthesis of aromatic aldehydes, a key transformation in the preparation of various pharmaceutically relevant compounds and organic intermediates.
Introduction
The formylation of aromatic rings is a fundamental reaction in organic synthesis, providing access to aromatic aldehydes that serve as versatile precursors for a wide range of more complex molecules. One of the most effective methods for this transformation is the Rieche formylation, which employs this compound (DCME) as a formyl cation equivalent in the presence of a Lewis acid catalyst.[1][2] This method is particularly well-suited for electron-rich aromatic compounds, such as phenols, anisoles, and alkylbenzenes.[1]
The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid, typically titanium tetrachloride (TiCl₄), activates the this compound to form a highly reactive electrophile. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting intermediate furnishes the desired aromatic aldehyde.
Advantages of this compound in Aromatic Formylation
-
High Reactivity: this compound is a potent electrophile, enabling the formylation of a wide variety of activated aromatic substrates.
-
Good Regioselectivity: The reaction often exhibits good regioselectivity, particularly in the case of phenols where ortho-formylation is frequently favored due to chelation effects with the Lewis acid.[3]
-
Moderate Reaction Conditions: The formylation can typically be carried out under mild conditions, often at or below room temperature, which helps to minimize side reactions and preserve sensitive functional groups.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and yields for the formylation of various aromatic substrates using this compound.
| Aromatic Substrate | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Mesitylene | TiCl₄ (1.7) | CH₂Cl₂ | 0 to 35 | 1 | 2,4,6-Trimethylbenzaldehyde | 81-89 | [4] |
| 3,5-Dimethoxyphenol | TiCl₄ (2.2) | CH₂Cl₂ | 0 | 1-2 | 2-Formyl-3,5-dimethoxyphenol | 65 | [5] |
| 2,3,5-Trimethylphenol | TiCl₄ (2.2) | CH₂Cl₂ | 0 | 1-2 | 2-Formyl-3,5,6-trimethylphenol | 71 | [5] |
| 3,4,5-Trimethoxyphenol | TiCl₄ (5.0) | CH₂Cl₂ | 0 | 1-2 | 2-Formyl-3,4,5-trimethoxyphenol | High | [5] |
| Phenol (B47542) | TiCl₄ (2.5) | CH₂Cl₂ | 0 | 1.75 | 2-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | 50 (2-isomer), 18 (4-isomer) | [6][7] |
| 3-Methylphenol | TiCl₄ (2.2) | CH₂Cl₂ | 0 | 1.75 | 2-Hydroxy-6-methylbenzaldehyde & 2-Hydroxy-4-methylbenzaldehyde & 4-Hydroxy-2-methylbenzaldehyde | 40 (mixture of 2-isomers), 16 (4-isomer) | [6] |
| 3-Methoxyphenol | TiCl₄ (2.2) | CH₂Cl₂ | 0 | 1.75 | 6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehyde & 4-Hydroxy-2-methoxybenzaldehyde | 44 (mixture of 2-isomers), 17 (4-isomer) | [6][7] |
| 1,3-Dimethoxybenzene | TiCl₄ (2.2) | CH₂Cl₂ | 0 | 1.75 | 2,6-Dimethoxybenzaldehyde & 2,4-Dimethoxybenzaldehyde | 18 (2,6-isomer), 61 (2,4-isomer) | [7] |
| 1,3,5-Trimethoxybenzene | TiCl₄ (2.2) | CH₂Cl₂ | 0 | 1.75 | 2,4,6-Trimethoxybenzaldehyde | 44 | [7] |
Experimental Protocols
General Procedure for the Formylation of Aromatic Compounds:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic substrate
-
This compound (DCME)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for phenol substrates)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Add titanium tetrachloride (2.2 - 5.0 eq.) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
This compound Addition: Add this compound (1.0 - 1.1 eq.) dropwise to the reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with 0.1 N HCl, water (or saturated NaHCO₃ solution if the substrate is a phenol), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, crystallization, or distillation to afford the desired aromatic aldehyde.
Mandatory Visualizations
Rieche Formylation: Reaction Mechanism
Caption: General mechanism of the Rieche formylation.
Experimental Workflow for Aromatic Aldehyde Synthesis
Caption: Step-by-step workflow for aromatic aldehyde synthesis.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Formylation using Dichloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a fundamental transformation in organic synthesis, providing a crucial entry point for the synthesis of aldehydes. These aldehydes are versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. The Rieche formylation, a variant of the Friedel-Crafts acylation, utilizes dichloromethyl methyl ether (DCME) as a formyl cation equivalent in the presence of a Lewis acid catalyst to efficiently formylate electron-rich aromatic and heteroaromatic compounds.[1][2] This method offers a powerful alternative to other formylation techniques like the Vilsmeier-Haack or Gattermann-Koch reactions.
This document provides detailed application notes and experimental protocols for the use of various Lewis acid catalysts in DCME formylation, with a focus on providing practical guidance for laboratory synthesis.
Lewis Acid Catalysts for this compound Formylation
A range of Lewis acids can be employed to catalyze the Rieche formylation. The choice of catalyst can significantly impact the reaction's efficiency, substrate scope, and regioselectivity. Commonly used Lewis acids include:
-
Titanium(IV) chloride (TiCl₄): A highly effective and widely used catalyst for the formylation of phenols, anilines, and other electron-rich arenes.[1][3][4]
-
Tin(IV) chloride (SnCl₄): Another common Lewis acid for this transformation, often used for a variety of aromatic substrates.[5]
-
Aluminum chloride (AlCl₃): A classic and potent Lewis acid, capable of catalyzing the formylation of less activated aromatic rings.[6]
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf): A milder Lewis acid that can be effective for sensitive substrates.
-
Iron(III) chloride (FeCl₃): An inexpensive and readily available Lewis acid that can also promote the reaction.
The selection of the appropriate catalyst and reaction conditions is crucial for achieving optimal results and depends on the specific substrate being formylated.
Data Presentation: Comparison of Lewis Acid Catalysts
The following table summarizes the performance of different Lewis acid catalysts in the formylation of various aromatic substrates with this compound. This data is intended to provide a comparative overview to aid in catalyst selection.
| Substrate | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mesitylene | TiCl₄ | 167 | CH₂Cl₂ | 0 to 35 | 0.8 | 81-89 | [7] |
| 3,5-Dimethoxyphenol | TiCl₄ | 220 | CH₂Cl₂ | 0 | 2.5 | 94 | [3] |
| Anisole | TiCl₄ | 220 | CH₂Cl₂ | 0 | 1.75 | 97 | [8] |
| 2,5-Dimethoxyfluorobenzene | SnCl₄ | N/A | N/A | N/A | N/A | N/A | [5] |
| 4-Methoxyphenylboronic acid | AgOTf | 10 | CH₂Cl₂ | RT | 1 | 95 | |
| 4-Methoxyphenylboronic acid | AlCl₃ | 10 | CH₂Cl₂ | RT | 1 | 80 | |
| 4-Methoxyphenylboronic acid | FeCl₃ | 10 | CH₂Cl₂ | RT | 1 | 85 | |
| 3-Methoxyphenylboronic acid | AgOTf | 10 | CH₂Cl₂ | RT | 1 | 90 | |
| 3-Methoxyphenylboronic acid | AlCl₃ | 10 | CH₂Cl₂ | RT | 1 | 75 | |
| 3-Methoxyphenylboronic acid | FeCl₃ | 10 | CH₂Cl₂ | RT | 1 | 88 |
N/A: Not available in the cited literature.
Mandatory Visualizations
Caption: General workflow for the Lewis acid-catalyzed formylation of aromatic compounds using this compound.
Caption: Proposed catalytic cycle for the Rieche formylation reaction.
Experimental Protocols
Protocol 1: General Procedure for TiCl₄-Catalyzed Formylation of Phenols[3][9]
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Appropriate phenol (B47542) substrate
-
Titanium(IV) chloride (TiCl₄)
-
This compound (DCME)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for non-phenolic substrates)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Ice bath
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the phenol (1.0 eq.).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 5-10 mL per mmol of phenol).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Lewis Acid:
-
Slowly add titanium(IV) chloride (TiCl₄) (2.2 eq.) dropwise to the stirred solution via syringe. Caution: TiCl₄ is highly reactive with moisture and fumes in the air. This addition is exothermic. Maintain the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes.
-
-
Formylation Reaction:
-
Add this compound (DCME) (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Continue stirring the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 45 minutes to 2 hours.
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 0.1 N HCl, water, and brine. For non-phenolic substrates, a wash with saturated NaHCO₃ solution may be beneficial.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) or by recrystallization or distillation.
-
Protocol 2: General Procedure for SnCl₄-Catalyzed Formylation of Aromatic Compounds
This protocol is a general guideline based on literature precedents and may require optimization.[5]
Materials:
-
Aromatic substrate
-
Tin(IV) chloride (SnCl₄)
-
This compound (DCME)
-
Anhydrous dichloromethane (DCM) or other suitable dry solvent
-
Ice-water or other appropriate cooling bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Cooling bath
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the aromatic substrate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., 0 °C or lower).
-
-
Addition of Lewis Acid:
-
Add tin(IV) chloride (SnCl₄) (typically 1.1 to 2.0 eq.) dropwise to the stirred solution.
-
-
Formylation Reaction:
-
Slowly add this compound (DCME) (1.1 to 1.5 eq.) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
-
Work-up:
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and water.
-
Stir vigorously until the ice has melted.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.
-
Conclusion
The Rieche formylation using this compound and a Lewis acid catalyst is a versatile and efficient method for the synthesis of aromatic aldehydes. The choice of Lewis acid, whether it be the commonly used TiCl₄ or other alternatives like SnCl₄ and AlCl₃, allows for the optimization of the reaction for a wide range of electron-rich aromatic and heteroaromatic substrates. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the practical application of this important chemical transformation. Careful consideration of substrate reactivity and potential side reactions is essential for successful implementation.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations [mdpi.com]
- 5. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ortho-Formylation of Phenols with Dichloromethyl Methyl Ether and TiCl4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ortho-formylation of phenols using dichloromethyl methyl ether (DCME) and titanium tetrachloride (TiCl4). This method, a variation of the Rieche formylation, is a powerful tool for the synthesis of ortho-hydroxybenzaldehydes, which are valuable intermediates in organic synthesis and drug development.[1][2] The reaction is particularly effective for electron-rich phenols, offering high yields and good regioselectivity for the ortho-position.[3][4]
Introduction
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic chemistry. While several methods exist for the formylation of phenols, many suffer from low yields, lack of regioselectivity, or the formation of diformylated byproducts.[3] The use of this compound in the presence of a strong Lewis acid like titanium tetrachloride provides a robust and selective method for the ortho-formylation of phenols.[1][3] The high ortho-selectivity is attributed to the coordination of the titanium atom with the oxygen atoms of both the phenolic hydroxyl group and the this compound.[3][5] This coordination increases the electrophilicity of the formylating agent and directs the substitution to the position ortho to the hydroxyl group.[3]
Data Presentation: Reaction Yields
The following table summarizes the reported yields for the ortho-formylation of various phenol (B47542) substrates using this compound and TiCl4. The data is compiled from multiple sources to provide a comprehensive overview of the reaction's scope.
| Phenol Substrate | Product | Yield (%) | Reference |
| Phenol | 2-Hydroxybenzaldehyde | 50% (HPLC) | [6] |
| 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol | 65% | [3] |
| 2,3,5-Trimethylphenol | 2-Formyl-3,5,6-trimethylphenol | Not Reported | [3] |
| 3,4,5-Trimethoxyphenol | 2-Formyl-3,4,5-trimethoxyphenol | Not Reported | [3] |
| 3-Methoxyphenol | 2-Hydroxy-4-methoxybenzaldehyde & 6-Hydroxy-2-methoxybenzaldehyde | 44% (mixture) | [5] |
| 3-Methylphenol | 2-Hydroxy-6-methylbenzaldehyde & 2-Hydroxy-4-methylbenzaldehyde | 16% & 11% | [7] |
Experimental Protocols
General Protocol for the Ortho-Formylation of Phenols
This protocol is a generalized procedure based on established methods.[3][6] Researchers should optimize conditions for their specific substrates.
Materials:
-
Substituted Phenol
-
This compound (DCME)
-
Titanium tetrachloride (TiCl4)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH4Cl) solution
-
0.1 N Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve the phenol (1.0 eq.) in anhydrous dichloromethane (DCM). The recommended concentration is approximately 1.5 mL of DCM per gram of phenol.[3]
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TiCl4: Add titanium tetrachloride (2.2 to 5.0 eq.) dropwise to the stirred solution over a period of 15-30 minutes.[3] The amount of TiCl4 may need to be optimized for different substrates.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes.[3]
-
Addition of DCME: Add this compound (1.0 to 1.1 eq.) dropwise over approximately 15 minutes.[3][6]
-
Reaction: Let the reaction mixture stir at 0 °C for an additional 1-2 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3] Alternatively, the reaction mixture can be poured into crushed ice.[8]
-
Hydrolysis: Allow the mixture to stand for at least 1 hour to ensure complete hydrolysis.[3]
-
Work-up:
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the ortho-formylation of phenols.
Reaction Mechanism
Caption: Proposed mechanism for TiCl4-mediated ortho-formylation.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Formylation - Rieche Formylation [commonorganicchemistry.com]
Application Notes and Protocols: Dichloromethyl Methyl Ether in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of dichloromethyl methyl ether (DCME) in pharmaceutical synthesis. The primary focus is on its application as a formylating agent in the Rieche formylation reaction for the synthesis of aromatic and heterocyclic aldehydes, which are key intermediates in the development of various therapeutic agents.
Introduction
This compound (DCME) is a reactive and versatile reagent in organic synthesis, primarily utilized for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[1][2][3] This reaction, known as the Rieche formylation, is a powerful tool in pharmaceutical synthesis for creating aldehyde intermediates necessary for the construction of complex drug molecules.[3] Aldehydes serve as crucial synthetic handles for further molecular elaborations, including the formation of amines, alcohols, and carbon-carbon bonds. Beyond formylation, DCME also finds application as a chlorinating agent.[4]
Core Application: The Rieche Formylation
The Rieche formylation is an electrophilic aromatic substitution reaction where electron-rich aromatic compounds react with this compound in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to yield the corresponding aldehyde after hydrolysis.[2][3]
Reaction Mechanism
The reaction proceeds through the formation of a dichloromethoxymethane-Lewis acid adduct, which then generates a highly electrophilic chlorocarbenium ion. This electrophile is attacked by the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity. The resulting intermediate is then hydrolyzed during workup to afford the final aldehyde product.
Caption: Mechanism of the Rieche Formylation.
Quantitative Data Summary
The following tables summarize quantitative data for the Rieche formylation of various pharmaceutically relevant substrates using this compound.
Table 1: Formylation of Phenolic Compounds
| Substrate | Product(s) (Ratio) | Lewis Acid (Equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol / 4-Formyl-3,5-dimethoxyphenol (82:18) | TiCl₄ (2.2) | 0 | 1-2 | 94 | [5] |
| 2,3,5-Trimethylphenol | 2-Formyl-3,5,6-trimethylphenol / 4-Formyl-3,5,6-trimethylphenol (7:3) | TiCl₄ (2.2) | 0 | 1-2 | 93 | [5] |
| 3,4,5-Trimethoxyphenol | 2-Formyl-3,4,5-trimethoxyphenol | TiCl₄ (5.0) | 0 | 1-2 | 73 | [5] |
| Phenol | 2-Hydroxybenzaldehyde / 4-Hydroxybenzaldehyde | TiCl₄ (2.5) | 0 | 1.75 | 18 (4-OH) | [6] |
Table 2: Formylation of Other Aromatic and Heterocyclic Compounds
| Substrate | Product | Lewis Acid (Equiv.) | Temp. (°C) | Time | Yield (%) | Reference |
| Mesitylene (B46885) | Mesitaldehyde | TiCl₄ (1.0) | 0 to 35 | 50 min | 81-89 | [3] |
| 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | TiCl₄ (2.2) | 0 | 45 min | 79 | [6] |
| Indole (B1671886) | Indole-3-carboxaldehyde (B46971) | TiCl₄ (1.1) | -20 | 1 h | 85 | [7] |
Experimental Protocols
General Protocol for the Rieche Formylation of Aromatic Compounds
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for Rieche formylation.
Materials:
-
Aromatic substrate
-
This compound (DCME)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (2.2 equiv.) dropwise to the stirred solution. Stir the resulting mixture at 0 °C for 30-60 minutes.[5]
-
Add this compound (1.0-1.1 equiv.) dropwise to the reaction mixture.[5][6]
-
Continue stirring at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.
-
Stir the mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired aldehyde.
Specific Protocol: Synthesis of Mesitaldehyde[3]
Materials:
-
Mesitylene (72 g, 0.60 mole)
-
Anhydrous methylene (B1212753) chloride (375 ml)
-
Titanium tetrachloride (190 g, 110 ml, 1.0 mole)
-
This compound (57.5 g, 0.5 mole)
-
Crushed ice
-
Hydroquinone (B1673460) (a crystal)
-
Anhydrous sodium sulfate
Procedure:
-
Place a solution of 72 g (0.60 mole) of mesitylene in 375 ml of dry methylene chloride in a 1-liter three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
Cool the solution in an ice bath, and add 190 g (110 ml, 1.0 mole) of titanium tetrachloride over a period of 3 minutes.
-
While stirring and cooling, add 57.5 g (0.5 mole) of this compound dropwise over a 25-minute period.
-
After the addition is complete, stir the mixture for 5 minutes in the ice bath, for 30 minutes without cooling, and for 15 minutes at 35°C.
-
Pour the reaction mixture into a separatory funnel containing about 0.5 kg of crushed ice and shake thoroughly.
-
Separate the organic layer, and extract the aqueous solution with two 50-ml portions of methylene chloride.
-
Combine the organic solutions and wash three times with 75-ml portions of water.
-
Add a crystal of hydroquinone to the methylene chloride solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent, and distill the residue to give the crude product.
-
Redistill to obtain 60–66 g (81–89%) of mesitaldehyde.
Applications in Pharmaceutical Scaffolds
The formylation of heterocyclic cores is of significant importance in medicinal chemistry, as these scaffolds are present in a vast array of pharmaceutical agents.
Formylation of Indoles
Indole and its derivatives are privileged structures in drug discovery, found in numerous anticancer, antiviral, and other therapeutic agents.[7][8] The introduction of a formyl group at the C3 position of the indole nucleus provides a key intermediate for further functionalization.
Example: Synthesis of Indole-3-carboxaldehyde
The Rieche formylation of indole provides a direct and efficient route to indole-3-carboxaldehyde, a precursor for various bioactive molecules.
Caption: Synthesis of indole-3-carboxaldehyde and its pharmaceutical relevance.
Safety Considerations
This compound is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is also sensitive to moisture and should be stored under anhydrous conditions.[9]
Conclusion
This compound is a valuable reagent in pharmaceutical synthesis, primarily for the efficient formylation of electron-rich aromatic and heterocyclic compounds via the Rieche formylation. The resulting aldehydes are versatile intermediates for the synthesis of a wide range of complex and biologically active molecules. The protocols and data presented herein provide a foundation for the application of this reagent in drug discovery and development programs.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions by qualified personnel. Appropriate safety precautions must be taken when handling the reagents mentioned.
References
- 1. synarchive.com [synarchive.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Deoxygenative Chlorination of Aldehydes with Dichloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of aldehydes to geminal dichlorides is a fundamental transformation in organic synthesis, providing valuable building blocks for further functionalization. The use of dichloromethyl methyl ether (DCME) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), offers an efficient and high-yielding method for the deoxygenative chlorination of a wide range of aldehydes. This protocol has demonstrated broad substrate scope and functional group tolerance, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and a summary of the reaction's scope.
Reaction Principle
The deoxygenative chlorination of aldehydes with DCME and TiCl₄ proceeds via the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack of the chlorinating agent. The reaction effectively replaces the carbonyl oxygen with two chlorine atoms, yielding the corresponding gem-dichloride.
Applications in Research and Drug Development
The gem-dichloride products of this reaction are versatile synthetic intermediates. They can be readily converted into other functional groups, such as aldehydes (via hydrolysis), alkynes (via elimination), and can participate in various carbon-carbon bond-forming reactions. This versatility makes the deoxygenative chlorination reaction a key step in the synthesis of a variety of molecular scaffolds relevant to drug discovery and development.
Data Presentation
Table 1: Substrate Scope of Deoxygenative Chlorination of Aromatic Aldehydes with DCME/TiCl₄[1][2]
| Entry | Aldehyde Substrate | Product | Yield (%)[1][2] |
| 1 | Benzaldehyde (B42025) | 1-(Dichloromethyl)benzene | 98 |
| 2 | 4-Methylbenzaldehyde | 1-(Dichloromethyl)-4-methylbenzene | 99 |
| 3 | 4-Methoxybenzaldehyde | 1-(Dichloromethyl)-4-methoxybenzene | 95 |
| 4 | 4-Chlorobenzaldehyde | 1-Chloro-4-(dichloromethyl)benzene | 97 |
| 5 | 4-Bromobenzaldehyde | 1-Bromo-4-(dichloromethyl)benzene | 96 |
| 6 | 4-Nitrobenzaldehyde | 1-(Dichloromethyl)-4-nitrobenzene | 92 |
| 7 | 2-Naphthaldehyde | 2-(Dichloromethyl)naphthalene | 94 |
| 8 | Cinnamaldehyde | (3,3-Dichloroprop-1-en-1-yl)benzene | 85 |
Note: Yields are for isolated products.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
This compound and titanium tetrachloride are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Deoxygenative Chlorination of Benzaldehyde
This protocol describes the conversion of benzaldehyde to 1-(dichloromethyl)benzene as a representative example.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (DCME) (3.0 mmol, 345 mg, 0.27 mL)
-
Titanium tetrachloride (TiCl₄) (1.0 mmol, 190 mg, 0.11 mL)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (1.0 mmol) to the stirred solution via syringe.
-
Add this compound (3.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with hexanes/ethyl acetate) to afford the pure 1-(dichloromethyl)benzene.
Visualizations
Reaction Mechanism
References
Application Notes: Dichloromethyl Methyl Ether for the Preparation of Acid Chlorides
Introduction
Dichloromethyl methyl ether (DCME) is a potent electrophilic reagent employed in various organic transformations, including the conversion of carboxylic acids to their corresponding acid chlorides.[1][2] This method serves as an alternative to more common reagents like thionyl chloride and oxalyl chloride. The reaction proceeds under relatively mild conditions, and the byproducts, methyl formate (B1220265) and hydrogen chloride, are volatile, which can simplify product purification. This reagent has been found to be particularly useful in sensitive applications, such as the preparation of N-alkoxycarbonyl-amino acid chlorides, where the high purity of the resulting product is critical.[3]
Safety Precautions
Extreme Caution is Advised: this compound is a hazardous chemical and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be properly dried before use, as the reagent is sensitive to moisture.
Proposed Reaction Mechanism
The conversion of a carboxylic acid to an acid chloride using this compound likely proceeds through the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic carbon of DCME. This forms an unstable intermediate which then collapses, eliminating the acid chloride, volatile methyl formate, and hydrogen chloride.
Caption: Proposed mechanism for acid chloride synthesis using DCME.
Quantitative Data: Comparison of Chlorinating Agents
| Reagent | Typical Byproducts | Typical Conditions | Advantages / Disadvantages |
| This compound (DCME) | Methyl formate (HCOOCH₃), HCl | Inert solvent (e.g., CH₂Cl₂), often at or below room temperature. | (+): Volatile byproducts simplify workup.[3] (-): Potent carcinogen, moisture sensitive. |
| Thionyl Chloride (SOCl₂) | Sulfur dioxide (SO₂), HCl | Neat or in solvent, often requires heating/reflux.[4][5] | (+): Inexpensive, common reagent, gaseous byproducts. (-): Harsh conditions, excess reagent can be difficult to remove. |
| Oxalyl Chloride ((COCl)₂) | Carbon dioxide (CO₂), Carbon monoxide (CO), HCl | Inert solvent (e.g., CH₂Cl₂), often with a DMF catalyst, room temperature.[5] | (+): Mild conditions, volatile byproducts. (-): More expensive, produces toxic CO gas. |
| Triphosgene (BTC) | Carbon dioxide (CO₂), HCl | Inert solvent (e.g., THF), with catalytic DMF.[6] | (+): Solid, easier to handle than gaseous phosgene. (-): Requires careful handling and stoichiometry. |
Experimental Protocols
General Protocol for the Synthesis of Acid Chlorides using DCME
This is a representative procedure and may require optimization for specific substrates regarding reaction time, temperature, and purification method.
1. Preparation and Setup:
-
All glassware (a two-neck round-bottom flask, dropping funnel, and condenser) must be oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Equip the flask with a magnetic stir bar.
-
Dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether) to a concentration of approximately 0.5–1.0 M.
2. Reaction Execution:
-
Cool the solution of the carboxylic acid to 0 °C using an ice bath.
-
Slowly add this compound (1.1–1.2 equivalents) dropwise to the stirred solution via the dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–6 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC by quenching an aliquot with methanol (B129727) to form the methyl ester, or IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch).
3. Work-up and Isolation:
-
Once the reaction is complete, carefully remove the solvent and volatile byproducts (methyl formate, HCl, and excess DCME) under reduced pressure. Note: The vacuum line should be protected with a base trap (e.g., NaOH pellets) to neutralize acidic vapors.
-
The resulting crude acid chloride can often be used directly for the next step.
-
If higher purity is required, the acid chloride can be purified by distillation under reduced pressure. Ensure the distillation apparatus is dry and under an inert atmosphere.
Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for the preparation of an acid chloride using this compound.
Caption: General workflow for acid chloride preparation using DCME.
References
Application Notes and Protocols: Formylation of Activated Arenes with Dichloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formylation of activated aromatic compounds is a fundamental transformation in organic synthesis, providing access to aromatic aldehydes that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. One effective method for this transformation is the Rieche formylation, which utilizes dichloromethyl methyl ether (DCME) as a formylating agent in the presence of a Lewis acid catalyst, most commonly titanium tetrachloride (TiCl₄). This reaction is particularly useful for electron-rich arenes such as phenols, phenol (B47542) ethers, and alkylbenzenes.[1][2] This document provides detailed application notes and experimental protocols for the formylation of activated arenes using this compound.
Reaction Mechanism and Regioselectivity
The Rieche formylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, TiCl₄, activates the this compound to form a highly electrophilic dichloromethoxymethyl cation. This electrophile then attacks the electron-rich aromatic ring to form a sigma complex, which subsequently loses a proton to restore aromaticity. The resulting intermediate is then hydrolyzed during workup to yield the aromatic aldehyde.
A key feature of this reaction, particularly with phenolic substrates, is its high regioselectivity. The formylation of phenols often occurs preferentially at the ortho position relative to the hydroxyl group.[3][4] This selectivity is attributed to the coordination of the titanium tetrachloride with the oxygen atoms of both the phenol and the this compound, which directs the electrophilic attack to the ortho position.[5][6] In the absence of a directing group like a hydroxyl, steric hindrance plays a more significant role in determining the site of formylation.[3]
Experimental Data Summary
The following tables summarize the reaction conditions and yields for the formylation of various activated arenes with this compound and titanium tetrachloride.
Table 1: Formylation of Phenols [3]
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | Phenol | 2-Hydroxybenzaldehyde | 0.75 |
| 2 | 3-Methylphenol | 4-Hydroxy-2-methylbenzaldehyde | - |
| 3 | 2,5-Dimethylphenol | 4-Hydroxy-2,5-dimethylbenzaldehyde | 91 |
| 4 | 3,5-Dimethylphenol | 2-Hydroxy-4,6-dimethylbenzaldehyde | 95 |
| 5 | 3,5-Dimethoxyphenol | 2-Hydroxy-4,6-dimethoxybenzaldehyde | 94 |
| 6 | 2,3,5-Trimethylphenol | 4-Hydroxy-2,3,6-trimethylbenzaldehyde & 6-Hydroxy-2,3,5-trimethylbenzaldehyde (7:3 mixture) | 93 |
Table 2: Formylation of Methoxybenzenes [3]
| Entry | Substrate | Product(s) | Yield (%) |
| 7 | Anisole | 4-Methoxybenzaldehyde | 89 |
| 8 | 1,3-Dimethoxybenzene | 2,4-Dimethoxybenzaldehyde | 98 |
| 9 | 1,2,3-Trimethoxybenzene | 2,3,4-Trimethoxybenzaldehyde | 85 |
| 10 | 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxybenzaldehyde | 99 |
Table 3: Formylation of Methylbenzenes [1][3]
| Entry | Substrate | Product(s) | Yield (%) |
| 11 | Toluene | 4-Methylbenzaldehyde | 75 |
| 12 | 1,3,5-Trimethylbenzene (Mesitylene) | 2,4,6-Trimethylbenzaldehyde (Mesitaldehyde) | 81-89 |
Experimental Protocols
Caution: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Titanium tetrachloride is corrosive and reacts violently with water.
General Protocol for the Formylation of Activated Arenes[3][5]
This protocol is a general procedure that can be adapted for various activated aromatic substrates.
Materials:
-
Activated arene (e.g., phenol, anisole, mesitylene)
-
This compound (DCME)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for phenol substrates)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Dissolve the activated arene (1.0 eq.) in anhydrous dichloromethane in a three-necked flask equipped with a stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add titanium tetrachloride (2.2 eq.) dropwise to the stirred solution. The addition of TiCl₄ to phenols is often exothermic and results in a colored solution.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Add this compound (1.1 eq.) dropwise to the reaction mixture over a period of 15-25 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. For some substrates, gentle heating (e.g., to 35 °C) for a short period (e.g., 15 minutes) may be beneficial.[1]
-
Quench the reaction by carefully pouring the mixture into a separatory funnel containing crushed ice or a saturated aqueous solution of NH₄Cl.[1][3] Shake the mixture thoroughly.
-
Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash successively with 0.1 N HCl, water (or saturated NaHCO₃ solution if the substrate was a phenol), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by distillation, crystallization, or column chromatography on silica (B1680970) gel.
Example Protocol: Synthesis of Mesitaldehyde from Mesitylene[1]
Materials:
-
Mesitylene (B46885) (72 g, 0.60 mole)
-
Anhydrous methylene (B1212753) chloride (375 ml)
-
Titanium tetrachloride (190 g, 1.0 mole)
-
This compound (57.5 g, 0.5 mole)
-
Crushed ice (approx. 0.5 kg)
-
Hydroquinone (B1673460) (a crystal)
-
Anhydrous sodium sulfate
Procedure:
-
In a 1-liter three-necked flask equipped with a reflux condenser, a stirrer, and a dropping funnel, dissolve mesitylene in dry methylene chloride.
-
Cool the solution in an ice bath and add titanium tetrachloride over a period of 3 minutes.
-
While stirring and cooling, add this compound dropwise over a 25-minute period.
-
After the addition is complete, stir the mixture for 5 minutes in the ice bath, for 30 minutes without cooling, and for 15 minutes at 35 °C.
-
Pour the reaction mixture into a separatory funnel containing about 0.5 kg of crushed ice and shake thoroughly.
-
Separate the organic layer and extract the aqueous solution with two 50-ml portions of methylene chloride.
-
Combine the organic solutions and wash three times with 75-ml portions of water.
-
Add a crystal of hydroquinone to the methylene chloride solution and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residue to obtain the crude product.
-
Redistill the crude product to yield 60-66 g (81-89%) of mesitaldehyde.
Visualizations
Logical Workflow of the Rieche Formylation
Caption: General workflow for the Rieche formylation of activated arenes.
Proposed Mechanism for Ortho-Formylation of Phenols
Caption: Proposed mechanism for the ortho-formylation of phenols with DCME/TiCl₄.
References
Application Notes and Protocols: Dichloromethyl Methyl Ether in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloromethyl methyl ether (DCME) is a versatile reagent in organic synthesis, primarily utilized in the formylation of aromatic compounds through a reaction known as the Rieche formylation. This reaction is a specialized type of Friedel-Crafts reaction that introduces a formyl group (-CHO) onto an aromatic ring to produce aromatic aldehydes.[1][2] Aromatic aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[3] The Rieche formylation is particularly effective for electron-rich aromatic compounds, such as phenols, phenol (B47542) ethers, and polynuclear aromatic systems, and is typically mediated by a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[3][4][5][6]
Reaction Mechanism
The Friedel-Crafts formylation using this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid (e.g., TiCl₄) activates the this compound by coordinating to one of the chlorine atoms, facilitating its departure and forming a highly reactive methoxychlorocarbenium ion [CH(Cl)OCH₃]⁺. This cation acts as the electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the methoxychlorocarbenium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (such as the [TiCl₅]⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding an α-chloroether intermediate.
-
Hydrolysis: The α-chloroether intermediate is unstable and is readily hydrolyzed during the aqueous workup of the reaction mixture to afford the final aromatic aldehyde product.
Applications and Substrate Scope
The Rieche formylation is a broadly applicable method for the synthesis of aromatic aldehydes. It has been successfully applied to a wide range of substrates, including:
-
Polynuclear aromatic compounds [4]
-
Heteroaromatic compounds [4]
-
Activated benzene (B151609) derivatives such as mesitylene (B46885) and durene[4][6]
The regioselectivity of the formylation is influenced by the directing effects of the substituents on the aromatic ring and can be promoted by coordination between atoms in the aromatic substrate and the Lewis acid.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the formylation of various aromatic substrates using this compound.
| Aromatic Substrate | Lewis Acid | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Mesitylene | TiCl₄ | Methylene (B1212753) Chloride | 50 min | 0 to 35 | 81-89 | [4] |
| Phenol | TiCl₄ | Dichloromethane | 45 min | 0 | 85 (ortho) | [3] |
| Anisole | TiCl₄ | Dichloromethane | 45 min | 0 | 95 (para) | [3] |
| Toluene | TiCl₄ | Dichloromethane | 45 min | 0 | 75 (para) | [3] |
Detailed Experimental Protocols
Protocol 1: Formylation of Mesitylene to Mesitaldehyde[4]
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Mesitylene (0.60 mole)
-
This compound (0.5 mole)
-
Titanium tetrachloride (1.0 mole)
-
Dry methylene chloride (375 mL)
-
Crushed ice
-
Hydroquinone (B1673460) (crystal)
-
Anhydrous sodium sulfate
Equipment:
-
1-L three-necked flask
-
Reflux condenser
-
Stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 1-L three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 72 g (0.60 mole) of mesitylene in 375 mL of dry methylene chloride.
-
Cool the solution in an ice bath.
-
Add 190 g (1.0 mole) of titanium tetrachloride over a period of 3 minutes.
-
While stirring and cooling, add 57.5 g (0.5 mole) of this compound dropwise over a 25-minute period. Hydrogen chloride evolution will be observed.
-
After the addition is complete, stir the mixture for 5 minutes in the ice bath, then for 30 minutes without cooling, and finally for 15 minutes at 35°C.
-
Pour the reaction mixture into a separatory funnel containing approximately 0.5 kg of crushed ice and shake thoroughly.
-
Separate the organic layer. Extract the aqueous layer with two 50-mL portions of methylene chloride.
-
Combine the organic layers and wash three times with 75-mL portions of water.
-
Add a crystal of hydroquinone to the methylene chloride solution to prevent autoxidation of the aldehyde.
-
Dry the solution over anhydrous sodium sulfate.
-
Evaporate the solvent and distill the residue to obtain the crude product.
-
Redistill the crude product to yield 60-66 g (81-89%) of pure mesitaldehyde.
Protocol 2: General Procedure for Formylation of Benzene Derivatives[3]
Materials:
-
Benzene derivative (3.2–10.6 mmol)
-
This compound (1.1 eq.)
-
Titanium tetrachloride (2.2 eq.)
-
Dry Dichloromethane (DCM) (10–20 mL)
-
Saturated NH₄Cl solution
-
0.1 N HCl solution
-
Brine
Procedure:
-
Dissolve the appropriate benzene derivative in dry DCM, purge with Argon, and cool to 0°C in an ice bath.
-
Add TiCl₄ (2.2 eq.) dropwise and stir the reaction mixture for 1 hour.
-
Add this compound (1.1 eq.) and allow the mixture to react for an additional 45 minutes.
-
Quench the reaction by adding a saturated solution of NH₄Cl (25 mL) and let the mixture stir for 2 hours.
-
Separate the organic layer and wash it with 0.1 N HCl solution (3 x 50 mL) and brine (3 x 50 mL).
-
Dry the organic layer, evaporate the solvent, and purify the residue as needed.
Safety Precautions
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[7]
-
Toxicity: It is toxic by inhalation, skin absorption, and ingestion.[8] Acute exposure to small quantities can cause severe injury or death.[8]
-
Carcinogenicity: this compound is a suspected human carcinogen.[9]
-
Flammability: It is a flammable liquid with a low flash point and poses a significant fire risk.[8][10]
-
Reactivity: It reacts with water to form hydrochloric acid and formaldehyde.[8] It should be protected from moisture.[1][7]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., PVC), a lab coat, and chemical safety goggles and/or a full-face shield.[9][11]
-
Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.[11]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9][11]
-
Keep containers tightly closed and protect from moisture.[1]
-
Use spark-proof tools and ground all equipment when handling.[8][11]
In Case of Exposure:
-
Skin Contact: Immediately flush with large amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes.[8]
-
Inhalation: Move the victim to fresh air.[8]
-
Seek immediate medical attention in all cases of exposure.
Synthesis of this compound
This compound can be synthesized by several methods, including the treatment of methyl formate (B1220265) with phosphorus pentachloride in phosphorus oxychloride as a solvent.[1][2][7] The product is then isolated by distillation. Due to the hazardous nature of the product and reactants, this synthesis should only be performed by trained personnel with appropriate safety measures in place.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound [designer-drug.com]
- 8. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Rieche Formylation with Dichloromethyl Methyl Ether
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Rieche formylation of aromatic compounds using dichloromethyl methyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the Rieche formylation and what are its typical applications?
The Rieche formylation is a method for introducing a formyl group (-CHO) onto electron-rich aromatic compounds.[1][2] It utilizes this compound as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[1][3] This reaction is a variant of the Friedel-Crafts acylation and is particularly useful for the formylation of phenols, phenol (B47542) ethers, and other activated aromatic systems.[2][4]
Q2: What is the active electrophile in the Rieche formylation?
The reaction of this compound with a Lewis acid generates a highly electrophilic this compound-Lewis acid complex. This complex then dissociates to form a resonance-stabilized oxocarbenium ion, [MeO=CHCl]⁺, which acts as the active electrophile that attacks the electron-rich aromatic ring.
Q3: I am observing multiple formyl groups being added to my aromatic substrate. How can I prevent this di-formylation?
Di-formylation can occur with highly activated substrates where multiple positions on the aromatic ring are susceptible to electrophilic attack. While the Rieche formylation can offer good regioselectivity and often avoids di-formylation, careful control of reaction conditions is crucial.[4][5]
-
Troubleshooting:
-
Stoichiometry: Use a precise 1:1 or slightly higher molar ratio of the aromatic substrate to this compound. Excess formylating agent can promote di-formylation.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance selectivity for mono-formylation.[4]
-
Lewis Acid: The choice and amount of Lewis acid can influence reactivity. Using a milder Lewis acid or a stoichiometric amount may reduce the propensity for multiple additions.
-
Q4: My reaction mixture is turning into a dark, tar-like substance. What causes this and how can I minimize it?
Tar formation is a common issue in Friedel-Crafts type reactions and is often due to polymerization or decomposition of the starting material or product, especially with sensitive substrates like phenols.[3]
-
Troubleshooting:
-
Temperature Control: Overheating is a primary cause of tar formation. Maintain a consistent and low reaction temperature using an ice or dry ice bath.[3]
-
Purity of Reagents: Ensure all reagents, especially the this compound and the solvent, are pure and anhydrous. Impurities can initiate polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to decomposition.[3]
-
Reaction Time: Monitor the reaction progress using TLC or GC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.[3]
-
Q5: I am observing a significant amount of a dimeric byproduct. What is its structure and how can I avoid its formation?
Dimerization of the aromatic substrate can occur, leading to the formation of diphenylmethane (B89790) derivatives. This is thought to happen when the initially formed chloromethyl intermediate or the oxocarbenium ion is attacked by another molecule of the aromatic substrate.[6]
-
Troubleshooting:
-
Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction.
-
Order of Addition: Adding the this compound slowly to the mixture of the substrate and Lewis acid can help to keep the concentration of the reactive electrophile low, thus minimizing dimerization.
-
Q6: I am experiencing the loss of an alkyl group from my aromatic substrate during the reaction. Why is this happening?
Dealkylation is a possible side reaction, particularly with substrates bearing certain activating groups. For example, the loss of an isopropyl group during the Rieche formylation has been reported. This can occur under strong Lewis acidic conditions where the alkyl group is cleaved from the aromatic ring.
-
Troubleshooting:
-
Lewis Acid: Experiment with milder Lewis acids (e.g., SnCl₄ instead of TiCl₄) or use a reduced stoichiometric amount of the Lewis acid.
-
Temperature: Lowering the reaction temperature may suppress the dealkylation side reaction.
-
Quantitative Data on Side Reactions
The following table summarizes the product distribution for the Rieche formylation of various electron-rich aromatic compounds, highlighting the yields of formylated products, unreacted starting material, and a common dimerization byproduct.[7]
| Entry | Aromatic Substrate | Formylated Products Yield (%) [a] | Starting Material (%) [a] | Dimerization Byproduct (%) [a] |
| 1 | Phenol | 68 | 22 | - |
| 2 | 3-Methylphenol | 56 | 38 | 6 |
| 3 | 3-Methoxyphenol | 61 | 33 | 6 |
| 4 | 3,5-Dimethoxyphenol | 94 | 6 | - |
| 5 | 3,4,5-Trimethoxyphenol | 56 | 25 | - |
| 6 | 2,6-Di-tert-butylphenol | - | 100 | - |
| 7 | Anisole | 91 | 9 | - |
| 8 | 1,3-Dimethoxybenzene | 99 | 1 | - |
| 9 | 1,4-Dimethoxybenzene | 99 | 1 | - |
| 10 | 1,2,3-Trimethoxybenzene | 99 | 1 | - |
| 11 | Toluene | 64 | 22 | 14 |
| 12 | o-Xylene | 75 | 11 | 14 |
| 13 | m-Xylene | 80 | 10 | 10 |
| 14 | Mesitylene | 89 | 11 | - |
[a] Percentages correspond to the chromatographic peak area in the reaction crude determined by HPLC.[7]
Experimental Protocols
General Protocol for Rieche Formylation [6][7]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq.).
-
Solvent and Lewis Acid Addition: Dissolve the substrate in anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via the dropping funnel. Stir the mixture for 1 hour at 0 °C.
-
Addition of Formylating Agent: Slowly add this compound (1.1 eq.) to the reaction mixture. Continue stirring at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, distillation, or recrystallization.
Visualizations
Caption: Reaction pathways in Rieche formylation.
References
Technical Support Center: Formylation with Dichloromethyl Methyl Ether
Welcome to the technical support center for optimizing formylation reactions using dichloromethyl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve reaction yields and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formylation of aromatic compounds with this compound, a process often referred to as the Rieche formylation.[1][2][3][4]
Issue 1: Low or No Product Yield
-
Question: My formylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in Rieche formylation can stem from several factors. Firstly, this reaction is most effective on electron-rich aromatic compounds such as phenols, mesitylene, and other activated substrates.[3] Electron-deficient substrates may lead to sluggish or failed reactions.[5] Another critical aspect is the quality and handling of the reagents. This compound is sensitive to moisture and can decompose, so it should be protected from atmospheric moisture during storage and use.[6] The Lewis acid catalyst, typically titanium tetrachloride (TiCl₄), is also highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Steps:
-
Substrate Reactivity: Confirm that your aromatic substrate is sufficiently electron-rich for this type of formylation.
-
Reagent Quality: Use freshly opened or properly stored this compound and Lewis acid.
-
Anhydrous Conditions: Ensure all solvents are anhydrous and the reaction is conducted under a dry, inert atmosphere.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.[7][8]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, such as dimers or diformylated compounds. How can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Dimerization of two aromatic rings to form diphenylmethanol (B121723) compounds has been observed as a side reaction.[7][9] Diformylation can also occur, particularly with highly activated substrates.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Using an excess of the aromatic substrate relative to the formylating agent can sometimes reduce diformylation.
-
Reaction Time: Minimizing the reaction time to the point of completion for the desired mono-formylation can prevent further reactions.[5]
-
Temperature Control: Maintaining a low reaction temperature can help to control the reactivity and improve selectivity.
-
Issue 3: Poor Regioselectivity
-
Question: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
-
Answer: The regioselectivity of the Rieche formylation is highly influenced by the coordination between the Lewis acid and atoms on the aromatic substrate.[7][10][11] For phenols, the coordination of TiCl₄ with the hydroxyl group strongly directs the formylation to the ortho position.[8][12]
Troubleshooting Steps:
-
Lewis Acid Choice: While TiCl₄ is commonly used, other Lewis acids like SnCl₄ or AlCl₃ can be employed and may offer different regioselectivity profiles.[4]
-
Solvent System: The choice of solvent can influence the coordination and, consequently, the regioselectivity. Dichloromethane (B109758) (DCM) is a common solvent for this reaction.[7]
-
Temperature: Reaction temperature can affect the ratio of isomers. For instance, in the formylation of 3,5-dimethoxyphenol, lower temperatures favored the formation of the 2-formyl derivative.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Rieche formylation?
A1: The Rieche formylation is a variant of the Friedel-Crafts acylation.[2] The Lewis acid (e.g., TiCl₄) activates the this compound to form a highly electrophilic species. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis during the workup yields the desired aldehyde.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a toxic and flammable liquid that can cause severe skin burns and eye damage.[13] It is also harmful if inhaled or swallowed.[13] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15] It is also water-reactive, forming hydrochloric acid and formaldehyde.[16]
Q3: Can this method be used for fluorine-containing aromatic compounds?
A3: Yes, dichloromethyl alkyl ethers have been successfully used for the formylation of fluorine-containing anisoles, yielding the corresponding aldehydes in good yields.[17] However, for fluorine-containing phenols, the reaction may lead to the formation of aryl formates instead of the desired salicylaldehyde (B1680747) derivatives.[17]
Data Presentation: Reaction Yields and Conditions
The following tables summarize quantitative data from formylation reactions using this compound on various substrates.
Table 1: Formylation of Phenol Derivatives with this compound and TiCl₄
| Substrate | Product(s) | Yield (%) |
| Phenol | 2-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | 0.75% (isolated) |
| 3,5-Dimethylphenol | 2-Hydroxy-4,6-dimethylbenzaldehyde & 4-Hydroxy-2,6-dimethylbenzaldehyde | 78% (global) |
| 3-Methoxyphenol | 4-Hydroxy-2-methoxybenzaldehyde, 6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehyde | 61% (global) |
Data sourced from a study by Nicolas et al.[7]
Table 2: Formylation of Methoxybenzene and Methylbenzene Derivatives
| Substrate | Aldehyde Yield (%) |
| Anisole | 94 |
| 1,3-Dimethoxybenzene | 98 |
| 1,3,5-Trimethoxybenzene | 64 |
| Toluene | 56 |
| m-Xylene | 91 |
| Mesitylene | 95 |
Yields are based on the conversion of the starting material.
Experimental Protocols
General Procedure for Formylation of Electron-Rich Aromatic Rings:
This protocol is adapted from the work of Garcia et al. and Nicolas et al.[8][12]
-
To a solution of the aromatic compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) at 0 °C, add titanium tetrachloride (TiCl₄) (2.2 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for the Rieche formylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. synarchive.com [synarchive.com]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. Formylation of electron-rich aromatic rings mediated by this compound and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound CAS 4885-02-3 | 803467 [merckmillipore.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dichloromethyl Methyl Ether by Distillation
This guide provides researchers, scientists, and drug development professionals with essential information for the purification of dichloromethyl methyl ether (DCMME) by distillation. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety information.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound appears to be decomposing during atmospheric distillation. What's causing this and how can I prevent it?
A1: Extensive decomposition can occur during fractional distillation at atmospheric pressure if the crude material is not first subjected to a preliminary distillation under reduced pressure.[1] To prevent this, it is recommended to perform an initial simple distillation at a lower temperature under vacuum (e.g., 80–120 mm Hg with a bath temperature of 50–65°C) to separate the DCMME from less volatile impurities before a final fractional distillation.[1]
Q2: What are the common impurities in crude this compound and how can I remove them?
A2: Common impurities often originate from the synthesis process. These can include phosphorus oxychloride (b.p. 105°C) and unreacted methyl formate.[1][2] Fractional distillation is the primary method for removal.[2] Due to the difference in boiling points, a carefully controlled fractional distillation should effectively separate these impurities.
Q3: I'm experiencing low yield after distillation. What are the potential causes?
A3: Low yield can be attributed to several factors:
-
Decomposition: As mentioned in Q1, heating at atmospheric pressure for extended periods can cause decomposition.
-
Moisture Sensitivity: DCMME is sensitive to moisture and can decompose in its presence.[1][2] Ensure all glassware is thoroughly dried and consider using calcium chloride guard tubes on your apparatus to protect against atmospheric moisture.[1][2]
-
Incomplete Condensation: Ensure your condenser is supplied with a sufficiently cool fluid to completely condense the DCMME vapors. The receiver flask can be cooled in an ice-salt or acetone-dry ice bath to minimize losses of this volatile compound.[1][2]
Q4: What are the key safety precautions I must take when distilling this compound?
A4: this compound is a hazardous substance and requires strict safety protocols.[3][4]
-
Toxicity and Carcinogenicity: It is toxic by inhalation, in contact with skin, and if swallowed.[3][4] It is also a suspected carcinogen.[3]
-
Flammability: It is a highly flammable liquid and vapor.[3][4] All ignition sources must be eliminated from the work area.
-
Corrosivity: It causes severe skin burns and eye damage.[3][4]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[3][5]
-
Handling: Avoid all personal contact, including inhalation.[3] In case of a spill, remove all ignition sources and clean up immediately.[3]
Quantitative Data Summary
The following table summarizes key physical properties of this compound and a common impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰D) |
| This compound | C₂H₄Cl₂O | 114.96 | 82 - 85.5[1][2][6] | 1.271[5][6] | 1.4303 - 1.431[1][5][7] |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 105[2] | 1.645 | 1.461 |
| Chloromethyl methyl ether | CH₃OCH₂Cl | 80.51 | 55 - 60[8][9] | 1.06[9] | 1.400 |
Experimental Protocol: Purification by Fractional Distillation
This protocol outlines the fractional distillation of this compound at atmospheric pressure. This procedure is adapted from established syntheses.[1][2]
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., 50-cm column filled with glass helices or a vacuum-jacketed column)[1][2]
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Calcium chloride drying tubes[2]
-
Ice bath for receiving flask[1]
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Place a thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
Attach the condenser and the receiving flask. It is advisable to cool the receiving flask in an ice bath to minimize vapor loss.[1]
-
Protect the apparatus from atmospheric moisture by placing a calcium chloride guard tube on the vent of the receiving adapter.[2]
-
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture begins to boil, a vapor ring will rise through the column. Adjust the heating rate to allow for a slow and steady distillation.
-
A reflux ratio of approximately 1:8 to 1:10 is recommended for efficient separation.[1][2]
-
Discard any initial low-boiling fractions.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of pure this compound (82-85.5°C).[1][2]
-
-
Shutdown and Storage:
-
Once the desired fraction has been collected, stop the heating and allow the apparatus to cool completely.
-
Transfer the purified product to a clean, dry, and tightly sealed container.
-
The product must be protected from moisture during storage.[1]
-
Process Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for DCMME distillation issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of this compound [designer-drug.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. 二氯甲基甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [stenutz.eu]
- 7. 4885-02-3 CAS MSDS (1,1-Dichlorodimethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
Dichloromethyl methyl ether decomposition and prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving dichloromethyl methyl ether (DCME).
Troubleshooting Guides
Low or No Product Yield in Formylation Reactions (e.g., Rieche Formylation)
| Potential Cause | Recommended Solution |
| Degraded this compound | Use freshly opened or newly purchased DCME. If the purity is questionable, consider purification by distillation under reduced pressure. Caution: Distillation can be hazardous due to the thermal instability of DCME.[1] |
| Inactive Lewis Acid Catalyst (e.g., TiCl₄, SnCl₄) | Ensure the Lewis acid is anhydrous and has been stored properly to prevent moisture contamination. Use a freshly opened bottle or a recently purified catalyst.[2] |
| Presence of Moisture in the Reaction | All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous. |
| Insufficient Reaction Temperature | While initial cooling is often necessary to control the exothermic reaction, ensure the reaction mixture reaches the optimal temperature for the specific substrate as per the established protocol. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the substrate, DCME, and Lewis acid. An excess of the formylating agent may be required for some substrates. |
Formation of Undesired Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions due to Excess Reagent | Use the correct stoichiometry and monitor the reaction progress (e.g., by TLC or GC) to avoid prolonged reaction times or the use of excessive this compound.[2] |
| Reaction with Solvent | Choose an inert solvent that does not react with DCME or the Lewis acid under the reaction conditions. Chlorinated solvents like dichloromethane (B109758) are commonly used. |
| Decomposition of Starting Material or Product | Ensure the reaction conditions (temperature, reaction time) are optimized for the stability of both the starting material and the desired product. |
Frequently Asked Questions (FAQs)
Decomposition
Q1: What are the primary causes of this compound decomposition?
A1: this compound is highly susceptible to decomposition under several conditions:
-
Moisture: It reacts rapidly with water in a hydrolytic reaction.[3] The half-life of the related compound, chloromethyl methyl ether, in water is less than a second, suggesting a similar high reactivity for DCME.
-
Heat: The compound is thermally unstable and can decompose upon heating. Distillation must be carried out under reduced pressure to avoid extensive decomposition.[1] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[4]
-
Incompatible Materials: Contact with strong oxidizing agents and acids can lead to vigorous reactions and decomposition.[3]
Q2: What are the main decomposition products of this compound?
A2: The primary decomposition products from hydrolysis are hydrochloric acid and formaldehyde.[3] Thermal decomposition can produce toxic fumes, including hydrogen chloride and phosgene.
Prevention of Decomposition
Q3: How should I properly store this compound to prevent decomposition?
A3: To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Container: Keep it in the original, tightly sealed container.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen, to prevent contact with moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight. A refrigerator/flammables cabinet is often recommended.
-
Incompatibilities: Keep it away from incompatible materials like strong oxidizing agents and acids.[3]
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented in readily available literature, general stabilizers for chlorinated hydrocarbons may offer some protection. These can include radical scavengers. However, the most effective preventative measure is strict adherence to proper storage and handling procedures to minimize exposure to moisture and heat.
Handling and Safety
Q5: What are the major safety hazards associated with this compound?
A5: this compound is a hazardous substance and should be handled with extreme caution. Key hazards include:
-
Toxicity: It is toxic by inhalation, skin absorption, and ingestion.[3]
-
Corrosivity: It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[5]
-
Carcinogenicity: It is considered a potential carcinogen.[6]
-
Flammability: It is a flammable liquid and poses a fire risk.[7]
Q6: What personal protective equipment (PPE) should be worn when handling this compound?
A6: Always handle this compound in a well-ventilated fume hood. The following PPE is mandatory:
-
Chemical-resistant gloves (e.g., butyl rubber)
-
Safety goggles and a face shield
-
A lab coat
Experimental Protocols
Protocol: Monitoring this compound Decomposition by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the stability of a this compound sample over time.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes with caps
-
Inert atmosphere glove box or glove bag
Procedure:
-
Inside an inert atmosphere glove box, prepare a solution of this compound in anhydrous CDCl₃. A typical concentration is 1-5% v/v.
-
Transfer the solution to an NMR tube and cap it securely.
-
Acquire an initial ¹H NMR spectrum. The characteristic signals for this compound in CDCl₃ are a singlet for the methyl protons (CH₃) and a singlet for the methine proton (CHCl₂).
-
Store the NMR tube under the desired test conditions (e.g., room temperature, elevated temperature).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Monitor the spectra for the appearance of new signals corresponding to decomposition products (e.g., formaldehyde, methanol (B129727) from hydrolysis) and a decrease in the intensity of the this compound signals.
-
Integrate the signals to quantify the extent of decomposition over time.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This protocol outlines a general procedure for assessing the purity of this compound and detecting volatile impurities or decomposition products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile chlorinated compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: In a fume hood, prepare a dilute solution of the this compound sample in a suitable anhydrous solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.
-
Injection Mode: Split injection to avoid overloading the column.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan a suitable mass range to detect the parent ion and fragmentation patterns of this compound and potential impurities (e.g., m/z 30-200).
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the chromatogram for the presence of other peaks, which may indicate impurities or decomposition products.
-
Use the mass spectra of any additional peaks to identify them by comparing with a mass spectral library (e.g., NIST).
-
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Workflow for preventing this compound decomposition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. epa.gov [epa.gov]
- 7. nj.gov [nj.gov]
Managing moisture sensitivity of Dichloromethyl methyl ether in reactions
This guide provides researchers, scientists, and drug development professionals with essential information for managing Dichloromethyl methyl ether (DCMME), a highly reactive and moisture-sensitive reagent. Adherence to these guidelines is critical for ensuring reaction success, reproducibility, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DCMME) and what is it used for?
A1: this compound (DCMME), with the chemical formula Cl₂CHOCH₃, is a colorless, volatile liquid.[1] It is a powerful electrophile used primarily as a formylating agent to introduce an aldehyde group (-CHO) onto aromatic compounds, a reaction known as the Rieche formylation.[2][3] It is also employed as a chlorinating agent.[4]
Q2: Why is DCMME so sensitive to moisture?
A2: DCMME reacts rapidly with water in a hydrolysis reaction. This process decomposes the reagent, rendering it ineffective for its intended purpose. The reaction is swift, with a half-life estimated to be between 10 to 40 seconds upon contact with water.[1]
Q3: What are the products of DCMME hydrolysis?
A3: When exposed to water, DCMME decomposes into corrosive and volatile byproducts, primarily hydrochloric acid (HCl) and formaldehyde.[1] The generation of HCl can significantly alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or degrading sensitive substrates.
Q4: What are the visible signs of DCMME decomposition?
A4: Fresh, pure DCMME should be a clear, colorless liquid. Signs of moisture contamination and decomposition include:
-
Fuming: The reagent may fume upon opening the container as it reacts with atmospheric moisture, releasing HCl gas.
-
Cloudiness: The liquid may appear cloudy or develop a precipitate.
-
Pressure Buildup: Decomposition generates gaseous HCl, which can cause pressure to build up in a sealed container.
-
Corrosion: The container or cap may show signs of corrosion due to the presence of HCl.
Q5: How does moisture contamination impact reactions involving DCMME?
A5: Moisture contamination has several detrimental effects on reactions:
-
Reduced Yield: Decomposed DCMME is no longer an effective formylating agent, leading to significantly lower or no product yield.
-
Side Reactions: The generation of HCl can lead to acid-catalyzed side reactions, resulting in a complex mixture of unexpected byproducts.
-
Poor Reproducibility: Inconsistent levels of moisture contamination between experiments will lead to unreliable and non-reproducible results.
-
Safety Hazards: The release of toxic and corrosive gases like HCl and phosgene (B1210022) (in case of fire) poses a significant safety risk.[5]
Troubleshooting Guide
| Symptom / Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposed Reagent: The DCMME was contaminated with moisture prior to or during the reaction.[1] 2. Wet Solvents/Glassware: Residual moisture in the reaction solvent or on the glassware is hydrolyzing the DCMME. 3. Atmospheric Moisture: The reaction was not performed under strictly anhydrous and inert conditions.[6] | 1. Use a fresh, unopened bottle of DCMME or a properly stored and sealed reagent. 2. Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an alumina (B75360) column). Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen/argon). 3. Set up the reaction using Schlenk line or glovebox techniques. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. |
| Formation of Unexpected Byproducts | 1. Acid-Catalyzed Side Reactions: HCl generated from hydrolysis is reacting with your starting material or product. 2. Reaction with Formaldehyde: Formaldehyde, another hydrolysis byproduct, may be participating in side reactions.[1] | 1. Follow all recommendations for ensuring anhydrous conditions to prevent HCl formation. 2. Consider adding a non-nucleophilic acid scavenger to the reaction if trace amounts of acid are unavoidable and compatible with the desired reaction. |
| Reaction Fails to Initiate or is Sluggish | 1. Inactive Reagent: The DCMME has been consumed by hydrolysis. 2. Insufficient Lewis Acid: The Lewis acid catalyst (e.g., TiCl₄, SnCl₄) has been quenched by moisture.[7] | 1. Verify the quality of the DCMME. 2. Ensure the Lewis acid is also handled under strictly anhydrous conditions. Use freshly opened or properly stored Lewis acids. |
| Reagent Bottle is Fuming or Appears Cloudy | 1. Moisture Contamination: The reagent has been exposed to atmospheric moisture. | 1. The reagent is likely compromised and should be disposed of according to hazardous waste protocols.[5] Do not attempt to use it. 2. Review storage and handling procedures to prevent future contamination.[8] |
Quantitative Data Summary
The success of reactions involving DCMME is critically dependent on maintaining anhydrous conditions. While specific quantitative thresholds can be system-dependent, the following table provides general guidelines.
| Parameter | Recommended Specification | Rationale |
| Solvent Water Content | < 20 ppm | Minimizes hydrolysis of DCMME and Lewis acid catalysts. |
| Inert Gas Purity | High Purity (99.99%+) | Reduces the introduction of atmospheric moisture and oxygen. |
| DCMME Appearance | Clear, Colorless Liquid | Cloudiness or fuming indicates significant decomposition.[1] |
| Reaction Atmosphere | Positive Pressure N₂ or Ar | Prevents ingress of atmospheric moisture during the reaction.[6][8] |
Key Experimental Protocols
Protocol 1: General Handling and Storage of DCMME
Objective: To safely store and handle DCMME to prevent moisture contamination and ensure reagent integrity.
Materials:
-
DCMME in its original container.
-
Inert gas source (Nitrogen or Argon) with a manifold.
-
Dry, gas-tight syringes and needles.
-
Glovebox or Schlenk line.
-
Secondary containment.
-
Appropriate Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., PVC), chemical goggles, full-face shield, lab coat.[5]
Procedure:
-
Storage: Store DCMME in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[8][9] The storage area should be away from heat, sparks, and open flames.[10] It is often recommended to store under an inert gas atmosphere.[9]
-
Handling Environment: All manipulations should be performed under an inert atmosphere, either in a glovebox or on a Schlenk line.
-
Dispensing the Reagent:
-
Before opening, allow the reagent bottle to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surface.
-
Puncture the septum-sealed cap with a needle connected to the inert gas line to create a positive pressure.
-
Use a second, dry, gas-tight syringe to withdraw the required volume of liquid.
-
Withdraw the needle and immediately dispense the DCMME into the reaction vessel, which should also be under an inert atmosphere.
-
After withdrawal, ensure the container's septum is intact and store the bottle properly. For screw-cap bottles, flush the headspace with inert gas before tightly resealing.
-
Protocol 2: Example Reaction - Rieche Formylation of Anisole (B1667542)
Objective: To perform a formylation of anisole using DCMME and a Lewis acid catalyst under strictly anhydrous conditions.
Materials:
-
Oven-dried, three-necked round-bottom flask with a magnetic stir bar, condenser, and dropping funnel, all under a positive pressure of Argon.
-
Anisole (freshly distilled).
-
This compound (DCMME).
-
Titanium tetrachloride (TiCl₄).
-
Anhydrous dichloromethane (B109758) (DCM) as solvent.
-
Ice-water bath.
-
Gas-tight syringes.
Procedure:
-
Setup: Assemble the dry glassware on a Schlenk line.
-
Reagent Addition:
-
To the reaction flask, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) via cannula or syringe.
-
Add anisole (1.0 eq) to the flask.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Catalyst and Reagent Delivery:
-
Slowly add TiCl₄ (1.1 eq) to the stirred solution via syringe.
-
In a separate, dry vessel, measure the required amount of DCMME (1.2 eq).
-
Add the DCMME dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Upon completion, cool the reaction mixture back to 0°C.
-
Very cautiously and slowly, quench the reaction by adding it to a beaker of crushed ice and water. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product (p-anisaldehyde) by column chromatography or distillation.
Mandatory Visualizations
References
- 1. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. US3972947A - Process for the preparation of chloromethyl methyl ether - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]
- 10. merckmillipore.com [merckmillipore.com]
Optimizing Catalyst Choice for Dichloromethyl Methyl Ether Reactions: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing catalyst selection for reactions involving dichloromethyl methyl ether (DCMME). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield in Rieche Formylation
Q1: My Rieche formylation reaction using DCMME has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in Rieche formylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Inactive Lewis Acid Catalyst: Lewis acids like titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Deactivated Aromatic Substrate: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding. The Rieche formylation is most effective for electron-rich aromatic compounds, such as phenols and mesitylene.[1][2]
-
Impure this compound (DCMME): The quality of DCMME is crucial. Impurities or degradation can lead to side reactions and lower yields. It is often recommended to use freshly distilled or high-purity DCMME.
-
Suboptimal Reaction Temperature: The formylation reaction is often exothermic, and the initial mixing of reagents may require cooling to prevent side reactions and decomposition. Conversely, some reactions may require heating to proceed at a reasonable rate. The optimal temperature is substrate and catalyst dependent.
-
Insufficient Catalyst: In some cases, the product can form a complex with the Lewis acid, sequestering the catalyst. Therefore, a stoichiometric amount of the catalyst may be necessary.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and freshly opened or properly stored anhydrous Lewis acids.
-
Verify Substrate Reactivity: Confirm that your aromatic substrate is sufficiently electron-rich for the Rieche formylation. If your substrate has deactivating groups, consider alternative formylation methods.
-
Check Reagent Quality: Use high-purity DCMME. If the quality is uncertain, consider purification by distillation, taking appropriate safety precautions.
-
Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature or higher as needed, while monitoring the reaction progress by TLC or GC.
-
Adjust Catalyst Loading: If you suspect catalyst sequestration, try increasing the molar ratio of the Lewis acid catalyst to the substrate.
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction with DCMME. What are the likely side products and how can I minimize them?
A2: Side product formation is a common challenge in reactions involving the highly reactive DCMME. The nature of the side products depends on the specific reaction, but common unwanted products include:
-
Chlorinated Byproducts: In some cases, the aromatic substrate can be chlorinated by the Lewis acid and DCMME. This can be minimized by using the correct stoichiometry and monitoring the reaction to avoid prolonged reaction times.
-
Diphenylmethanol (B121723) Derivatives: Dimerization of the aromatic substrate can occur, leading to the formation of diphenylmethanol compounds.[3]
-
Polymerization/Resinification: Under strongly acidic conditions, phenolic substrates can be prone to polymerization, leading to the formation of tarry substances.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants and catalyst. An excess of DCMME or Lewis acid can sometimes lead to increased side product formation.
-
Optimize Reaction Time: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the desired product is formed to prevent over-reaction and the formation of subsequent byproducts.
-
Temperature Management: Maintain the lowest effective temperature for the reaction. Higher temperatures can accelerate side reactions.
-
Choice of Lewis Acid: The choice of Lewis acid can influence the product distribution. In some cases, a milder Lewis acid may reduce the formation of certain side products.
Issue 3: Poor Regioselectivity
Q3: My formylation reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Rieche formylation, particularly with phenolic substrates, is highly dependent on the reaction conditions and the specific substrate.
-
Influence of Lewis Acid: The choice of Lewis acid can play a crucial role in directing the formylation. For example, in the formylation of phenols, TiCl₄ can coordinate with the hydroxyl group, favoring ortho-formylation.[4]
-
Steric Hindrance: The steric environment around the potential reaction sites on the aromatic ring will influence the regioselectivity. Bulky substituents may hinder formylation at adjacent positions.
-
Reaction Temperature: Temperature can also affect the ortho/para ratio. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable isomer.
Troubleshooting Steps:
-
Screen Different Lewis Acids: If you are obtaining a mixture of isomers, consider screening other Lewis acids (e.g., SnCl₄, AlCl₃, FeCl₃) to see if the regioselectivity can be improved.
-
Optimize Reaction Temperature: Experiment with running the reaction at different temperatures to determine the optimal conditions for the desired isomer.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the reactive sites on the aromatic ring, thereby directing the formylation to the desired position.
Data Presentation: Catalyst Performance in Rieche Formylation
The following table summarizes the performance of Titanium tetrachloride (TiCl₄) as a catalyst in the formylation of various electron-rich aromatic compounds using this compound. The data is compiled from literature sources to provide a comparative overview of yields under specific conditions.
| Substrate | Catalyst (equiv.) | DCMME (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol (B47542) | TiCl₄ (2.2) | 1.1 | 0 | 1 | 0.75 (ortho) | [3] |
| 2-Methylphenol | TiCl₄ (2.2) | 1.1 | 0 | 1 | 35 | [3] |
| 3-Methylphenol | TiCl₄ (2.2) | 1.1 | 0 | 1 | 54 | [3] |
| 3,5-Dimethoxyphenol | TiCl₄ (2.2) | 1.0 | 0 | 1-2 | 94 | [4] |
| 2,3,5-Trimethylphenol | TiCl₄ (2.2) | 1.0 | 0 | 1-2 | 93 | [4] |
| 3-Methoxyphenol | TiCl₄ (2.2) | 1.1 | 0 | 1 | 61 (mixture) | [3][5] |
| Mesitylene | TiCl₄ (1.0) | 0.5 | 0 to 35 | 0.8 | 81-89 | Organic Syntheses, Coll. Vol. 5, p.737 (1973) |
Experimental Protocols
General Protocol for the Rieche Formylation of an Electron-Rich Phenol
This protocol describes a general procedure for the ortho-formylation of a substituted phenol using this compound and titanium tetrachloride.
Materials:
-
Substituted phenol (1.0 equiv.)
-
This compound (DCMME) (1.0-1.1 equiv.)
-
Titanium tetrachloride (TiCl₄) (2.2 equiv.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.
-
Initial Charging: Dissolve the phenol (1.0 equiv.) in anhydrous DCM in the reaction flask. Purge the flask with the inert gas.
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add TiCl₄ (2.2 equiv.) dropwise to the stirred solution over 15-30 minutes. The mixture will likely change color. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
DCMME Addition: Add DCMME (1.0-1.1 equiv.) dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, recrystallization, or distillation, as appropriate.
Visualizations
Rieche Formylation: Reaction Mechanism
Caption: Mechanism of the Rieche formylation reaction.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
Catalyst Selection Guide
Caption: Decision tree for initial catalyst selection.
References
Technical Support Center: Quenching Procedures for Reactions Involving Dichloromethyl methyl ether
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively quenching reactions that utilize dichloromethyl methyl ether (DCME). The information is presented in a question-and-answer format to address common issues and concerns.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for quenching a reaction involving this compound?
A1: The standard and most widely used procedure for quenching reactions with residual this compound is through hydrolysis with an aqueous solution. The reaction mixture is typically cooled to a low temperature (e.g., 0 °C) and then the aqueous quenching solution is added slowly with vigorous stirring. Common quenching agents include cold water, crushed ice, or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2][3] After the addition is complete, the mixture is stirred for a period to ensure all residual DCME is hydrolyzed before proceeding with the workup.
Q2: Why is cooling the reaction mixture essential before quenching?
A2: Cooling the reaction mixture is a critical safety measure. The hydrolysis of α-halo ethers like this compound can be exothermic.[4][5] Adding the quenching agent to a warm reaction mixture could lead to an uncontrolled release of heat, potentially causing the solvent to boil and creating a hazardous situation. Therefore, maintaining a low temperature, typically around 0 °C, helps to control the reaction rate and dissipate the heat generated during the quenching process.
Q3: What are the primary decomposition products of this compound during an aqueous quench?
A3: During an aqueous quench, this compound undergoes hydrolysis. The primary decomposition products are formic acid and hydrochloric acid (HCl). The formation of these acidic byproducts is an important consideration for the subsequent workup and purification steps, as they will need to be neutralized.
Q4: Are there alternative quenching agents besides water and ammonium chloride solution?
A4: Yes, other aqueous solutions can be effective. For the related compound, chloromethyl methyl ether, saturated sodium carbonate (Na₂CO₃) solution has been used.[4][5] This basic solution has the added benefit of neutralizing the acidic byproducts (formic acid and HCl) as they are formed. However, the reaction with a basic solution may be more vigorous, so careful, slow addition and efficient cooling are paramount.
Troubleshooting Guide
Problem 1: The quenching process is too exothermic, and the temperature is rising rapidly.
-
Cause: This can happen if the quenching agent is added too quickly or if the initial cooling of the reaction mixture was insufficient. A high concentration of unreacted this compound can also contribute to a rapid exothermic reaction.
-
Solution:
-
Immediately stop the addition of the quenching agent.
-
Increase the efficiency of the cooling bath (e.g., by adding more ice or using a colder cooling medium).
-
If the temperature continues to rise, a pre-chilled, inert solvent can be added to dilute the reaction mixture and help absorb the heat.
-
Once the temperature is under control, resume the addition of the quenching agent at a much slower rate with vigorous stirring.
-
Problem 2: An emulsion forms during the aqueous quench, making phase separation difficult.
-
Cause: Emulsions can form due to the presence of salts, fine solid byproducts, or vigorous stirring of a biphasic mixture.
-
Solution:
-
Allow the mixture to stand for some time without stirring, which may allow the layers to separate.
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, filtration through a pad of celite or glass wool may be effective in removing particulate matter that is stabilizing the emulsion.
-
In some cases, the addition of a small amount of a different organic solvent with a different polarity can help to break the emulsion.
-
Problem 3: The product appears to be degrading during the workup after quenching.
-
Cause: The acidic conditions generated by the hydrolysis of this compound (formation of HCl and formic acid) can be detrimental to acid-sensitive functional groups in the desired product.
-
Solution:
-
Ensure that the aqueous quench is followed promptly by a neutralization step. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution, will neutralize the acids.
-
Perform the workup at low temperatures to minimize the rate of degradation.
-
Minimize the time the product is in contact with the acidic aqueous layer.
-
Quantitative Data on Quenching Agents
| Quenching Agent | Composition | Key Characteristics | Considerations |
| Cold Water / Crushed Ice | H₂O | Neutral quench; hydrolysis produces HCl and formic acid. | The resulting acidic conditions may require a subsequent neutralization step.[1][2] |
| Saturated NH₄Cl | Aqueous solution of ammonium chloride | Mildly acidic quench; can help to break up emulsions. | The solution is a salt solution which can aid in phase separation.[3][6] |
| Saturated Na₂CO₃ | Aqueous solution of sodium carbonate | Basic quench; neutralizes acidic byproducts as they are formed. | The reaction may be more exothermic due to the acid-base neutralization.[4][5] |
Experimental Protocols
Detailed Protocol for Quenching a Rieche-Haack Formylation Reaction
The Rieche-Haack formylation is a common reaction that uses this compound. The following is a representative quenching procedure.
Materials:
-
Reaction mixture containing the product and unreacted this compound.
-
Crushed ice or an ice-water bath.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0 °C.
-
Separatory funnel.
-
Standard laboratory glassware.
Procedure:
-
Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, LC-MS).
-
Cool the reaction vessel in an ice-water bath to bring the internal temperature of the reaction mixture to 0-5 °C.
-
With vigorous stirring, slowly add the pre-chilled saturated aqueous ammonium chloride solution to the reaction mixture via a dropping funnel. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, continue to stir the biphasic mixture at 0-5 °C for an additional 15-30 minutes to ensure complete hydrolysis of any remaining this compound.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: Workflow for quenching DCME reactions.
Caption: Troubleshooting guide for DCME quenching.
References
- 1. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 2. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Removal of impurities from Dichloromethyl methyl ether reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with dichloromethyl methyl ether (DCMME).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (DCMME) and how do they originate?
A1: The most common impurities in DCMME depend on the synthetic route used for its preparation.
-
Bis(chloromethyl) ether (BCME): This is a highly carcinogenic impurity that can form in significant amounts in older synthesis methods that utilize formaldehyde, methanol, and hydrogen chloride.[1][2] Modern methods, such as the reaction of dimethoxymethane (B151124) with an acid halide, are preferred as they minimize the formation of BCME.[1]
-
Phosphorus Oxychloride (POCl₃): When DCMME is synthesized from methyl formate (B1220265) and phosphorus pentachloride, phosphorus oxychloride is a major byproduct.[3][4] Its boiling point is close to that of DCMME, making their separation by fractional distillation challenging.[3][5]
-
Unreacted Starting Materials: Residual starting materials such as methyl formate, acetyl chloride, or dimethoxymethane may be present in the final product.[4]
-
Hydrolysis Products: DCMME is sensitive to moisture and can hydrolyze to form methanol, formaldehyde, and hydrochloric acid.[6]
Q2: My reaction with DCMME is giving a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in reactions involving DCMME can stem from several factors:
-
Impure or Wet Reagents and Solvents: The presence of moisture can decompose DCMME. Ensure all reagents and solvents are anhydrous.[4] Impurities in the starting materials can also lead to side reactions.
-
Improper Temperature Control: Some reactions require specific temperature ranges to avoid side reactions or decomposition of the product. Monitor and control the reaction temperature closely.
-
Side Reactions: In formylation reactions, such as the Rieche formylation, side products like diphenyl-methane or triphenyl-methane derivatives can form.[7] With phenolic substrates, diformylation can also occur, consuming the starting material and reducing the yield of the desired mono-formylated product.[8]
-
Product Loss During Workup and Purification: DCMME and some of its products can be volatile. Care should be taken during solvent removal. Additionally, decomposition can occur during prolonged distillation.[1]
Q3: How can I effectively remove unreacted this compound after my reaction is complete?
A3: Unreacted DCMME should be carefully quenched and removed during the workup procedure. A common method is to add an aqueous solution to the reaction mixture.
-
Quenching: The reaction mixture can be quenched by the addition of water, a saturated aqueous solution of sodium bicarbonate, or a saturated aqueous solution of ammonium (B1175870) chloride.[1] This process is often exothermic and should be performed with cooling and vigorous stirring.[1]
-
Extraction: After quenching, the product can be extracted into an organic solvent. The aqueous layer will contain the hydrolysis products of DCMME.
-
Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
Q4: What are the best practices for purifying this compound?
A4: Purification of DCMME can be challenging due to its reactivity and the presence of impurities with similar boiling points.
-
Fractional Distillation: This is the most common method for purifying DCMME.[3][4] However, care must be taken to avoid prolonged heating, which can cause decomposition.[1] When phosphorus oxychloride is present as an impurity, its close boiling point to DCMME makes separation difficult.[3][5]
-
In-situ Generation: To avoid handling and purification of the hazardous DCMME, it is often recommended to generate it in-situ and use it directly in the subsequent reaction step.[9]
-
Small-Scale Purification: For smaller quantities, a Kugelrohr apparatus can be used for distillation, which can minimize thermal decomposition.[1]
-
Chromatographic Purification: In some cases, chromatographic purification may be a viable alternative to distillation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction does not go to completion | 1. Insufficient reagent. 2. Low reaction temperature. 3. Deactivated catalyst (if applicable). 4. Presence of moisture deactivating DCMME. | 1. Ensure the correct stoichiometry of reagents. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a fresh or properly activated catalyst. 4. Ensure all glassware, solvents, and reagents are rigorously dried. |
| Formation of a dark-colored reaction mixture | 1. Decomposition of starting materials or product. 2. Undesired side reactions. | 1. Lower the reaction temperature. 2. Check the purity of the starting materials. 3. Consider using a higher dilution to minimize intermolecular side reactions. |
| Difficulty in separating DCMME from phosphorus oxychloride by distillation | The boiling points of DCMME (~85 °C) and phosphorus oxychloride (~105 °C) are relatively close.[3] | 1. Use a long, efficient fractionating column. 2. Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation. 3. Consider alternative synthetic routes that do not produce phosphorus oxychloride as a byproduct. |
| Product decomposes during purification by distillation | The product is thermally unstable. | 1. Use a Kugelrohr apparatus for small-scale distillations to minimize the time the product is exposed to high temperatures.[1] 2. Consider purification by column chromatography.[1] 3. If possible, try to isolate the product via crystallization. |
Experimental Protocols
Protocol 1: Quenching and Workup of a Reaction Mixture Containing this compound
This protocol describes a general procedure for the safe quenching and workup of a reaction where DCMME was used in excess.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate dropwise. The addition should be controlled to manage the exothermic reaction and gas evolution. Continue the addition until the gas evolution ceases. Alternatively, saturated aqueous ammonium chloride or water can be used for quenching.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Analysis of this compound Purity by GC-MS
This protocol outlines a general method for analyzing the purity of DCMME and identifying potential impurities.
-
Sample Preparation: Prepare a dilute solution of the DCMME sample in a dry, inert solvent such as dichloromethane.
-
GC-MS Instrument Setup:
-
Column: Use a suitable capillary column for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).
-
Injector: Set the injector temperature to ensure efficient vaporization without causing thermal decomposition.
-
Oven Program: Develop a temperature program that allows for the separation of DCMME from potential impurities with different boiling points.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the molecular ions and fragmentation patterns of DCMME and expected impurities.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library). Quantify the purity by integrating the peak areas.
Visualizations
Caption: General experimental workflow for a reaction involving this compound.
Caption: Common impurities and their origins in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 3. Synthesis of this compound [designer-drug.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
Dimerization side-reactions with Dichloromethyl methyl ether in formylation
Welcome to the technical support center for formylation reactions using dichloromethyl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation experiments, with a specific focus on mitigating dimerization side-reactions.
Troubleshooting Guide
Issue: Formation of Dimerized Byproducts (e.g., Diphenylmethanols)
Symptoms:
-
Observation of unexpected peaks in NMR or LC-MS analysis corresponding to a higher molecular weight than the desired aldehyde.
-
Isolation of a compound with a mass corresponding to two aromatic rings linked by a methylene (B1212753) bridge, sometimes with a hydroxyl group.
-
Reduced yield of the target aromatic aldehyde.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Details |
| Excessive Electrophilicity of the Intermediate | The highly reactive electrophilic species generated from this compound and the Lewis acid can react with the electron-rich aromatic ring of the product or another starting material molecule. | Carefully control the stoichiometry of the Lewis acid (e.g., TiCl₄). An excess can lead to increased reactivity and side reactions.[1] Start with the recommended 2.2 equivalents and consider reducing it if dimerization is significant. |
| High Reaction Temperature | Higher temperatures can increase the rate of the dimerization side-reaction relative to the desired formylation. | Maintain a low reaction temperature. The reaction is typically carried out at 0°C.[1][2] For highly reactive substrates, consider even lower temperatures (e.g., -78°C).[3][4] |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after the consumption of the starting material can provide more opportunity for the formylated product to undergo further reactions, including dimerization. | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts. The typical reaction time after adding this compound is around 45 minutes to 2 hours.[1][2] |
| Substrate Reactivity | Highly electron-rich aromatic compounds are more susceptible to both formylation and subsequent electrophilic attack leading to dimerization. | For highly activated systems, consider using a milder Lewis acid or reducing the amount of Lewis acid. While TiCl₄ is common, other Lewis acids like SnCl₄ or AgOTf can be used and may offer different selectivity.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the dimerization side-reaction?
A1: The dimerization side-reaction is thought to occur when the electrophilic intermediate, generated from this compound and a Lewis acid, reacts with a second molecule of the electron-rich aromatic substrate. This can happen in a few ways. One proposed pathway involves the initial formylated product reacting with another molecule of the activated aromatic ring. Another possibility is the formation of a diarylmethanol derivative through the condensation of two aromatic rings.[1]
Q2: How can I confirm that the unexpected byproduct is a dimer?
A2: The most effective way to identify a dimerized byproduct is through mass spectrometry (MS), which will show a molecular ion peak corresponding to approximately double the mass of the starting aromatic compound plus a linker (e.g., -CH(OH)-). Nuclear Magnetic Resonance (NMR) spectroscopy will also be crucial. For instance, in a diphenylmethanol-type dimer, you would expect to see signals for two distinct aromatic systems (if unsymmetrical) and a characteristic methine proton signal.
Q3: Can the choice of Lewis acid influence the extent of dimerization?
A3: Yes, the choice and amount of Lewis acid are critical. Stronger Lewis acids or an excess of the Lewis acid can lead to a more reactive formylating agent, which may increase the likelihood of side reactions like dimerization.[1][2] Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃, AgOTf) and optimizing their stoichiometry is a key strategy to minimize byproduct formation.[3][4][5]
Q4: Is dimerization more common with certain types of aromatic substrates?
A4: Yes, electron-rich aromatic compounds, such as phenols, methoxybenzenes, and alkylbenzenes, are more prone to dimerization.[1][6] The high electron density of the ring makes it more susceptible to further electrophilic attack, even after the initial formylation.
Q5: What is a general experimental protocol to minimize dimerization?
A5: A general protocol involves the slow, dropwise addition of the Lewis acid to a cooled solution of the aromatic substrate in a dry solvent, followed by the slow addition of this compound. Maintaining a low temperature and carefully monitoring the reaction to quench it at the appropriate time are crucial. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the formylation of various aromatic compounds using this compound and TiCl₄, highlighting instances where dimerization or other side products were observed.
| Aromatic Substrate | Product(s) | Yield (%) | Dimer/Byproduct Yield (%) | Reference |
| Phenol | 2-Hydroxybenzaldehyde & 4-Hydroxybenzaldehyde | 50% & 18% (HPLC) | Product decomposition during purification | [1] |
| 3-Methoxyphenol | 4-Hydroxy-2-methoxybenzaldehyde, 6-Hydroxy-2-methoxybenzaldehyde & 2-Hydroxy-4-methoxybenzaldehyde | 17% (isolated), 44% (mixture) | Not specified | [1] |
| 2,4-Dimethylbenzene | 2,4-Dimethylbenzaldehyde | Not specified | bis(2,4-Dimethylphenyl)methanol (9.9%) | [6] |
| 3,5-Dimethoxyphenol | 2-Formyl-3,5-dimethoxyphenol & 4-Formyl-3,5-dimethoxyphenol | 82:18 ratio (94% total yield at 0°C) | Not specified | [2] |
Experimental Protocols
General Procedure for Formylation with this compound and TiCl₄
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the aromatic substrate (1.0 eq.) in a dry solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1][2]
-
Cool the solution to the desired temperature (typically 0°C) using an ice bath.[1][2]
-
-
Addition of Lewis Acid:
-
Addition of Formylating Agent:
-
Reaction Monitoring:
-
Quenching:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2]
-
Allow the mixture to stir for an additional 1-2 hours as it warms to room temperature.[1][2]
-
-
Work-up:
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or another appropriate method to isolate the desired aldehyde from any unreacted starting material and dimeric byproducts.[1]
-
Visualizations
Caption: Proposed pathway for the dimerization side-reaction.
Caption: Troubleshooting workflow for minimizing dimerization.
References
Technical Support Center: Troubleshooting Low Regioselectivity in Phenol Formylation
Welcome to the technical support center for troubleshooting phenol (B47542) formylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in their experiments.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during phenol formylation reactions.
Issue 1: My Reimer-Tiemann reaction is yielding a poor ortho:para isomer ratio.
Q: I'm performing a Reimer-Tiemann reaction on a substituted phenol and obtaining a nearly 1:1 mixture of ortho and para-formylated products. How can I enhance the selectivity for the ortho isomer?
A: The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, though the ortho product typically predominates.[1][2] The selectivity is influenced by the interaction between the electrophilic dichlorocarbene (B158193) and the electron-rich phenoxide.[3][4] Here are several strategies to improve ortho-selectivity:
-
Cation Choice: The counterion of the base can influence the ortho:para ratio.[5] Using bases with cations that can effectively coordinate with the phenoxide, such as K⁺ over Na⁺, can enhance ortho selectivity by stabilizing the transition state leading to the ortho product.[1]
-
Solvent System: Since hydroxides have low solubility in chloroform (B151607), the reaction is typically run in a biphasic system.[4][6] The choice of solvent and the use of phase-transfer catalysts can impact the accessibility of the ortho positions.
-
Temperature Control: While the reaction requires heating to initiate, it can be highly exothermic.[4][6] Careful temperature management is crucial, as excessively high temperatures can decrease selectivity.[7] A typical temperature is around 60-70°C.[8][9]
-
Avoid Para-Directing Additives: Certain additives, like cyclodextrins or polyethylene (B3416737) glycol, are known to increase para-selectivity by sterically blocking the ortho positions.[3][10] Ensure these are not present if ortho-selectivity is desired.
Issue 2: My Duff reaction is resulting in low yields and multiple products.
Q: I'm using the Duff reaction for ortho-formylation, but the yield is low, and I'm observing di-formylation and other byproducts. What can I do to optimize this?
A: The Duff reaction is a classic method for ortho-formylation using hexamethylenetetramine (HMTA).[11][12] However, it can suffer from low yields (20-80%) and side reactions if not properly controlled.[11]
-
Stoichiometry is Key: To prevent di-formylation, especially when both ortho positions are available, carefully control the molar ratio of HMTA to the phenol.[5] Reducing the amount of HMTA can significantly favor the mono-formylated product.
-
Temperature Management: The reaction is typically heated to 85–120°C.[11] However, excessively high temperatures can promote polymerization and other side reactions.[5] For sensitive substrates, maintaining a lower temperature (e.g., 70°C in TFA) can be beneficial.[5]
-
Acid Catalyst: The choice of acidic medium, such as acetic acid or trifluoroacetic acid (TFA), can influence the reaction rate and outcome.[11][12] TFA can be used for less activated aromatic rings.[12]
-
Substrate Activation: The Duff reaction works best with strongly electron-donating groups on the aromatic ring.[13] If your substrate is only weakly activated, consider a different formylation method.
Issue 3: I want to achieve high para-selectivity, but my current method favors the ortho product.
Q: My goal is to synthesize the para-hydroxybenzaldehyde derivative, but my formylation reaction is predominantly yielding the ortho isomer. How can I reverse this selectivity?
A: While many formylation methods for phenols favor the ortho position, several strategies can be employed to enhance para-selectivity:
-
Steric Hindrance: The most straightforward approach is to use a substrate where the ortho positions are blocked by bulky substituents. This will naturally direct the formylation to the para position.[3][9]
-
Reimer-Tiemann with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can significantly increase the yield of the para-formylated product.[3][14] The cyclodextrin (B1172386) is believed to encapsulate the phenol, sterically hindering the ortho positions and leaving the para position more accessible.[3] Polyethylene glycol has also been shown to have a similar effect.[10]
-
Vilsmeier-Haack Reaction: For electron-rich phenols, the Vilsmeier-Haack reaction can be a good option for favoring the para product, as substitution tends to occur at the less sterically hindered position.[15][16]
-
Gattermann Reaction: In some cases, the Gattermann reaction may favor the para product due to steric hindrance around the ortho positions, leading to para-hydroxy benzaldehyde (B42025) as the major product.[17]
Issue 4: My formylation reaction is not proceeding or giving very low yields.
Q: I've set up my formylation reaction (e.g., Vilsmeier-Haack or Gattermann), but I'm recovering mostly unreacted starting material. What are the critical parameters to check?
A: Low or no conversion can be due to several factors related to reagents, conditions, or the substrate itself.
-
Substrate Reactivity: Formylation reactions like the Vilsmeier-Haack and Gattermann work best on electron-rich aromatic rings.[18][19][20] Phenols are generally good substrates.[20] However, the presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN can deactivate the ring and slow down or prevent the reaction.[3]
-
Reagent Purity and Preparation:
-
Vilsmeier Reagent: This reagent is typically formed in situ from DMF and a halogenating agent like POCl₃.[20][21] Ensure that the reagents are pure and that the Vilsmeier reagent is properly formed before the addition of the phenol.
-
Gattermann Reaction: This reaction uses toxic reagents like HCN (often generated in situ from Zn(CN)₂) and HCl with a Lewis acid catalyst.[22][23] The Gattermann-Koch variant, which uses CO and HCl, is not applicable to phenols.[22][23] Ensure all components are present and active.
-
-
Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at a reasonable rate.[16][24] Check the literature for the optimal temperature range for your specific substrate and reaction. Conversely, excessively high temperatures can lead to decomposition.[3]
-
Anhydrous Conditions: Reactions involving Lewis acids, like the Gattermann reaction, often require anhydrous conditions.
-
-
Starting Material Purity: Impurities in the starting phenol can sometimes interfere with the reaction.[3]
Frequently Asked Questions (FAQs)
What are the primary factors influencing regioselectivity in phenol formylation?
The regioselectivity of phenol formylation is a result of the interplay between several factors:
-
Directing Effect of the Hydroxyl Group: The -OH group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution.[3]
-
Reaction Mechanism: Different reactions have inherent biases. The Reimer-Tiemann and Duff reactions often favor the ortho position due to interactions like hydrogen bonding or coordination with the reactive intermediate.[3][25]
-
Steric Hindrance: Bulky groups on the phenol ring or bulky formylating agents can disfavor reaction at the sterically crowded ortho positions, leading to a higher proportion of the para isomer.
-
Reaction Conditions: Temperature, solvent, the choice of base or catalyst, and the presence of additives can all shift the equilibrium between the ortho and para transition states.[7]
-
Substituents on the Ring: Other electron-donating or electron-withdrawing groups on the ring can influence the electron density at the ortho and para positions, thereby affecting the site of attack.[3]
Which formylation method is generally best for high ortho-selectivity?
Several methods are known for their high ortho-selectivity:
-
Duff Reaction: This reaction typically shows a strong preference for ortho-formylation due to a mechanism involving a hydrogen bond between the phenolic proton and the formylating agent.[3][25]
-
Magnesium Chloride/Paraformaldehyde Method: This method, using MgCl₂, triethylamine, and paraformaldehyde, is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[26][27]
-
Reimer-Tiemann Reaction: While it produces a mixture, the ortho isomer is generally the major product.[8][28]
How do other substituents on the phenol ring affect formylation?
Substituents play a crucial role in both the rate and regioselectivity of the reaction:
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) and alkoxy (-OR) are activating and ortho-, para-directing.[3] They increase the electron density of the ring, making it more reactive towards formylation at the available ortho and para positions.[3]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) are deactivating.[3] While the strong activating effect of the hydroxyl group still directs substitution to the ortho and para positions, the overall reaction rate will be slower.[3]
Data Presentation
Table 1: Comparison of Common Phenol Formylation Methods
| Method | Reagents | Typical Conditions | Major Product | Typical Yield |
| Reimer-Tiemann | CHCl₃, NaOH/KOH | 60-70°C, biphasic system | ortho > para | Moderate |
| Duff | Hexamethylenetetramine (HMTA), Acid (Acetic or TFA) | 85-120°C | ortho | 20-80%[11] |
| Vilsmeier-Haack | DMF, POCl₃ | 0-80°C | para (less hindered) | Good to Excellent |
| Gattermann | HCN/Zn(CN)₂, HCl, AlCl₃ | Varies | Can be para | Moderate |
| MgCl₂/Paraformaldehyde | MgCl₂, Et₃N, Paraformaldehyde | Reflux in THF/Acetonitrile | Exclusively ortho | High to Excellent |
Table 2: Effect of Conditions on Reimer-Tiemann Regioselectivity
| Substrate | Conditions | ortho:para Ratio | Reference |
| Phenol | High base concentration, ion-pair formation encouraged | 2.21 : 1 | [1][28] |
| Substituted Phenol | Addition of β-cyclodextrin | Increased para-selectivity | [3] |
| Substituted Phenol | Addition of polyethylene glycol | Increased para-selectivity | [10] |
Experimental Protocols
Protocol 1: Ortho-Formylation of Phenol via the Reimer-Tiemann Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve the phenol (1.0 equiv) in a 10-40% aqueous solution of sodium hydroxide (B78521) (e.g., 4.0 equiv).[8]
-
Reagent Addition: Heat the vigorously stirred biphasic solution to approximately 60-70°C.[8] Add chloroform (CHCl₃, ~2.0-3.0 equiv) dropwise via the dropping funnel over 1 hour.[14] The reaction can be exothermic, so control the addition rate to maintain the desired temperature.[4]
-
Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion.[8]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation.
-
Acidification: Carefully acidify the remaining aqueous solution with a dilute acid (e.g., HCl or H₂SO₄) to a pH of ~4-5.[9][14] The product will often precipitate out of the solution.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[14][15] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography, recrystallization, or steam distillation to separate the ortho and para isomers.[9][15]
Protocol 2: Para-Formylation of an Electron-Rich Phenol via the Vilsmeier-Haack Reaction
This protocol is a general guideline for formylating activated phenols where para-selectivity is desired.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0°C), slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) to N,N-dimethylformamide (DMF, used as solvent and reagent).[15][21] Stir for 15-30 minutes to allow for the formation of the Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[29]
-
Formylation: To the pre-formed Vilsmeier reagent, add the substituted phenol (1.0 equiv), either neat or dissolved in a minimal amount of solvent.[3]
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 6.5 h) or gently heat if the substrate is less reactive.[15] Monitor the reaction progress by TLC.
-
Hydrolysis: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by adding a cold aqueous solution of a base like sodium acetate (B1210297) or sodium hydroxide to hydrolyze the intermediate iminium salt.[15] Stir for 10-30 minutes.[15]
-
Extraction & Purification: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).[15] Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[15] After filtration, concentrate the solvent under reduced pressure. The crude aldehyde can be purified by silica (B1680970) gel column chromatography.[15]
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting workflow for improving regioselectivity.
Factors Influencing Reimer-Tiemann Selectivity
Caption: Key factors that influence ortho vs. para selectivity.
Decision Tree for Formylation Method Selection
Caption: A decision tree for selecting a formylation method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. benchchem.com [benchchem.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 10. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 11. grokipedia.com [grokipedia.com]
- 12. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. youtube.com [youtube.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 21. benchchem.com [benchchem.com]
- 22. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 23. Gattermann Reaction [unacademy.com]
- 24. ijpcbs.com [ijpcbs.com]
- 25. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. echemi.com [echemi.com]
- 29. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Formylation: Dichloromethyl Methyl Ether vs. Vilsmeier-Haack Reagent
For Immediate Publication
A deep dive into the performance, mechanisms, and applications of two prominent formylation methods in organic synthesis.
In the landscape of organic chemistry, the introduction of a formyl group onto an aromatic or heteroaromatic ring is a pivotal transformation, paving the way for a multitude of further functionalizations. Among the various methods available, the use of dichloromethyl methyl ether, often in a process known as the Rieche formylation, and the venerable Vilsmeier-Haack reaction stand out as two of the most powerful and widely adopted strategies. This guide provides an objective, data-driven comparison of these two methodologies, tailored for researchers, scientists, and professionals in drug development, to facilitate informed decisions in synthetic planning.
At a Glance: Key Differences
| Feature | This compound (Rieche Formylation) | Vilsmeier-Haack Reagent |
| Formylating Agent | This compound (Cl₂CHOMe) | In situ generated Vilsmeier reagent from DMF and POCl₃ (or similar) |
| Activator | Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃) | Phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride |
| Typical Substrates | Electron-rich aromatic and heteroaromatic compounds, particularly phenols. | Electron-rich aromatic and heteroaromatic compounds, including anilines, phenols, and heterocycles like indoles and pyrroles. |
| Reaction Conditions | Generally requires anhydrous conditions and often low temperatures. | Can range from 0 °C to elevated temperatures; aqueous workup is integral. |
| Key Advantages | High regioselectivity for ortho-formylation of phenols due to chelation with the Lewis acid; can be milder for certain sensitive substrates. | Broad substrate scope, well-established, and utilizes common laboratory reagents. |
| Key Disadvantages | The Lewis acid can be harsh and requires strictly anhydrous conditions; this compound is a regulated substance. | Can be harsh for some sensitive substrates, and the outcome can be dependent on stirring conditions.[1] |
Performance Comparison: Experimental Data
The choice between this compound and the Vilsmeier-Haack reagent often hinges on the specific substrate and the desired regioselectivity. The following tables summarize quantitative data from the literature for the formylation of representative aromatic and heterocyclic compounds.
Table 1: Formylation of Phenolic Compounds
| Substrate | Reagent System | Conditions | Product(s) | Yield (%) | Reference(s) |
| 3,5-Dimethoxyphenol (B141022) | This compound / TiCl₄ | DCM, 0 °C | 2-formyl-3,5-dimethoxyphenol & 4-formyl-3,5-dimethoxyphenol (82:18 ratio) | 94 | [1] |
| 3,5-Dimethoxyphenol | POCl₃ / DMF | - | 4-formyl-3,5-dimethoxyphenol, 2-formyl-3,5-dimethoxyphenol, & 2,4-diformyl-3,5-dimethoxyphenol | Mixture (52% 4-formyl, 11% 2-formyl, 1% diformyl) | [1] |
| Phenol | This compound / TiCl₄ | DCM, 0 °C | 2-hydroxybenzaldehyde & 4-hydroxybenzaldehyde | 50% (2-isomer), 18% (4-isomer) | [2][3] |
| 3,5-Dimethylphenol | This compound / TiCl₄ | DCM, 0 °C | 2-hydroxy-4,6-dimethylbenzaldehyde & 4-hydroxy-2,6-dimethylbenzaldehyde (5:1 ratio) | 78 (total) | [2][3] |
Table 2: Formylation of Heterocyclic Compounds
| Substrate | Reagent System | Conditions | Product | Yield (%) | Reference(s) |
| 1H-Pyrrole-2-carboxylates | Dichloromethyl Alkyl Ether | Not specified | 4-formyl and 5-formyl derivatives | Nearly quantitative | [4] |
| 1H-Pyrrole-2-carboxylates | Crystalline Vilsmeier Reagent | Not specified | 4-formyl and 5-formyl derivatives | Nearly quantitative | [4] |
| 2-Methylthiophene (B1210033) | This compound / TiCl₄ | DCM, 0 °C, 1-3 h | 5-Methyl-2-thiophenecarboxaldehyde | Moderate to Good | [5] |
| 2-Methylthiophene | POCl₃ / DMF | DCM, 0 °C to rt, 2-15 h | 5-Methyl-2-thiophenecarboxaldehyde | Good to Excellent | [5] |
Reaction Mechanisms
The distinct reagents and activators employed in these two methods give rise to different electrophilic species and, consequently, different mechanistic pathways.
This compound (Rieche Formylation)
In the Rieche formylation, a Lewis acid, such as titanium tetrachloride (TiCl₄), coordinates to the this compound, generating a highly electrophilic dichloromethyl cation equivalent. This electrophile is then attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde. The high ortho-selectivity observed in the formylation of phenols is attributed to the pre-coordination of the Lewis acid to the phenolic oxygen, directing the electrophilic attack to the adjacent position.[1]
Caption: Mechanism of Rieche formylation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (commonly N,N-dimethylformamide, DMF) with an acid chloride like phosphorus oxychloride (POCl₃).[6] This iminium ion is the active electrophile that is attacked by the electron-rich aromatic substrate. The resulting iminium salt is then hydrolyzed during aqueous workup to afford the final aldehyde.[7]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocols
Formylation of 3,5-Dimethoxyphenol with this compound and TiCl₄
Objective: To synthesize 2-formyl-3,5-dimethoxyphenol with high regioselectivity.
Methodology: A solution of 3,5-dimethoxyphenol (1 equivalent) in dry dichloromethane (B109758) (DCM) is purged with nitrogen and cooled to 0 °C in an ice bath. Titanium tetrachloride (TiCl₄, 2.2 equivalents) is added dropwise over 15-30 minutes. The reaction mixture is stirred for 30-60 minutes. This compound (1 equivalent) is then added over 15 minutes, and the mixture is allowed to react for a further 1-2 hours. The reaction is quenched by the addition of a saturated NH₄Cl solution, and the mixture is left to stand for 1 hour. The organic phase is separated and washed sequentially with 0.1 N HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Caption: Experimental workflow for the Rieche formylation of a phenol.
Vilsmeier-Haack Formylation of 2-Methylthiophene
Objective: To synthesize 5-Methyl-2-thiophenecarboxaldehyde.
Methodology: To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM), phosphorus oxychloride (POCl₃, 1.2 equivalents) is slowly added at 0 °C under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 2-methylthiophene (1 equivalent) in anhydrous DCM is then added to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-15 hours. The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a saturated sodium bicarbonate solution. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to afford 5-Methyl-2-thiophenecarboxaldehyde.[5]
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Conclusion
Both this compound (in the Rieche formylation) and the Vilsmeier-Haack reagent are highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of reagent should be guided by the specific substrate, the desired regioselectivity, and the tolerance of the starting material to the reaction conditions. The Rieche formylation offers excellent ortho-selectivity for phenols, while the Vilsmeier-Haack reaction provides a broader, well-established method for a wide array of substrates. Careful consideration of the experimental data and protocols presented in this guide will aid chemists in selecting the optimal conditions for their synthetic targets.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Comparative Guide to Dichloromethyl Methyl Ether and Other Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto aromatic and heteroaromatic rings is a cornerstone of organic synthesis, providing a versatile handle for the construction of complex molecules, including active pharmaceutical ingredients. The choice of formylating agent is critical and is dictated by substrate reactivity, desired regioselectivity, reaction conditions, and safety considerations. This guide provides an objective comparison of Dichloromethyl methyl ether (DCME) with other common formylating agents, supported by experimental data.
Overview of Formylating Agents
This compound is primarily used in the Rieche formylation , a method known for its application to electron-rich aromatic compounds like phenols and mesitylene, employing a Lewis acid catalyst such as titanium tetrachloride.[1][2] Other prominent formylation methods include the Vilsmeier-Haack, Duff, and Gattermann-Koch reactions, each with distinct advantages and limitations.
Quantitative Performance Comparison
The efficacy of a formylating agent is highly dependent on the substrate. The following tables summarize the performance of DCME (Rieche formylation) in comparison to other methods for the formylation of representative electron-rich aromatic compounds.
Table 1: Formylation of 1,3-Dimethoxybenzene
| Formylation Method | Reagents | Solvent | Temperature | Time | Total Yield (%) | Product(s) |
| Rieche | This compound, TiCl₄ | Dichloromethane | 0 °C | 45 min | 79% | 2,4-Dimethoxybenzaldehyde (61%) and 2,6-Dimethoxybenzaldehyde (18%) |
| Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 °C to RT | 6.5 h | ~77% | 2,4-Dimethoxybenzaldehyde |
| Gattermann | Zinc Cyanide, AlCl₃, HCl | Benzene (B151609) | 45 °C | 3-5 h | ~73% (on 1,4-dimethoxybenzene) | 2,5-Dimethoxybenzaldehyde |
Data sourced from BenchChem's comparative guide on formylation methods for 1,3-dimethoxybenzene.[3]
Table 2: Formylation of Phenolic Compounds
| Substrate | Formylation Method | Reagents | Yield (%) | Regioselectivity (ortho:para) | Reference |
| 3,5-Dimethoxyphenol | Rieche | DCME, TiCl₄ | 94% (at 0°C) | 82:18 | [4] |
| 3,5-Dimethoxyphenol | Vilsmeier-Haack | POCl₃, DMF | Low | Mixture of 2- and 4-formyl derivatives | [4] |
| 2,3,5-Trimethylphenol | Rieche | DCME, TiCl₄ | 93% (at 0°C) | 7:3 | [4] |
| 3,4,5-Trimethoxyphenol | Rieche | DCME, TiCl₄ | High | Exclusive o-formylation | [4] |
| Phenol (B47542) | Duff | Hexamethylenetetramine, glycerol (B35011), boric acid | Low to moderate | Primarily ortho | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. Below are representative protocols for the key formylation reactions discussed.
Rieche Formylation (using this compound)
This protocol is adapted from the work of García et al. for the ortho-formylation of electron-rich phenols.[4]
Materials:
-
Appropriate phenol substrate
-
This compound (DCME)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Brine
Procedure:
-
A solution of the phenol (1 equivalent) in anhydrous DCM is purged with an inert gas (e.g., nitrogen or argon) and cooled in an ice bath.
-
TiCl₄ (2.2 equivalents) is added dropwise over 15-30 minutes. The reaction mixture is stirred for an additional 30-60 minutes.
-
This compound (1 equivalent) is then added dropwise over 15 minutes, and the mixture is allowed to react for a further 1-2 hours.
-
The reaction is quenched by the addition of a saturated NH₄Cl solution.
-
The organic phase is separated, washed sequentially with 0.1 N HCl and brine, and then dried over a suitable drying agent.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization.
Vilsmeier-Haack Reaction
This protocol is a general procedure for the formylation of electron-rich arenes.[6]
Materials:
-
Aromatic substrate
-
(Chloromethylene)dimethyliminium chloride (Vilsmeier reagent) or Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF)
-
Sodium acetate (B1210297) (NaOAc)
-
Diethyl ether (Et₂O) or other suitable organic solvent
-
Brine
Procedure:
-
To a solution of the substrate (1 equivalent) in DMF, the Vilsmeier reagent (1.5 equivalents) is added at 0 °C.
-
The reaction is stirred for several hours at room temperature.
-
A solution of NaOAc in water is added at 0 °C.
-
The reaction mixture is diluted with water and extracted with an organic solvent like Et₂O.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
Duff Reaction
This protocol is a general method for the formylation of phenols.[7]
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (hexamine)
-
Glycerol and boric acid, or trifluoroacetic acid (TFA)
-
Aqueous acid (e.g., H₂SO₄ or HCl) for hydrolysis
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
The phenol and hexamine are heated in a high-boiling acidic medium such as a mixture of glycerol and boric acid, or in TFA.
-
The reaction is typically carried out at elevated temperatures (e.g., 150-160 °C) for several hours.
-
After cooling, the reaction mixture is hydrolyzed by the addition of aqueous acid, often with further heating.
-
The product is then extracted into an organic solvent.
-
The organic extracts are washed, dried, and concentrated, followed by purification.
Gattermann-Koch Reaction
This reaction is suitable for the formylation of benzene and its derivatives.[8]
Materials:
-
Aromatic hydrocarbon (e.g., mesitylene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Cuprous chloride (CuCl), catalytic amount
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Anhydrous solvent (e.g., benzene)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, AlCl₃ and a catalytic amount of CuCl are added.
-
The vessel is cooled, and the dry solvent followed by the aromatic substrate are added.
-
A mixture of CO and HCl gas is introduced into the reaction vessel, often under pressure.
-
The reaction is stirred for several hours at a controlled temperature.
-
Upon completion, the reaction is carefully quenched by pouring over crushed ice and hydrochloric acid.
-
The product is extracted with an organic solvent, washed, dried, and purified, typically by distillation.
Visualizing Reaction Workflows and Agent Comparison
Caption: A generalized workflow for aromatic formylation reactions.
Caption: Substrate scope comparison of common formylating agents.
Concluding Remarks
This compound, employed in the Rieche formylation, is a highly effective reagent for the formylation of electron-rich aromatic compounds, particularly phenols, often providing high yields and good regioselectivity under relatively mild conditions.[4] In comparison, the Vilsmeier-Haack reaction is also very effective, especially for a broader range of electron-rich arenes and heterocycles, though it may be less regioselective for certain phenols.[4] The Duff reaction is primarily limited to phenols and can result in lower yields.[5] The Gattermann-Koch reaction is suitable for less activated aromatic hydrocarbons but involves the handling of toxic gases under pressure.[8]
The choice of formylating agent should be made after careful consideration of the specific substrate, desired product, and the safety and handling requirements of the reagents involved. For the selective ortho-formylation of many substituted phenols, DCME with a Lewis acid catalyst presents a compelling option.
References
- 1. benchchem.com [benchchem.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Dichloromethyl Methyl Ether and Dichloromethyl Ethyl Ether in Organic Synthesis
A detailed guide for researchers on the reactivity, applications, and experimental protocols of two key reagents in drug development and chemical synthesis.
In the landscape of synthetic organic chemistry, dichloromethyl alkyl ethers serve as potent reagents for a variety of transformations, most notably in formylation and chlorination reactions. Among these, dichloromethyl methyl ether (DCME) is a widely utilized and well-documented reagent. Its ethyl counterpart, dichloromethyl ethyl ether (DCEE), while less common, presents an alternative with potentially distinct reactivity and physical properties. This guide provides a comprehensive comparison of these two ethers, focusing on their reactivity, supported by available experimental data, and offering detailed experimental protocols for their application, particularly in the context of drug development and fine chemical synthesis.
I. Overview of Reactivity and Applications
This compound is a versatile reagent employed in several key synthetic transformations:
-
Rieche Formylation: DCME is a cornerstone of the Rieche formylation, a method for introducing a formyl group onto electron-rich aromatic compounds.[1][2] This reaction typically proceeds in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), and provides a powerful tool for the synthesis of aromatic aldehydes, which are crucial intermediates in the preparation of pharmaceuticals and other complex molecules.[3][4]
-
Chlorination: It can act as a chlorinating agent, capable of converting carbonyl and hydroxyl groups to chlorides.[5]
-
Synthesis of Orthoformates: DCME is also used in the preparation of orthoformates.[5]
While direct comparative studies on the reactivity of this compound versus dichloromethyl ethyl ether are scarce in the literature, some inferences can be drawn. Research on dichloromethyl alkyl ethers with longer alkyl chains, such as propyl and butyl ethers, has shown that the nature of the alkyl group can influence reactivity. For instance, in the formylation of certain substrates, these longer-chain ethers have demonstrated different reactivity profiles compared to DCME, suggesting that steric and electronic effects of the alkyl group play a role.
II. Quantitative Data Summary
Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison of reaction yields and kinetics for a broad range of substrates is not feasible at this time. However, extensive data exists for the application of this compound in Rieche formylation reactions. The following table summarizes representative yields obtained with DCME and various electron-rich phenolic substrates, as reported in the literature.
| Substrate | Reagent | Lewis Acid | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 3,5-Dimethoxyphenol | This compound | TiCl₄ | Dichloromethane | 0 | 2-Formyl-3,5-dimethoxyphenol / 4-Formyl-3,5-dimethoxyphenol (82:18 ratio) | 94 | [3] |
| 2,3,5-Trimethylphenol | This compound | TiCl₄ | Dichloromethane | 0 | 2-Formyl-3,5,6-trimethylphenol / 4-Formyl-3,5,6-trimethylphenol (7:3 ratio) | 93 | [3] |
| 3,4,5-Trimethoxyphenol | This compound | TiCl₄ | Dichloromethane | 0 | 2-Formyl-3,4,5-trimethoxyphenol | High | [3] |
| 3-Methylphenol | This compound | TiCl₄ | Dichloromethane | 0 | 4-Hydroxy-2-methylbenzaldehyde and a mixture of 2-hydroxy-6-methylbenzaldehyde (B95053) and 2-hydroxy-4-methylbenzaldehyde | 16 (for 4-hydroxy-2-methylbenzaldehyde) and 40 (for the mixture) | [4] |
| 3,5-Dimethylphenol | This compound | TiCl₄ | Dichloromethane | 0 | 2-Hydroxy-4,6-dimethylbenzaldehyde and 4-hydroxy-2,6-dimethylbenzaldehyde (5:1 ratio) | 78 (global yield) | [4] |
Table 1: Representative Yields for the Rieche Formylation of Phenols with this compound.
III. Experimental Protocols
The following are detailed experimental protocols for the Rieche formylation of electron-rich phenols using this compound and titanium tetrachloride.
A. General Procedure for the Formylation of Electron-Rich Phenols
This procedure is adapted from the work of Garcia et al.[3]
Materials:
-
Appropriate phenol (B47542) (20–150 mmol)
-
Dichloromethane (DCM), anhydrous
-
Titanium tetrachloride (TiCl₄)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the phenol in anhydrous DCM (1.5 mL/g of phenol) in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add TiCl₄ (2.2 equivalents for less substituted phenols, up to 5 equivalents for more electron-rich systems) dropwise over 15–30 minutes.
-
Stir the reaction mixture at 0°C for 30–60 minutes.
-
Add this compound (1 equivalent) dropwise over 15 minutes.
-
Continue stirring the mixture at 0°C for an additional 1–2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to stand for 1 hour.
-
Separate the organic phase and wash it sequentially with 0.1 N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or crystallization as needed.
B. General Formylation Procedure for Various Benzene (B151609) Derivatives
This protocol is based on the work of Ramos-Tomillero et al.[4]
Materials:
-
Appropriate benzene derivative (3.2–10.6 mmol)
-
Dichloromethane (DCM), dry
-
Titanium tetrachloride (TiCl₄)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl) solution
-
Brine
Procedure:
-
Dissolve the benzene derivative in dry DCM (10–20 mL) in a flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TiCl₄ (2.2 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Add this compound (1.1 equivalents).
-
Continue stirring the mixture at 0°C for an additional 45 minutes.
-
Quench the reaction by adding a saturated aqueous NH₄Cl solution (25 mL).
-
Allow the mixture to stir for 2 hours.
-
Separate the organic layer and wash it with 0.1 N HCl solution (3 x 50 mL) and brine (3 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
IV. Visualizing Reaction Pathways and Workflows
A. Rieche Formylation Mechanism
The following diagram illustrates the proposed mechanism for the Rieche formylation of an aromatic compound (Ar-H) using this compound and a Lewis acid (LA).
Caption: Proposed mechanism of the Rieche formylation reaction.
B. Experimental Workflow for Rieche Formylation
The following diagram outlines the general experimental workflow for performing a Rieche formylation reaction in the laboratory.
Caption: General experimental workflow for Rieche formylation.
V. Conclusion
This compound is a highly effective and widely documented reagent for the formylation of electron-rich aromatic compounds, with detailed experimental protocols available. While dichloromethyl ethyl ether represents a potential alternative, a clear, data-driven comparison of its reactivity relative to the methyl ether is currently lacking in the scientific literature. The provided experimental protocols for this compound offer a solid foundation for researchers and drug development professionals. Further investigation into the reactivity of dichloromethyl ethyl ether is warranted to fully elucidate its synthetic potential and to enable a direct, quantitative comparison with its methyl counterpart. This would allow for a more informed selection of reagents based on specific substrate requirements and desired reaction outcomes.
References
Dichloromethyl Methyl Ether: A Superior Reagent for Mild Condition Formylation in Aromatic Synthesis
A comprehensive guide for researchers and drug development professionals on the advantages of dichloromethyl methyl ether (DCMME) for the formylation of electron-rich aromatic compounds under mild conditions. This guide provides a comparative analysis with alternative methods, supported by experimental data and detailed protocols.
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial building block for a vast array of pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for aromatic formylation, many suffer from drawbacks such as harsh reaction conditions, low yields, poor regioselectivity, and limited substrate scope. This compound (DCMME), particularly when used in the Rieche formylation, has emerged as a powerful and versatile reagent that overcomes many of these limitations, offering a mild and efficient pathway to a wide range of aromatic aldehydes.
Advantages of this compound in Formylation
The primary advantages of employing DCMME in formylation reactions, especially for electron-rich and sensitive aromatic substrates, are its high efficiency, excellent regioselectivity, and mild reaction conditions.[1][2] Unlike classical methods such as the Vilsmeier-Haack, Duff, or Gattermann reactions, which often require high temperatures and strong acids, the DCMME-based Rieche formylation can be conducted at or below room temperature.[3][4] This is particularly beneficial when dealing with substrates bearing sensitive functional groups that would not tolerate harsh conditions.[4][5]
A key feature of the DCMME/Lewis acid system, frequently employing titanium tetrachloride (TiCl₄), is its ability to achieve high regioselectivity, particularly the ortho-formylation of phenols.[1][3] This selectivity is attributed to the coordination of the Lewis acid with the phenolic oxygen, which directs the electrophilic formylating species to the adjacent position.[3] In contrast, methods like the Vilsmeier-Haack reaction can lead to mixtures of ortho and para isomers, and in some cases, diformylation.[3]
Comparative Performance Data
The following tables summarize the performance of DCMME in formylation reactions compared to alternative methods for various substrates.
Table 1: Formylation of 3,5-Dimethoxyphenol
| Formylation Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Rieche Formylation | DCMME, TiCl₄ | 0 | 94 | 82:18 | [3] |
| Vilsmeier-Haack | DMF, POCl₃ | Not Specified | 52 (para), 11 (ortho) | 1:4.7 | [3] |
Table 2: Formylation of 2,3,5-Trimethylphenol
| Formylation Method | Reagents | Temperature (°C) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Rieche Formylation | DCMME, TiCl₄ | 0 | 93 | 70:30 | [3] |
| Vilsmeier-Haack | DMF, POCl₃ | Not Specified | Did not afford desired product with good purity or regioselectivity. | - | [3] |
| Duff Reaction | Hexamethylenetetramine, acid | Not Specified | Did not afford desired product with good purity or regioselectivity. | - | [3] |
Table 3: Formylation of Mesitylene
| Formylation Method | Reagents | Temperature (°C) | Yield (%) | Reference |
| Rieche Formylation | DCMME, TiCl₄ | Ice bath to 35 | 81-89 | [6] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl | Not Specified | - | [7] |
| Vilsmeier-Haack | DMF, POCl₃ | Not Specified | - | [7] |
Experimental Protocols
General Procedure for Rieche Formylation of Phenols with DCMME and TiCl₄
This protocol is adapted from the work of F. Albericio, et al.[3]
Materials:
-
Substituted phenol (B47542)
-
This compound (DCMME)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ (2.2 eq.) dropwise to the stirred solution. The reaction mixture may change color.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add DCMME (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring at 0 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer. Wash the organic layer sequentially with 0.1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or crystallization as needed.
Silver-Promoted Mild Formylation of Substituted Benzenes
A milder variation of the Rieche formylation, developed by T. Doi, et al., utilizes silver trifluoromethanesulfonate (B1224126) (AgOTf) as a promoter, allowing for reactions at temperatures as low as -78 °C.[4][5] This method is particularly advantageous for substrates with sensitive protecting groups.
Materials:
-
Substituted benzene (B151609)
-
This compound (DCMME)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the substituted benzene (1.0 eq.) and AgOTf (1.1 eq.) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add DCMME (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction and perform an aqueous workup to isolate the product.
-
Purify the crude product as necessary.
Reaction Workflow and Mechanism
The Rieche formylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically TiCl₄, activates the DCMME to form a highly electrophilic dichloromethoxymethyl cation. In the case of phenols, the Lewis acid also coordinates to the hydroxyl group, directing the electrophile to the ortho position.
Caption: General workflow of the Rieche formylation.
The following diagram illustrates the proposed mechanism for the ortho-formylation of a phenol, highlighting the directing effect of the Lewis acid.
Caption: Proposed mechanism for ortho-formylation of phenols.
Conclusion
This compound, when utilized in the Rieche formylation, presents a superior alternative to many classical formylation methods for electron-rich aromatic compounds. Its key advantages of mild reaction conditions, high yields, and excellent regioselectivity make it an invaluable tool for organic chemists, particularly in the synthesis of complex molecules and in drug development where functional group tolerance is paramount. The ability to fine-tune the reaction conditions, for instance by using different Lewis acids, further enhances its versatility and applicability across a broad range of substrates. For researchers seeking an efficient and reliable method for aromatic formylation, the DCMME-based approach warrants strong consideration.
References
- 1. researchgate.net [researchgate.net]
- 2. Formylation of Electron-Rich Aromatic Rings Mediated by this compound and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A direct and mild formylation method for substituted benzenes utilizing this compound-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Dichloromethyl Methyl Ether as an Alternative to Oxalyl Chloride for Acid Chloride Synthesis: A Comparative Guide
In the synthesis of pharmaceuticals and fine chemicals, the conversion of carboxylic acids to acid chlorides is a fundamental transformation, creating a highly reactive intermediate for further molecular elaboration. While oxalyl chloride is a well-established and widely used reagent for this purpose, dichloromethyl methyl ether (DCME) presents itself as a potential alternative. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Performance Comparison: this compound vs. Oxalyl Chloride
The choice between this compound and oxalyl chloride hinges on several factors including reaction conditions, substrate compatibility, and byproduct profiles.
Oxalyl Chloride:
Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides under mild conditions.[1] Its reaction with a carboxylic acid, often catalyzed by N,N-dimethylformamide (DMF), proceeds smoothly at room temperature.[2] A significant advantage of using oxalyl chloride is that its byproducts—carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl)—are all gaseous, which simplifies the purification of the resulting acid chloride.[3][4] This clean reaction profile makes it a preferred reagent, especially on smaller scales where ease of workup is a priority.[4] However, it is more expensive than other common chlorinating agents like thionyl chloride.[4]
This compound (DCME):
This compound is also a potent chlorinating agent.[5] It has been employed for the preparation of acid chlorides, particularly for sensitive substrates such as acetylated monocarboxylic acid sugars and acetylated amino acids.[5] The reaction often requires a Lewis acid catalyst, such as zinc chloride or titanium tetrachloride, to activate the DCME.[6] While not as commonly used as oxalyl chloride for general acid chloride synthesis, its utility in specific applications, such as the formylation of aromatic compounds (Rieche formylation), is well-documented.[6]
Reaction Mechanisms
The mechanisms by which these two reagents convert carboxylic acids to acid chlorides differ significantly.
Oxalyl Chloride Mechanism: When DMF is used as a catalyst, it first reacts with oxalyl chloride to form a highly reactive Vilsmeier reagent (an iminium salt).[7][8][9] This reagent then activates the carboxylic acid, leading to the formation of the acid chloride and regenerating the DMF catalyst.
Figure 1: Catalytic cycle for acid chloride synthesis using oxalyl chloride and DMF.
This compound Mechanism: The mechanism for acid chloride formation using DCME is believed to involve the activation of DCME by a Lewis acid. The carboxylic acid then attacks this activated complex, leading to the formation of the acid chloride and other byproducts.
Figure 2: Proposed mechanism for acid chloride synthesis using DCME and a Lewis acid catalyst.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics of this compound and oxalyl chloride for the synthesis of acid chlorides.
| Feature | This compound (DCME) | Oxalyl Chloride |
| Typical Conditions | Inert solvent, Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) | Inert solvent (e.g., DCM), catalytic DMF, 0°C to room temperature |
| Reaction Byproducts | Methyl formate, HCl | Carbon monoxide (g), Carbon dioxide (g), HCl (g) |
| Work-up/Purification | Requires removal of non-volatile byproducts and catalyst. | Simplified due to gaseous byproducts; often just requires solvent removal. |
| Substrate Scope | Documented for sensitive substrates like acetylated sugars and amino acids.[5] | Broad applicability for a wide range of carboxylic acids.[2] |
| Advantages | Effective for specific, sensitive substrates. | Mild reaction conditions, clean reaction with gaseous byproducts.[10] |
| Disadvantages | Requires a catalyst, produces non-volatile byproducts. | Higher cost compared to thionyl chloride.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of an acid chloride using both reagents are provided below.
Protocol 1: Synthesis of an Acid Chloride using Oxalyl Chloride
This protocol is a general procedure for the conversion of a carboxylic acid to its corresponding acid chloride using oxalyl chloride and catalytic DMF.
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Oxalyl chloride (1.2-1.5 eq)
-
N,N-dimethylformamide (DMF), catalytic amount (1-2 drops)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF at 0°C under an inert atmosphere.
-
Add oxalyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is often of sufficient purity for subsequent reactions, or it can be further purified by vacuum distillation.[2]
Protocol 2: Synthesis of an Acid Chloride using this compound
This protocol provides a general guideline for using DCME, though optimal conditions may vary depending on the substrate.
Materials:
-
Carboxylic acid (1.0 eq)
-
Anhydrous inert solvent (e.g., chloroform)
-
This compound (1.1-1.5 eq)
-
Lewis acid catalyst (e.g., freshly fused zinc chloride, catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a flask equipped for an inert atmosphere.
-
Add a catalytic amount of the Lewis acid catalyst to the solution.
-
Add this compound to the mixture.
-
The reaction may require heating to proceed at a reasonable rate (e.g., 50-60°C). Monitor the reaction by an appropriate method (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The work-up typically involves filtration to remove the catalyst and removal of the solvent and byproducts under reduced pressure. Further purification by distillation or chromatography may be necessary.
Conclusion
Both this compound and oxalyl chloride are effective reagents for the synthesis of acid chlorides. Oxalyl chloride is a versatile and widely used reagent that offers the significant advantage of mild reaction conditions and gaseous byproducts, simplifying product isolation. It is generally the reagent of choice for a broad range of carboxylic acids. This compound, while also a potent chlorinating agent, is more specialized in its application, having been noted for its use with sensitive substrates like protected sugars and amino acids. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and considerations for product purification.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2816140A - Process for the production of oxalyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. jk-sci.com [jk-sci.com]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 10. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Analysis of Lewis Acids in the Formylation of Arenes with Dichloromethyl Methyl Ether
The formylation of aromatic compounds using dichloromethyl methyl ether, a reaction commonly known as the Rieche formylation, is a pivotal method for the synthesis of aromatic aldehydes. This electrophilic aromatic substitution reaction is contingent on the activation of the formylating agent by a Lewis acid. The choice of Lewis acid significantly influences the reaction's efficiency, substrate scope, and regioselectivity. This guide provides a comparative study of various Lewis acids employed in this transformation, supported by experimental data to aid researchers in selecting the optimal catalyst for their specific needs.
The Rieche formylation is particularly effective for electron-rich aromatic compounds, such as phenols, anilines, and their derivatives.[1][2] The reaction proceeds through the formation of a highly electrophilic this compound-Lewis acid complex, which then attacks the aromatic ring. Subsequent hydrolysis of the intermediate yields the desired aromatic aldehyde.
Comparative Performance of Lewis Acids
The selection of the Lewis acid is critical and can dramatically alter the outcome of the formylation reaction. While several Lewis acids can catalyze this reaction, Titanium tetrachloride (TiCl₄), Tin tetrachloride (SnCl₄), Aluminum chloride (AlCl₃), and Silver trifluoromethanesulfonate (B1224126) (AgOTf) are among the most commonly employed.
| Lewis Acid | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TiCl₄ | Phenol (B47542) | Dichloromethane (B109758) | 0 | 1 h | 50 (2-hydroxybenzaldehyde), 18 (4-hydroxybenzaldehyde) | [3] |
| TiCl₄ | 3,5-Dimethoxyphenol | Dichloromethane | 0 | 1-2 h | 94 (82:18 mixture of 2-formyl and 4-formyl isomers) | [4] |
| TiCl₄ | 4-(trifluoromethoxy)anisole | Not specified | Not specified | Not specified | Good yields | [5] |
| SnCl₄ | Mesitylene | Not specified | Not specified | Not specified | Not specified | [6] |
| AlCl₃ | Mesitylene, m-xylene, durene | Not specified | Not specified | Not specified | Yields aldehydes and benzylidene dichlorides | [7] |
| AlCl₃ | Electron-rich and electron-deficient aromatics | Not specified | Not specified | Not specified | Effective for formylation | [8] |
| AgOTf | Substituted benzenes | Not specified | as low as -78 | Not specified | Powerful formylation | [7] |
Titanium tetrachloride (TiCl₄) has emerged as a highly effective and frequently utilized Lewis acid for the Rieche formylation.[3] It demonstrates excellent activity for a wide range of electron-rich aromatic rings, including phenols, methoxybenzenes, and methylbenzenes.[3] A notable feature of TiCl₄ is its ability to promote ortho-formylation in phenolic substrates, a selectivity attributed to the coordination between the titanium atom and the oxygen of the hydroxyl group.[4][9]
Tin tetrachloride (SnCl₄) is another viable Lewis acid for this transformation. While detailed comparative studies with TiCl₄ are not as prevalent in the literature, it has been successfully used in the formylation of substituted benzenes.[6]
Aluminum chloride (AlCl₃) , a classic and potent Lewis acid, is also employed in the Rieche formylation.[7][10] However, its high reactivity can sometimes lead to the formation of side products, such as benzylidene dichlorides, in addition to the desired aldehydes.[7]
Silver trifluoromethanesulfonate (AgOTf) offers a milder alternative for the formylation of substituted benzenes. Its use allows for the reaction to be conducted at very low temperatures, which can be advantageous for substrates bearing sensitive functional groups.[7]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparative data table.
General Procedure for TiCl₄-Mediated Formylation of Phenols[3]
The appropriate phenol (1 equivalent) is dissolved in dry dichloromethane (DCM) and the solution is purged with an inert gas, such as argon. The mixture is then cooled to 0 °C in an ice bath. To this solution, titanium tetrachloride (2.2 equivalents) is added dropwise. The resulting reaction mixture is stirred for 1 hour at 0 °C. Subsequently, this compound (1.1 equivalents) is added dropwise, and the reaction is allowed to proceed for an additional period. The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the corresponding aromatic aldehyde.
General Procedure for TiCl₄-Mediated o-Formylation of Electron-Rich Phenols[4]
A solution of the appropriate phenol (1 equivalent) in dichloromethane is purged with nitrogen and cooled in an ice bath. Titanium tetrachloride (2.2 to 5 equivalents) is added dropwise over a period of 15-30 minutes. The reaction mixture is stirred for 30-60 minutes. This compound (1 equivalent) is then added over 15 minutes, and the mixture is allowed to react for a further 1-2 hours. The workup procedure is similar to the one described above.
Reaction Mechanism and Workflow
The following diagrams illustrate the generally accepted mechanism for the Rieche formylation and a typical experimental workflow.
Caption: Mechanism of the Rieche Formylation.
Caption: General Experimental Workflow for Rieche Formylation.
References
- 1. synarchive.com [synarchive.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers [jstage.jst.go.jp]
- 6. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Dichloromethyl Methyl Ether: A Comparative Guide to its Efficacy in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of complex molecule synthesis, the choice of reagents for crucial transformations like formylation is paramount to achieving desired yields and regioselectivity. Dichloromethyl methyl ether (DCMME) has emerged as a potent reagent for the introduction of formyl groups, particularly in the synthesis of pharmaceuticals and other high-value organic compounds.[1][2] This guide provides an objective comparison of DCMME's performance against other common formylation agents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: DCMME vs. Alternatives
The efficacy of a formylation reaction is highly dependent on the substrate and the chosen reagent. Electron-rich aromatic compounds, such as phenols and their ethers, are common substrates for these reactions.[3] The following tables summarize the performance of this compound (in the Rieche formylation) compared to other widely used methods: the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions.
Table 1: Formylation of Phenolic Compounds
| Substrate | Reagent/Reaction | Reaction Conditions | Yield (%) | Regioselectivity (ortho:para) | Reference |
| 3,5-Dimethoxyphenol | DCMME / TiCl₄ | DCM, 0 °C, 1-2 h | 94 | 82:18 | [3] |
| 3,5-Dimethoxyphenol | Vilsmeier-Haack (DMF/POCl₃) | - | 11 (ortho), 52 (para) | - | [3] |
| Phenol (B47542) | Reimer-Tiemann (CHCl₃/NaOH) | 70 °C, 3 h | Major product is ortho | Predominantly ortho | [4] |
| 2,6-Di-tert-butylphenol | Duff (Hexamine/acid) | Heat | - | Para formylation | [1] |
Table 2: Formylation of Methoxybenzene (Anisole) Derivatives
| Substrate | Reagent/Reaction | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| Anisole | Vilsmeier-Haack (DMF/POCl₃) | Micellar media, 1.5 h | 51-57 | para-Anisaldehyde | [5] |
| Anisole | Rieche (DCMME/Lewis Acid) | Varies | Varies | Varies | [6] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these formylation reactions is crucial for predicting outcomes and optimizing reaction conditions.
The Rieche formylation using DCMME and a Lewis acid, such as titanium tetrachloride (TiCl₄), proceeds through the formation of a dichloromethoxymethyl cation, which acts as the electrophile. This attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to generate a chloroiminium ion as the electrophile.
The Reimer-Tiemann reaction is specific for the ortho-formylation of phenols and proceeds via the in-situ generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) in a basic solution.[7]
The Duff reaction employs hexamine as the formylating agent in an acidic medium, typically for the ortho-formylation of phenols.[8] The reaction is generally considered inefficient with low to moderate yields.[1][8]
Experimental Protocols
Rieche Formylation using DCMME and TiCl₄
This procedure is adapted from the formylation of electron-rich phenols.[3]
-
Reaction Setup: A solution of the appropriate phenol (1 equivalent) in dry dichloromethane (B109758) (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to 0 °C in an ice bath.
-
Addition of Lewis Acid: Titanium tetrachloride (TiCl₄, 2.2 equivalents) is added dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30-60 minutes.
-
Addition of DCMME: this compound (1.1 equivalents) is added dropwise over 15 minutes, and the reaction is allowed to proceed for 1-2 hours at 0 °C.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: The mixture is allowed to stand for 1 hour. The organic layer is separated, washed with 0.1 N HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Vilsmeier-Haack Formylation
This is a general procedure for the formylation of electron-rich arenes.[9]
-
Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5-3 equivalents) is added dropwise to N,N-dimethylformamide (DMF) with vigorous stirring, ensuring the temperature remains below 10 °C. The mixture is stirred at 0 °C for 30-60 minutes after the addition is complete.
-
Reaction with Substrate: The substrate (1 equivalent), dissolved in a minimal amount of dry DMF, is added dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a temperature between 60-90 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured onto crushed ice.
-
Neutralization and Extraction: The acidic mixture is neutralized with a 4 N NaOH solution. The resulting precipitate is filtered and washed with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Reimer-Tiemann Reaction
This protocol is a classic method for the ortho-formylation of phenols.[4]
-
Reaction Setup: The phenol (1 equivalent) is dissolved in a 10–40% aqueous sodium hydroxide (B78521) solution in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Addition of Chloroform: Excess chloroform (at least 2 equivalents) is added to the biphasic solution.
-
Reaction: The mixture is vigorously stirred and heated to around 70 °C for approximately 3 hours.
-
Workup: After cooling to room temperature, the excess chloroform and any organic solvent used are removed by evaporation. The remaining aqueous solution is acidified to a pH of 4-5.
-
Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Duff Reaction
This procedure describes the formylation of phenols using hexamine.[1]
-
Reaction Setup: The phenol and hexamethylenetetramine (hexamine) are combined in a flask.
-
Acidic Medium: An acidic medium, such as glacial acetic acid or a mixture of glycerol (B35011) and boric acid, is added.
-
Reaction: The mixture is heated to 100-160 °C for several hours.
-
Hydrolysis: After cooling, an aqueous acid (e.g., sulfuric acid) is added to hydrolyze the intermediate imine. The mixture may be heated again to ensure complete hydrolysis.
-
Workup and Purification: The product is isolated by steam distillation or solvent extraction. Further purification is often necessary and can be achieved through column chromatography or recrystallization.
Conclusion
This compound, particularly when used in the Rieche formylation with a Lewis acid like TiCl₄, demonstrates high efficacy and often provides good yields and regioselectivity in the formylation of electron-rich aromatic compounds.[3] While alternative methods such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions have their specific applications, they can suffer from drawbacks such as harsh reaction conditions, lower yields, or limited substrate scope. The choice of the optimal formylation method will ultimately depend on the specific substrate, desired regioselectivity, and the tolerance of other functional groups within the molecule. This guide provides the necessary comparative data and protocols to assist researchers in navigating these choices for the successful synthesis of complex molecules.
References
- 1. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Dichloromethyl Methyl Ether vs. Reimer-Tiemann Reaction for Phenol Formylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto a phenolic ring is a critical transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, fragrances, and other fine chemicals. Among the various methods available for this purpose, the use of dichloromethyl methyl ether (DCME) in the Rieche formylation and the classic Reimer-Tiemann reaction are two prominent approaches. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most suitable procedure for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound (DCME) Method | Reimer-Tiemann Reaction |
| Reagents | This compound, Lewis acid (e.g., TiCl₄) | Chloroform, Strong base (e.g., NaOH, KOH) |
| Reactive Intermediate | Electrophilic this compound-Lewis acid complex | Dichlorocarbene (B158193) (:CCl₂) |
| Typical Reaction Conditions | Anhydrous, inert atmosphere, often low temperatures (e.g., 0 °C) | Biphasic (aqueous/organic), often elevated temperatures (e.g., 60-70 °C)[1][2] |
| Regioselectivity | Generally high, strongly favoring ortho-formylation, especially with chelating Lewis acids like TiCl₄.[3][4] | Predominantly ortho-formylation, but can produce significant amounts of the para-isomer and other byproducts.[1][5] |
| Yields | Often high to excellent, particularly for electron-rich phenols.[3][4] | Generally moderate to low, can be highly substrate-dependent.[6] |
| Substrate Scope | Broad, especially effective for electron-rich phenols and other activated aromatic compounds.[7][8][9] | Effective for phenols and other hydroxy-aromatic compounds like naphthols, as well as electron-rich heterocycles such as pyrroles and indoles.[10][11] |
| Functional Group Tolerance | Can be sensitive to functional groups that react with strong Lewis acids. | May be unsuitable for substrates with functional groups sensitive to strong bases or dichlorocarbene (e.g., some alkenes and amines).[10] |
| Safety Considerations | This compound is a potential carcinogen and requires careful handling. Titanium tetrachloride is corrosive and moisture-sensitive. | Chloroform is a suspected carcinogen and harmful. The reaction can be highly exothermic and prone to thermal runaway.[11] |
Reaction Mechanisms
The distinct reaction pathways of the two methods are central to their differing outcomes in terms of regioselectivity and efficiency.
Caption: Mechanism of the this compound (DCME) formylation of phenols.
Caption: Mechanism of the Reimer-Tiemann reaction for the formylation of phenols.
Comparative Experimental Data
The following table summarizes representative experimental data for the formylation of various phenol derivatives using both methods.
| Substrate | Method | Reagents | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenol | DCME/TiCl₄ | DCME, TiCl₄ | DCM | 0 | 1.75 | 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde | 50 (ortho), 18 (para) | [8] |
| Phenol | Reimer-Tiemann | CHCl₃, NaOH | H₂O/EtOH | 70 | 3 | Salicylaldehyde | ~30-40 | [1] |
| 3,5-Dimethoxyphenol (B141022) | DCME/TiCl₄ | DCME, TiCl₄ | DCM | 0 | 1-2 | 2-formyl-3,5-dimethoxyphenol, 4-formyl-3,5-dimethoxyphenol | 94 (82:18 o:p) | [3] |
| 2,3,5-Trimethylphenol | DCME/TiCl₄ | DCME, TiCl₄ | DCM | 0 | 1-2 | 2-formyl-3,5,6-trimethylphenol, 4-formyl-3,5,6-trimethylphenol | 93 (7:3 o:p) | [3] |
| 3-Methoxyphenol | DCME/TiCl₄ | DCME, TiCl₄ | DCM | 0 | 1.75 | Mixture of isomers | 61 | [8] |
| β-Naphthol | Reimer-Tiemann | CHCl₃, NaOH | 95% EtOH | 70-80 | 1 | 2-hydroxy-1-naphthaldehyde | - | [5] |
Experimental Protocols
This compound (Rieche) Formylation of 3,5-Dimethoxyphenol[3]
Workflow:
Caption: General experimental workflow for the DCME formylation of phenols.
Procedure:
-
A solution of the 3,5-dimethoxyphenol (1.0 eq) in dichloromethane (B109758) (DCM, approximately 1.5 mL per gram of phenol) is purged with an inert gas (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Titanium tetrachloride (TiCl₄, 2.2 eq) is added dropwise to the stirred solution over 15-30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 30-60 minutes.
-
This compound (DCME, 1.0 eq) is then added dropwise over 15 minutes.
-
The mixture is allowed to react for a further 1-2 hours at 0 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
The mixture is stirred for 1 hour, and the organic phase is then separated.
-
The organic layer is washed sequentially with 0.1 N hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
The organic phase is dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which may be purified by column chromatography.
Reimer-Tiemann Formylation of Phenol[1][2]
Workflow:
Caption: General experimental workflow for the Reimer-Tiemann reaction.
Procedure:
-
Phenol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (B78521) (e.g., 10-40%).
-
The solution is heated to approximately 60-70 °C with vigorous stirring.
-
Chloroform (an excess, e.g., 2.0 eq) is added dropwise over a period of about 1 hour, maintaining the reaction temperature. The biphasic solution requires vigorous stirring to ensure proper mixing.
-
The resulting mixture is stirred for an additional 3 hours at the same temperature.
-
After cooling to room temperature, any organic solvent used (if applicable, like ethanol (B145695) in some procedures) is removed by evaporation.
-
The remaining aqueous solution is acidified to a pH of 4-5 with hydrochloric acid.
-
The product is extracted into an organic solvent such as ethyl acetate (B1210297) (EtOAc).
-
The combined organic extracts are washed, dried over a drying agent, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.
Conclusion
Both the this compound method and the Reimer-Tiemann reaction are valuable tools for the formylation of phenols. The choice between them should be guided by the specific requirements of the synthesis.
The This compound (DCME) method is generally superior for achieving high yields and excellent ortho-regioselectivity, particularly with electron-rich phenols.[3][4] The mild reaction conditions (low temperature) can also be advantageous. However, the use of a highly reactive and moisture-sensitive Lewis acid like TiCl₄ and the carcinogenic nature of DCME necessitate stringent anhydrous and safety precautions.
The Reimer-Tiemann reaction , on the other hand, is a classic method that avoids strongly acidic and anhydrous conditions, which can be beneficial for certain substrates.[10] It is often operationally simpler to set up. However, researchers must be prepared for potentially lower yields, the formation of isomeric byproducts, and the need for careful temperature control to manage its exothermic nature.[6][11]
For drug development and complex molecule synthesis where high efficiency and predictability are paramount, the DCME method often presents a more attractive option. For routine syntheses or when substrate sensitivities preclude the use of strong Lewis acids, the Reimer-Tiemann reaction remains a viable, albeit often less efficient, alternative.
References
- 1. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 6. researchgate.net [researchgate.net]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Safety Operating Guide
Proper Disposal of Dichloromethyl Methyl Ether: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Dichloromethyl methyl ether is a highly flammable, corrosive, and toxic compound requiring meticulous handling and disposal procedures to ensure laboratory safety and environmental protection.[1][2] This guide provides detailed, step-by-step instructions for the proper disposal of this compound, encompassing immediate safety protocols, spill management, and a chemical neutralization process suitable for laboratory waste. Adherence to these procedures is critical to mitigate the significant health and safety risks associated with this hazardous substance.
Immediate Safety and Handling
Before initiating any procedure involving this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[2][3] All potential ignition sources must be eliminated from the vicinity, as the compound is highly flammable.[1][4] Personal protective equipment (PPE) is mandatory and includes, but is not limited to:
-
Eye Protection: Chemical safety goggles and a full-face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as neoprene or PVC.[1] It is recommended to use gloves with a breakthrough time greater than 60 minutes.[1]
-
Body Protection: A flame-retardant lab coat, overalls, or a PVC apron.[1]
-
Respiratory Protection: For situations where ventilation is inadequate or during a large spill, a NIOSH/MSHA-approved respirator is necessary.[2]
Spill Management Protocols
In the event of a spill, immediate and decisive action is required to contain the substance and prevent exposure.
Minor Spills (<1 L)
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Containment: Use a spill kit or absorbent, non-combustible material like sand, vermiculite, or diatomite to confine the spill.[3][4]
-
Neutralization: Once absorbed, the material should be collected using non-sparking tools and placed in a designated, labeled hazardous waste container.[2][4]
-
Decontamination: The spill area should be decontaminated. A method for decontaminating surfaces involves treatment with an aqueous solution of a basic organic amine, a nonionic surfactant, and an alkali-metal hydroxide (B78521).[5]
Major Spills (>1 L)
-
Immediate Evacuation: Evacuate all personnel from the affected area.
-
Emergency Response: Immediately contact your institution's emergency responders and provide them with the location and nature of the hazard.[1]
-
Isolate the Area: Prevent entry to the contaminated area.
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | 42 °C (107.6 °F) - closed cup | [6] |
| Boiling Point | 85 °C | [6] |
| Density | 1.271 g/mL at 25 °C | [6] |
| Recommended Glove Breakthrough Time | > 60 minutes | [1] |
| Spill Isolation Distance (Major Spill) | At least 50 meters (150 feet) in all directions | [4][7] |
Detailed Disposal Protocol: Chemical Neutralization
This protocol describes a method for the chemical decomposition of this compound waste in a laboratory setting prior to collection by a certified hazardous waste disposal service. This procedure is adapted from a patented method for the decontamination of surfaces.[5]
Objective: To convert this compound into less hazardous compounds through a chemical reaction.
Materials:
-
This compound waste
-
Hexamethylenetetramine (HMTA)
-
Sodium hydroxide (NaOH)
-
Nonionic surfactant (e.g., Triton X-100)
-
Water
-
Appropriately sized chemical-resistant container for the reaction
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Prepare the Neutralizing Solution: In a well-ventilated chemical fume hood, prepare an aqueous solution containing:
-
Reaction Setup:
-
Place the neutralizing solution in a chemical-resistant container of appropriate size to accommodate the volume of waste with sufficient headspace.
-
Begin stirring the solution gently.
-
-
Addition of this compound Waste:
-
Slowly and carefully add the this compound waste to the stirred neutralizing solution. The rate of addition should be controlled to prevent excessive heat generation or splashing.
-
-
Reaction:
-
Allow the mixture to react with continuous stirring. The reaction between the amine (HMTA) and the this compound is promoted by the basic conditions provided by the sodium hydroxide.[5] The surfactant aids in the dispersion of the ether in the aqueous solution.[5]
-
The reaction should proceed until the this compound is fully decomposed. While the patent does not specify a reaction time for bulk waste, allowing the reaction to proceed for several hours is a cautious approach.
-
-
Waste Collection:
-
Once the reaction is complete, the resulting solution should be collected in a designated hazardous waste container.
-
Clearly label the container with its contents (e.g., "Decomposed this compound Waste," listing the final components).
-
-
Final Disposal:
Visualizing the Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. bu.edu [bu.edu]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
Safeguarding Your Research: Essential Protocols for Handling Dichloromethyl Methyl Ether
For researchers, scientists, and professionals in drug development, the safe handling of hazardous chemicals is paramount. Dichloromethyl methyl ether, a highly flammable and toxic compound, necessitates stringent safety measures to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you with the knowledge to handle this substance responsibly.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The primary routes of exposure are inhalation, skin absorption, and eye contact, all of which can lead to severe health consequences.[1][2][3] Symptoms of acute exposure can include severe irritation to the eyes, skin, and respiratory tract, potentially leading to pulmonary edema.[2][4][5] Due to its carcinogenic properties, exposure should be minimized to the lowest feasible concentration.[6]
Engineering Controls are the first line of defense. All work with this compound must be conducted in a designated and clearly marked regulated area, equipped with continuous local exhaust ventilation to ensure air movement is directed away from ordinary work areas. Operations should be enclosed whenever possible. An emergency shower and eyewash station must be readily accessible in the immediate work area.[1][2][4]
Required Personal Protective Equipment:
-
Respiratory Protection: At any detectable concentration, a full-facepiece, self-contained breathing apparatus (SCBA) operated in a pressure-demand or other positive-pressure mode is recommended.[1][2][7] For escape purposes, an air-purifying, full-facepiece respirator (gas mask) with an appropriate cartridge may be used.[1]
-
Hand Protection: Chemical protective gloves, such as neoprene or PVC, are required.[8] It is crucial to select gloves tested to relevant standards (e.g., EN 374 in Europe, US F739) and to consider the frequency and duration of contact.[8]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to prevent eye contact with the liquid or its vapors.[8]
-
Body Protection: Clean, full-body protective clothing, such as smocks, coveralls, or a long-sleeved shirt and pants, must be worn. For tasks with a higher risk of splashing, a PVC apron is also recommended.[8] Trousers should be worn outside of boots to prevent spills from entering footwear.[8]
-
Footwear: Non-sparking safety footwear is recommended, especially for large-scale or continuous use.[8] Shoe covers should also be worn and left in the regulated area upon exit.
Quantitative Exposure Limits and Physical Properties
The following table summarizes key quantitative data for this compound and the closely related chloromethyl methyl ether, which is often present as an impurity.[9] Adherence to these exposure limits is critical for personnel safety.
| Parameter | Value | Reference |
| OSHA PEL | No PEL listed; Regulated under 29 CFR 1910.1006 | [6] |
| NIOSH REL | Lowest Feasible Concentration | |
| ACGIH TLV | A2 - Suspected Human Carcinogen | [10] |
| IDLH | Cancer | |
| Flash Point | -4 °F (-20 °C) (for Chloromethyl methyl ether) | [11] |
| Boiling Point | 176 °F (85 °C) | [12] |
| Vapor Pressure | 192 mmHg @ 70°F (21°C) (for Chloromethyl methyl ether) | [1][2] |
Operational Plan for Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound, from preparation to disposal.
Pre-Operational Procedures
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards.
-
Designated Area: Ensure a regulated and clearly marked area is designated for the handling of this compound.
-
Ventilation Check: Verify that the local exhaust ventilation or chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all required PPE for integrity before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest emergency shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit with appropriate absorbent materials (e.g., earth, sand, or other non-combustible material) is readily available.[4]
Handling Procedures
-
Grounding: All equipment used when handling the substance must be grounded to prevent static discharge.[4][5][13]
-
Tool Selection: Use only non-sparking tools.[12]
-
Container Handling: Keep containers tightly closed when not in use.[12][14] Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors.[8]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the designated handling area.[12][15]
-
Monitoring: If possible, utilize air monitoring to ensure that airborne concentrations are kept low.[14]
Post-Operational Procedures
-
Decontamination of Work Area: Decontaminate all surfaces and equipment after use. Surfaces can be treated with an aqueous solution of a basic organic amine, a nonionic surfactant, and an alkali-metal hydroxide.[9]
-
PPE Removal: Before exiting the regulated area, remove and leave all protective clothing and equipment at the point of exit in a designated impervious container for decontamination or disposal.
-
Personal Decontamination: Wash hands, forearms, face, and neck upon each exit from the regulated area. A shower is required after the last exit of the day. Contaminated skin should be washed immediately with soap and water for at least 15 minutes.[4]
Waste Disposal
-
Waste Segregation: All this compound waste, including contaminated gloves, pipette tips, and paper towels, must be collected in specifically designated and labeled hazardous waste containers.[14]
-
Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidelines.[14]
-
Container Management: Once a waste container is full, it should be securely sealed and disposed of through the appropriate hazardous waste management channels.[14]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
-
Spill Response:
-
Minor Spill (<1 L): If trained, you may clean up a small spill using the appropriate PPE and spill kit. Absorb the spill with a non-combustible material and place it in a sealed container for disposal.[4][14] Eliminate all ignition sources.[5][8]
-
Major Spill (>1 L): Evacuate the area immediately and alert emergency responders.[8][14] Isolate the spill area for at least 50 meters (150 feet) in all directions.[5]
-
-
Exposure Response:
-
Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing.[8][14] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush the eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Chloromethyl methyl ether [cdc.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - bis-Chloromethyl ether [cdc.gov]
- 4. DICHLORODIMETHYL ETHER, SYMMETRICAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CHLOROMETHYL METHYL ETHER | Occupational Safety and Health Administration [osha.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers - Google Patents [patents.google.com]
- 10. CHLOROMETHYL METHYL ETHER - ACGIH [acgih.org]
- 11. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 4885-02-3 | TCI AMERICA [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. bu.edu [bu.edu]
- 15. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
